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  • Product: Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
  • CAS: 853908-49-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

Introduction Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (CAS No. 853908-49-3) is a specialized organic molecule featuring a multifaceted structure that incorporates a bromo-substituted aminobenzoic acid backbone an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (CAS No. 853908-49-3) is a specialized organic molecule featuring a multifaceted structure that incorporates a bromo-substituted aminobenzoic acid backbone and a reactive nitroethenyl (nitrovinyl) group.[1][2][3] The presence of the electron-withdrawing nitro group and the conjugated system makes the nitroethenyl moiety a potent Michael acceptor and a versatile precursor for further chemical transformations. Substituted aminobenzoic acids are crucial scaffolds in medicinal chemistry, often serving as starting materials for the synthesis of pharmaceuticals and other biologically active compounds.[4] This guide provides a comprehensive, two-part synthetic pathway to this target molecule, designed for researchers and professionals in drug development and organic synthesis.

The proposed synthesis is rooted in established, fundamental organic reactions. Part I details the well-documented synthesis of the key intermediate, 5-bromo-2-aminobenzoic acid, via electrophilic bromination of anthranilic acid. Part II outlines a robust, mechanistically sound protocol for the subsequent condensation reaction to introduce the 2-nitroethenylamino moiety. Each section provides not only a step-by-step methodology but also delves into the underlying chemical principles that govern the reaction, ensuring both practical applicability and a deep theoretical understanding.

Part I: Synthesis of 5-bromo-2-aminobenzoic acid

The initial stage of the synthesis focuses on the preparation of the core scaffold, 5-bromo-2-aminobenzoic acid. This intermediate is synthesized through the electrophilic aromatic substitution of 2-aminobenzoic acid (anthranilic acid). The powerful activating and ortho-, para-directing nature of the amino group governs the regioselectivity of the bromination, with the bromine atom preferentially adding to the para position relative to the amine.

Reaction Scheme: Electrophilic Bromination

G A 2-Aminobenzoic Acid (Anthranilic Acid) R + A->R Glacial Acetic Acid B Bromine (Br2) C 5-bromo-2-aminobenzoic acid R->C

Caption: Overall reaction for the synthesis of 5-bromo-2-aminobenzoic acid.

Causality and Mechanistic Insights

The amino group (-NH₂) on the anthranilic acid ring is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is an ortho, para-director. However, due to steric hindrance from the adjacent carboxylic acid group, the electrophile (Br⁺) preferentially attacks the more accessible para position (C5). The reaction is typically carried out in glacial acetic acid, which serves as a polar solvent to facilitate the reaction.

Experimental Protocol: Synthesis of 5-bromo-2-aminobenzoic acid

This protocol is adapted from established procedures for the bromination of anthranilic acid derivatives.[4][5]

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Sodium 2-aminobenzoate (can be pre-formed or generated in situ)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Benzene (for washing, use with appropriate safety precautions)

  • Deionized Water

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 6.4 g (40 mmol) of sodium 2-aminobenzoate in 32 mL of glacial acetic acid. If starting from 2-aminobenzoic acid, it should first be converted to its sodium salt.

  • In the dropping funnel, prepare a solution of 7.2 g (2.0 mL, 40 mmol) of bromine in 47 mL of glacial acetic acid.

  • Cool the flask containing the aminobenzoate solution to 15 °C using an ice bath.

  • Add the bromine solution dropwise to the stirred aminobenzoate solution over a period of 30-60 minutes, maintaining the temperature at 15 °C.

  • After the addition is complete, continue to stir the mixture at 15 °C for an additional hour.

  • Filter the resulting precipitate using a Büchner funnel and wash the solid with a small amount of cold benzene to remove any unreacted bromine.

  • Dry the crude product in the dark. The crude product is a mixture of 5-bromo- and 3,5-dibromo-2-aminobenzoic acid.

  • Purification: To separate the desired mono-brominated product, add the crude solid mixture (0.5 g) to 10 mL of boiling water.

  • Add 1.3 mL of concentrated hydrochloric acid to the boiling suspension and perform a hot filtration under vacuum. The insoluble material is the 3,5-dibromo byproduct.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath. The desired 2-amino-5-bromobenzoic acid will precipitate.[5]

  • Collect the purified product by filtration, wash with a small amount of cold water, and dry thoroughly.

ParameterValue
Starting MaterialSodium 2-aminobenzoate
ReagentBromine in Glacial Acetic Acid
Temperature15 °C
Reaction Time~2 hours
PurificationRecrystallization from acidic water

Part II: Synthesis of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

Proposed Reaction Scheme: Condensation

G A 5-bromo-2-aminobenzoic acid R + A->R Acid Catalyst (e.g., p-TsOH) Toluene, Reflux (Dean-Stark Trap) B 2-Nitroethanol C Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- R->C

Caption: Proposed synthesis of the target molecule via acid-catalyzed condensation.

Causality and Mechanistic Insights

The proposed reaction proceeds via an acid-catalyzed condensation mechanism, analogous to enamine formation.[8]

  • Activation: The acid catalyst protonates the hydroxyl group of 2-nitroethanol, converting it into a good leaving group (water).

  • Nucleophilic Attack: The lone pair of the amino group on 5-bromo-2-aminobenzoic acid acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group.

  • Intermediate Formation: This attack forms an intermediate which, after proton transfers, leads to a carbinolamine-like structure.

  • Dehydration: The key step is the elimination of water. The removal of water, typically achieved by azeotropic distillation using a Dean-Stark apparatus, drives the reaction equilibrium towards the product.

  • Enamine Formation: Following dehydration, a final deprotonation step results in the formation of the stable, conjugated nitroenamine product.

G A Protonation of 2-Nitroethanol B Nucleophilic Attack by Amine A->B [H+] C Proton Transfer B->C D Elimination of Water (Dehydration) C->D E Deprotonation D->E - H2O F Final Product (Nitroenamine) E->F

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

An In-depth Technical Guide to the Predicted Spectroscopic Data of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- Introduction Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is a complex organic molecule featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

Introduction

Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is a complex organic molecule featuring a highly substituted aromatic core. Its structure incorporates several key functional groups: a carboxylic acid, a brominated benzene ring, an enamine linkage, and a nitro group. Each of these moieties imparts distinct and predictable characteristics to its spectroscopic profile. This guide provides a comprehensive analysis of the predicted Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound. The insights herein are designed to assist researchers in the identification, characterization, and quality control of this molecule and its structural analogs by explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Numbering Scheme

For clarity in spectroscopic assignments, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering for spectroscopic assignment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For the title compound, with a molecular formula of C₉H₇BrN₂O₄, the predicted monoisotopic mass is approximately 285.96 g/mol .

Predicted Molecular Ion Peak

A key feature in the mass spectrum will be the molecular ion peak cluster. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, two distinct peaks will be observed for the molecular ion.[1][2][3]

  • [M]⁺• : Corresponding to the molecule containing the ⁷⁹Br isotope.

  • [M+2]⁺• : Corresponding to the molecule containing the ⁸¹Br isotope, appearing two mass units higher.

These two peaks are expected to be of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule or its fragments.[1]

Predicted Fragmentation Pathways

Electron Ionization (EI) would likely induce several predictable fragmentation pathways, driven by the stability of the resulting ions and neutral losses.

G mol [C₉H₇BrN₂O₄]⁺• m/z = 286/288 frag1 [M - NO₂]⁺ m/z = 240/242 mol->frag1 - NO₂ (46 u) frag2 [M - COOH]⁺ m/z = 241/243 mol->frag2 - •COOH (45 u) frag3 [M - H₂O]⁺• m/z = 268/270 mol->frag3 - H₂O (18 u) frag4 [M - C₂H₂NO₂]⁺• m/z = 213/215 mol->frag4 - •C₂H₂NO₂ (72 u) frag5 [C₇H₄BrO₂]⁺ (from frag2) m/z = 199/201 frag2->frag5 - C₂H₂N

Caption: Predicted major fragmentation pathways in EI-MS.

  • Loss of Nitro Group (-NO₂): A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment at [M-46]⁺.[4][5] This pathway is often followed by the loss of carbon monoxide.

  • Loss of Carboxyl Radical (-COOH): Aromatic carboxylic acids readily lose the carboxyl group as a radical (•COOH), leading to a significant peak at [M-45]⁺.[6][7]

  • Loss of Water (-H₂O): If the geometry allows for an ortho-effect, the carboxylic acid proton can interact with the adjacent amino substituent, leading to the elimination of a neutral water molecule and a peak at [M-18]⁺•.[6]

  • Cleavage of the Ethenylamino Side Chain: Fragmentation can occur along the side chain, for instance, cleavage of the C-N bond can lead to the loss of the entire nitroethenylamino moiety or parts of it.

Summary of Predicted Mass Spectral Data
m/z (relative to ⁷⁹Br/⁸¹Br) Proposed Fragment Notes
286 / 288[M]⁺• (Molecular Ion)Characteristic 1:1 intensity ratio confirms one bromine atom.
268 / 270[M - H₂O]⁺•Loss of water, potentially via an ortho-effect.
241 / 243[M - COOH]⁺Loss of the carboxylic acid group.
240 / 242[M - NO₂]⁺Loss of the nitro group, a common pathway for nitro compounds.
213 / 215[M - C₂H₂NO₂]⁺•Cleavage of the N-C bond of the enamine.
199 / 201[C₇H₄BrO₂]⁺Further fragmentation from the [M - COOH]⁺ ion.
77[C₆H₅]⁺Benzene ring fragment (less likely to retain Br).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds.

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is expected to be complex but highly informative, with distinct signals for each of its functional components.

Frequency Range (cm⁻¹) Vibration Type Functional Group Comments
3300 - 2500O-H stretchCarboxylic AcidA very broad band, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
~3350N-H stretchSecondary Amine (Enamine)A single, moderately sharp peak is expected for the N-H bond.[8]
~3100 - 3000C-H stretch (sp²)Aromatic & VinylicAbsorption just above 3000 cm⁻¹ indicates C-H bonds on sp² hybridized carbons.[9]
~1710 - 1680C=O stretchCarboxylic AcidA strong, sharp absorption. Its position indicates conjugation with the aromatic ring.
~1620 - 1590C=C stretchAromatic & VinylicMultiple bands are expected due to the benzene ring and the enamine C=C double bond.[10]
~1560 & ~1350N-O stretch (asymmetric & symmetric)Nitro GroupTwo strong and distinct bands are characteristic of the NO₂ group.
~1300 - 1200C-N stretchAromatic AmineStrong absorption due to the C-N bond.[8]
900 - 675C-H out-of-plane bendSubstituted AromaticThe pattern of these bands can help confirm the 1,2,4-trisubstitution pattern of the benzene ring.[11][12]
~700 - 500C-Br stretchAryl HalideA weak to medium absorption in the far IR region.
Interpretation of Key Features

The most telling features will be the extremely broad O-H stretch of the carboxylic acid, the sharp C=O peak, the pair of strong absorptions for the nitro group, and the single N-H stretch. The combination of these signals provides strong evidence for the simultaneous presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number and environment of all hydrogen atoms in the molecule. The solvent used (e.g., DMSO-d₆) will be crucial, as it will allow for the observation of exchangeable protons (OH and NH).

Proton (See Diagram) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
COOH12.0 - 13.0Broad SingletN/AHighly deshielded acidic proton, signal is often broad.
H-10 (vinylic)8.0 - 8.5DoubletJ = ~13-15 HzDeshielded by the adjacent electron-withdrawing nitro group. The large J value suggests a trans relationship with H-9.
H-6 (aromatic)7.8 - 8.0DoubletJ = ~2-3 Hzortho to the electron-withdrawing COOH group and meta to the Br.
H-4 (aromatic)7.5 - 7.7Doublet of DoubletsJ = ~8-9 Hz, ~2-3 Hzortho to the Br and meta to the COOH group.
NH -87.0 - 8.0Broad Singlet / DoubletMay couple to H-9Chemical shift is variable; may show coupling to the vinylic proton H-9. Will exchange with D₂O.[13]
H-9 (vinylic)6.8 - 7.2DoubletJ = ~13-15 HzShielded relative to H-10 due to the influence of the amino group.
H-3 (aromatic)6.7 - 6.9DoubletJ = ~8-9 Hzortho to the electron-donating amino group, resulting in significant shielding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Carbon (See Diagram) Predicted δ (ppm) Rationale
C-7 (COOH)165 - 170Carbonyl carbon of the carboxylic acid.
C-2 (aromatic)145 - 155Attached to the electron-donating amino group, shifted downfield.
C-10 (vinylic)140 - 150Attached to the electron-withdrawing nitro group, highly deshielded.
C-1 (aromatic)135 - 140Quaternary carbon attached to the carboxylic acid.
C-4 (aromatic)130 - 135CH carbon deshielded by the adjacent bromine.
C-6 (aromatic)125 - 130Aromatic CH carbon.
C-9 (vinylic)120 - 125Vinylic carbon adjacent to the amino group.
C-5 (aromatic)115 - 120Quaternary carbon attached to bromine.
C-3 (aromatic)110 - 115Aromatic CH shielded by the ortho amino group.

Recommended Experimental Protocols

To obtain high-quality spectroscopic data for validation, the following general methodologies are recommended.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Analysis: Introduce the sample via direct insertion probe or GC-MS. Acquire data over a mass range of m/z 50-400.

  • Data Interpretation: Analyze the molecular ion region for the characteristic Br isotopic pattern and identify major fragments based on logical neutral losses.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

  • Data Interpretation: Assign major absorption bands to their corresponding functional groups by comparing frequencies to correlation charts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

  • Analysis: Acquire ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments. To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum.

  • Data Interpretation: Assign all peaks by analyzing chemical shifts, integrations (for ¹H), multiplicities, and correlations from 2D spectra.

Conclusion

The spectroscopic profile of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- is predicted to be rich with distinct features that directly correlate to its complex molecular architecture. The mass spectrum will be defined by the bromine isotopic cluster and fragmentation driven by the nitro and carboxylic acid groups. The infrared spectrum will confirm the presence of all key functional groups through their characteristic vibrational frequencies. Finally, ¹H and ¹³C NMR spectroscopy will provide a detailed map of the proton and carbon framework, with chemical shifts and coupling patterns governed by the electronic interplay of the various substituents. This comprehensive, predicted dataset serves as a robust benchmark for the empirical analysis and structural verification of this compound.

References

  • PubMed. (n.d.). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Charateristic IR Absorption of Benzene Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019, March 1). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]

  • Open Educational Resources - Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Clackamas Community College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of Nitroethenylamino Compounds

Executive Summary: Nitroethenylamino compounds, characterized by a nitro-activated double bond adjacent to an amino group, represent a versatile class of molecules with significant applications ranging from agriculture t...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Nitroethenylamino compounds, characterized by a nitro-activated double bond adjacent to an amino group, represent a versatile class of molecules with significant applications ranging from agriculture to medicine. Their biological activity is primarily dictated by the unique electronic properties of the nitroethenyl moiety, which renders them potent electrophiles and specific pharmacophores. This guide provides a comprehensive exploration of the core mechanisms through which these compounds exert their effects, focusing on covalent enzyme inhibition via Michael addition, receptor modulation, and the generation of reactive nitrogen species. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for mechanistic investigation, and present a case study on neonicotinoid insecticides to contextualize their real-world impact. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical class.

Introduction to Nitroethenylamino Compounds

Core Chemical Structure and Reactivity

The fundamental scaffold of a nitroethenylamino compound is R-NH-CH=CH-NO₂. The defining feature is the carbon-carbon double bond (ethenyl group) which is activated by a strongly electron-withdrawing nitro group (-NO₂). This polarization makes the β-carbon (the carbon furthest from the nitrogen) highly electrophilic and susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of their most common mechanism of action: covalent modification of biological macromolecules.[1]

The amino group (-NH-R) plays a crucial role in modulating the compound's properties, including its solubility, steric profile, and ability to form hydrogen bonds, which collectively influence target specificity and pharmacokinetic profiles.

Therapeutic and Industrial Significance

The most prominent application of compounds containing this structural motif is in agriculture, specifically as neonicotinoid insecticides.[2] Analogs like imidacloprid, which contain a related nitromethylene group, have seen widespread use due to their potent and selective activity against insect pests.[2] Beyond agrochemicals, the broader class of nitro-containing compounds has been investigated for a wide array of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects, often by acting as enzyme inhibitors.[1] The capacity of the nitro group to be enzymatically reduced also opens pathways for prodrug strategies and bioreductive activation in hypoxic environments, such as solid tumors.

Core Mechanisms of Action

The biological effects of nitroethenylamino compounds are primarily driven by three distinct, yet potentially overlapping, mechanisms.

Covalent Inhibition via Michael Addition

The principal mechanism for many nitroethenylamino compounds is the irreversible covalent modification of protein targets through a Michael-type addition reaction. The electron-poor β-carbon of the nitroethenyl group acts as a potent Michael acceptor for nucleophilic amino acid residues within a protein's active or allosteric site.

Key nucleophilic residues in proteins include:

  • Cysteine (Thiol group, -SH): The most common nucleophile for Michael additions due to the high nucleophilicity of the thiolate anion (S⁻).

  • Histidine (Imidazole ring): Can act as a potent nucleophile.

  • Lysine (Amine group, -NH₂): Can also participate in Michael additions.

This covalent bond formation leads to irreversible inhibition of the target protein, a desirable trait for achieving sustained therapeutic effects and high potency.[3] The specificity of this reaction is determined by how well the compound's overall structure fits into the target's binding pocket, positioning the nitroethenyl "warhead" for optimal reaction with the nucleophilic residue.

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Caption: Covalent inhibition via Michael addition.

Receptor Agonism: The Neonicotinoid Paradigm

In contrast to covalent inhibition, some nitroethenylamino-related compounds function as receptor agonists. The most well-documented example is the action of neonicotinoid insecticides on the nicotinic acetylcholine receptors (nAChRs) in insects.[2] In this mechanism, the nitro group is not a reactive warhead but a critical pharmacophore that acts as a strong hydrogen bond acceptor, mimicking the binding of the natural ligand, acetylcholine. This interaction locks the receptor in an open state, leading to continuous nerve stimulation, paralysis, and death of the insect. The selectivity for insect nAChRs over mammalian counterparts is a key feature of their utility and relative safety in agriculture.[2]

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Mechanism2 nAChR Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket Response Continuous Nerve Firing -> Paralysis nAChR->Response Activates Neonicotinoid Neonicotinoid (Agonist) (Nitro-group pharmacophore) Neonicotinoid->nAChR:f0 Binds

Caption: Neonicotinoid agonism of nAChR.

Bioreduction and Generation of Reactive Species

The nitro group can undergo enzymatic reduction within cells, particularly under hypoxic conditions, by nitroreductase enzymes that use NADH or NADPH as cofactors.[1] This multi-step reduction process can generate a cascade of reactive intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species, as well as superoxide radicals.[1] These reactive species can induce cellular damage through multiple pathways:

  • DNA Damage: Covalent binding to DNA, leading to mutations and cell death.[1]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage lipids, proteins, and other cellular components.

  • Protein Adduction: The reactive intermediates can form adducts with various proteins, disrupting their function.

This mechanism is central to the antimicrobial activity of compounds like metronidazole and can be exploited for developing hypoxia-activated anticancer drugs.[1]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective compounds.[4]

  • The Nitro Group: The presence and position of the nitro group are often essential for activity. As a powerful electron-withdrawing group, it activates the ethenyl bond for Michael addition and serves as a key binding element in receptor interactions.[1][5]

  • Substituents on the Amino Group (R): The nature of the 'R' group significantly impacts the compound's properties. Bulky or lipophilic groups can enhance binding affinity for hydrophobic pockets in a target protein, while polar groups can improve water solubility and pharmacokinetic profiles.

  • Stereochemistry: The geometry (cis/trans or E/Z) of the double bond can be critical for activity, as it dictates the precise spatial orientation of the molecule within a target's binding site.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of a novel nitroethenylamino compound, a multi-faceted approach is required.

Protocol: Intact Protein Mass Spectrometry for Covalent Modification

Objective: To confirm covalent bond formation between the compound and a purified target protein.

Causality: This method directly measures the mass of the protein. A mass increase corresponding to the molecular weight of the compound provides definitive evidence of a covalent interaction, distinguishing it from non-covalent binding.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., at 10 µM) with a 5- to 10-fold molar excess of the nitroethenylamino compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C. A vehicle control (e.g., DMSO) must be run in parallel.

  • Sample Cleanup: Desalt the protein sample using a C4 ZipTip or equivalent solid-phase extraction method to remove excess compound and non-volatile salts.

  • Mass Spectrometry Analysis: Analyze the desalted protein using Electrospray Ionization Mass Spectrometry (ESI-MS). Acquire spectra in the positive ion mode over a mass range appropriate for the protein's expected charge states.

  • Data Deconvolution: Deconvolute the resulting multi-charged ion series to determine the zero-charge mass of the protein.

  • Analysis: Compare the mass of the compound-treated protein to the vehicle-treated control. A mass shift equal to the molecular weight of the compound confirms 1:1 covalent adduction.

Protocol: Enzyme Inhibition Kinetics Assay

Objective: To determine the potency (IC₅₀) and nature (reversible vs. irreversible) of enzyme inhibition.

Causality: Measuring enzyme activity over time after pre-incubation with the inhibitor reveals its mechanism. A time-dependent decrease in activity that cannot be recovered by substrate competition is a hallmark of irreversible, covalent inhibition.

Methodology:

  • IC₅₀ Determination: Prepare a serial dilution of the nitroethenylamino compound. In a 96-well plate, add the enzyme and the compound at various concentrations. After a fixed pre-incubation time (e.g., 30 minutes), initiate the reaction by adding the substrate. Measure product formation over time using a plate reader (e.g., absorbance or fluorescence). Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

  • Irreversibility Check (Jump Dilution): a. Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 1 hour. b. Dilute this mixture 100-fold into a reaction buffer containing the substrate. This large dilution effectively reduces the free inhibitor concentration to negligible levels. c. Immediately monitor enzyme activity. d. Interpretation: If the inhibition persists despite dilution, it is considered irreversible (or very slow-offset), consistent with covalent modification. If activity is rapidly restored, the inhibition is reversible.

dot

Workflow start Novel Nitroethenylamino Compound assay1 Biochemical Assay (e.g., Enzyme Kinetics) start->assay1 assay2 Cell-Based Assay (e.g., Proliferation, CETSA) start->assay2 decision1 Is it Active? assay1->decision1 assay2->decision1 target_id Target Identification (Mass Spec, Affinity Chromatography) decision1->target_id Yes end Validated Mechanism decision1->end No moa_study Mechanism of Action Study (Covalent Adduct Mapping, Kinetics) target_id->moa_study moa_study->end

Caption: Experimental workflow for MoA elucidation.

Case Study: Nitromethylene Neonicotinoid Insecticides

A series of novel neonicotinoid analogues containing a nitromethylene group demonstrate potent insecticidal activity against cowpea aphids (Aphis craccivora).[2] Their mechanism is based on acting as agonists for insect nAChRs. The data below summarizes the lethal concentration (LC₅₀) for several synthesized compounds compared to the commercial standard, imidacloprid.

CompoundLC₅₀ (mmol L⁻¹)Relative Potency (vs. Imidacloprid)
Compound 7 0.015672.23
Compound 9 0.009743.60
Compound 12 0.024941.40
Compound 13 0.018931.85
Compound 17 0.017781.97
Imidacloprid 0.035021.00
(Data sourced from Zhang et al., 2014)[2]

The superior potency of compounds like Compound 9 (LC₅₀ = 0.00974 mmol L⁻¹) highlights how subtle modifications to the core structure can significantly enhance the interaction with the nAChR target, leading to improved insecticidal activity.[2]

Conclusion and Future Directions

The mechanism of action of nitroethenylamino compounds is deeply rooted in their fundamental chemical properties. Their capacity to act as Michael acceptors for covalent inhibition, specific pharmacophores for receptor modulation, or pro-drugs for bioreductive activation makes them a highly adaptable chemical scaffold. The challenge in their development lies in balancing this inherent reactivity to achieve target specificity while minimizing off-target effects and potential toxicity. Future research will likely focus on refining the SAR to design next-generation compounds with improved safety profiles for applications in oncology, infectious diseases, and neurodegenerative disorders. The strategic application of the protocols outlined in this guide will be essential for elucidating their mechanisms and unlocking their full therapeutic potential.

References

  • Zhang, Y., et al. (2014). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. PubMed Central. Available at: [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. ResearchGate. Available at: [Link]

  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Examples of nitrones currently in development as therapeutic agents. ResearchGate. Available at: [Link]

  • Yadav, B. S. (2020). Synthesis and biological activity of some nitrone compounds. ResearchGate. Available at: [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho. Available at: [Link]

  • Wishnok, J. S., & Archer, M. C. (1976). Structure-activity relationships in nitrosamine carcinogenesis. PMC. Available at: [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. PubMed. Available at: [Link]

  • Villamena, F. A. (2017). Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. PMC. Available at: [Link]

  • Fung, H. L. (1992). Structure activity relationship of organic nitrates: an exploratory hypothesis via molecular models. PubMed. Available at: [Link]

  • Crespo-Hernández, C. E., & Gascón, J. A. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Copeland, R. A., Harpel, M. R., & Tummino, P. J. (2007). Targeting enzyme inhibitors in drug discovery. PubMed. Available at: [Link]

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Exploratory

Discovery and history of 2-aminobenzoic acid derivatives

An In-Depth Technical Guide to the Discovery and History of 2-Aminobenzoic Acid Derivatives Abstract From its humble origins as a degradation product of the vibrant indigo dye to its status as a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Aminobenzoic Acid Derivatives

Abstract

From its humble origins as a degradation product of the vibrant indigo dye to its status as a privileged pharmacophore in modern drug discovery, 2-aminobenzoic acid, or anthranilic acid, has traversed a remarkable scientific journey. This technical guide provides a comprehensive exploration of the discovery and historical development of anthranilic acid and its derivatives. We will trace its initial isolation, elucidate the synthetic pathways that unlocked its potential, and delve into the landmark discoveries of its derivatives, from the foundational anti-inflammatory fenamates to complex heterocyclic scaffolds. This paper will offer researchers, scientists, and drug development professionals a detailed narrative grounded in chemical principles, featuring mechanistic diagrams, step-by-step experimental protocols, and key structure-activity relationship insights that have guided the evolution of this versatile chemical entity.

The Genesis of a Scaffold: The Discovery of Anthranilic Acid

The story of 2-aminobenzoic acid begins not in a pharmacy, but in the world of textiles. In 1841, the German chemist Carl Julius Fritzsche was investigating the properties of indigo, a highly valued natural dye.[1] Through the alkaline degradation of indigo dye with caustic potash, Fritzsche isolated and characterized a novel acidic compound, which he named anthranilic acid, derived from "anil," the Spanish word for indigo.[2][3][4] This discovery marked the entry of a new chemical scaffold into the scientific lexicon, one whose bifunctional nature—possessing both a carboxylic acid and an aromatic amine—would prove to be its greatest asset.

Industrially, anthranilic acid is now primarily produced from phthalic anhydride. The process involves an amination step to form a sodium salt of phthalamic acid, which then undergoes a Hofmann rearrangement induced by hypochlorite to yield the final product.[2]

G

Biochemically, anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan, formed from chorismic acid by the enzyme anthranilate synthase.[2] This dual identity in both industrial chemistry and natural biochemistry underscores its fundamental importance.

A New Class of Anti-Inflammatories: The Rise of the Fenamates

The mid-20th century was a transformative period for pharmacology, particularly in the search for pain and inflammation remedies beyond the foundational salicylates like aspirin.[5][6] This search led directly to anthranilic acid. By recognizing that N-aryl anthranilic acids are nitrogen isosteres of salicylic acid, medicinal chemists unlocked a new class of nonsteroidal anti-inflammatory drugs (NSAIDs): the fenamates.[7]

The breakthrough came in 1961 when a team led by Claude Winder at Parke-Davis invented mefenamic acid.[8] This was followed by the development of flufenamic acid in 1963.[8] These compounds represented a significant therapeutic advancement, offering potent analgesic, anti-inflammatory, and antipyretic properties.[9]

Mechanism of Action

Like other traditional NSAIDs, the therapeutic effects of fenamates stem from their ability to inhibit the cyclooxygenase (COX) enzymes.[8][10] By blocking both COX-1 and COX-2, mefenamic acid prevents the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate pain, inflammation, and fever.[8][11]

G

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of fenamates is generally achieved through the condensation of a substituted 2-chlorobenzoic acid with an appropriate aniline derivative.[8] For instance, mefenamic acid is synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[8]

G

The structure-activity relationship (SAR) of fenamates has been extensively studied, revealing key insights:

  • Carboxyl Group Position : The ortho-position of the carboxylic acid relative to the amine linker is critical for anti-inflammatory activity. Meta and para-aminobenzoic acid analogues are inactive.[7][9]

  • Amine Linker : The -NH- group is essential. Replacing it with oxygen (-O-), sulfur (-S-), or methylene (-CH₂-) significantly reduces or abolishes activity.[7][12]

  • N-Aryl Ring Substitution : Substitutions on the N-aryl ring that force it to be non-coplanar with the anthranilic acid ring tend to increase activity. For disubstituted derivatives, 2',3'-disubstitution is highly effective, as seen in mefenamic acid.[7][12]

Experimental Protocol: Synthesis of Mefenamic Acid

This protocol is a representative example of fenamate synthesis.

Objective: To synthesize mefenamic acid via condensation reaction.

Materials:

  • 2-Chlorobenzoic acid

  • 2,3-Dimethylaniline

  • Potassium carbonate (K₂CO₃)

  • Copper powder (catalyst)

  • Amyl alcohol (solvent)

  • Hydrochloric acid (HCl) for acidification

  • Ethanol for recrystallization

Procedure:

  • A mixture of 2-chlorobenzoic acid, 2,3-dimethylaniline, and anhydrous potassium carbonate is prepared in amyl alcohol.

  • A catalytic amount of copper powder is added to the mixture.

  • The reaction mixture is heated under reflux for 4-5 hours.

  • After reflux, the solvent is removed by steam distillation.

  • The residual solution is filtered while hot and then cooled.

  • The filtrate is acidified with dilute hydrochloric acid to precipitate the crude mefenamic acid.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield pure mefenamic acid.

Building Complexity: Anthranilic Acid in Heterocyclic Synthesis

The true versatility of anthranilic acid lies in its role as a precursor for building complex heterocyclic ring systems, particularly quinolines and quinazolinones, which are core structures in many pharmaceuticals.[13][14][15]

Quinoline Derivatives: The Friedländer and Pfitzinger Syntheses

The quinoline scaffold is a cornerstone of medicinal chemistry. Two classic name reactions utilizing anthranilic acid derivatives are pivotal for its synthesis.

The Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis, to form a quinoline derivative.[16][17][18]

G

The Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction utilizes isatin (or its derivatives) which reacts with a carbonyl compound in the presence of a strong base.[19] The base first hydrolyzes the isatin to a keto-acid, which then condenses with the carbonyl compound and cyclizes to form a quinoline-4-carboxylic acid.[19][20]

G Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid + Base (Hydrolysis) Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid (5) Enamine->Quinoline Cyclization & Dehydration

Quinazolinone Derivatives

The quinazolinone ring system is another privileged scaffold found in numerous biologically active compounds.[21] Anthranilic acid is a common starting material for their synthesis. A widely used method involves the acylation of anthranilic acid, followed by cyclization with acetic anhydride to form a benzoxazinone intermediate. This intermediate then reacts with a primary amine to furnish the desired 3-substituted-4(3H)-quinazolinone.[21][22]

G AA Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate AA->Benzoxazinone + Acyl Chloride + Acetic Anhydride Quinazolinone 3-Substituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Amine Primary Amine (R-NH₂) Amine->Quinazolinone + Ring Opening/ Cyclization

Experimental Protocol: General Synthesis of a 3-Substituted-4(3H)-Quinazolinone

Objective: To synthesize a quinazolinone derivative from anthranilic acid.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • A primary amine (e.g., aniline)

  • Pyridine (optional, as catalyst)

Procedure:

  • Step 1: Formation of Benzoxazinone: Anthranilic acid is heated under reflux with an excess of acetic anhydride for 1-2 hours.

  • Upon cooling, the intermediate, 2-methyl-1,3-benzoxazin-4-one, crystallizes out. The excess acetic anhydride is removed under reduced pressure.

  • The crude benzoxazinone can be used directly or purified by recrystallization.

  • Step 2: Formation of Quinazolinone: The benzoxazinone intermediate is dissolved in a suitable solvent like glacial acetic acid or ethanol.

  • An equimolar amount of the desired primary amine is added to the solution.

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and poured into crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-4(3H)-quinazolinone.

The Modern Era: Selective Inhibition and Expanded Therapeutic Horizons

The widespread use of traditional NSAIDs like the fenamates revealed a significant drawback: gastrointestinal toxicity due to the inhibition of the homeostatic COX-1 enzyme.[5] This led to a paradigm shift in drug design, culminating in the development of selective COX-2 inhibitors in the 1990s.[23] These drugs were designed to provide potent anti-inflammatory effects while sparing the protective functions of COX-1.[23][24]

While the flagship selective COX-2 inhibitor, celecoxib, is a diaryl-substituted pyrazole and not a direct anthranilic acid derivative, its development is a direct intellectual descendant of the research that began with the fenamates.[23][25] The core principle was to exploit structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, hydrophilic side pocket due to a valine residue at position 523 (isoleucine in COX-1).[24] Celecoxib's polar sulfonamide side chain binds within this pocket, conferring its selectivity.[24][26]

G

Beyond inflammation, the anthranilic acid scaffold is now recognized for its vast therapeutic potential. Its derivatives have been investigated as:

  • Anticancer agents: Inducing apoptosis and inhibiting key cancer-related signaling pathways.[13][14]

  • Antiviral agents: Notably as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[13][14]

  • Antimicrobial and Antifungal agents .[27][28]

  • Neuroprotective agents: Downregulating pathways involved in neurodegeneration.[13][14]

  • Antidiabetic agents: Through the inhibition of enzymes like α-glucosidase.[13][28]

Summary and Outlook

The journey of 2-aminobenzoic acid derivatives is a testament to the power of chemical synthesis and rational drug design. From Fritzsche's initial isolation from indigo to the development of globally used anti-inflammatory drugs and the creation of complex heterocyclic systems, this simple scaffold has proven to be remarkably fruitful.

Derivative Class/Compound Key Discovery Discoverer/Company Primary Application
Anthranilic Acid Isolated from indigo, 1841Carl Julius FritzscheVersatile chemical precursor
Mefenamic Acid Invented 1961Parke-Davis (Claude Winder)Non-steroidal anti-inflammatory drug (NSAID)
Quinoline Synthesis Friedländer reaction, 1882Paul FriedländerFoundational heterocyclic synthesis
Quinoline-4-carboxylic acids Pfitzinger reactionWilhelm PfitzingerHeterocyclic synthesis
Celecoxib Patented 1993Searle (Monsanto)Selective COX-2 inhibitor NSAID

The continued exploration of anthranilic acid derivatives promises new therapeutic agents for a wide range of diseases. Its ability to serve as a starting point for diverse molecular architectures ensures its relevance in medicinal chemistry for the foreseeable future, solidifying its legacy as a cornerstone of modern pharmacology.

References

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Foundational

The Nitro-Group in Drug Design: A Double-Edged Sword – An In-Depth Technical Guide to Safety and Toxicity

Abstract The incorporation of the nitro-group is a long-standing and effective strategy in medicinal chemistry, bestowing unique physicochemical properties that have led to the development of numerous successful therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the nitro-group is a long-standing and effective strategy in medicinal chemistry, bestowing unique physicochemical properties that have led to the development of numerous successful therapeutics. However, the nitro-group is also a well-recognized structural alert, often associated with significant toxicity concerns, including mutagenicity, genotoxicity, and organ-specific damage.[1][2][3] This in-depth technical guide provides a comprehensive overview of the safety and toxicity profile of nitro group-containing drugs for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanisms of nitro-group-mediated toxicity, explore key safety concerns with illustrative case studies, and provide detailed, field-proven experimental protocols for the robust safety assessment of these challenging yet valuable compounds.

The Dichotomy of the Nitro-Group in Medicinal Chemistry

The nitro-group, with its strong electron-withdrawing nature, significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[3] This has been exploited in the design of a wide array of drugs, including antibacterial, antiparasitic, and anticancer agents.[4][5][6] The therapeutic efficacy of many nitro-drugs hinges on their bioreductive activation, a process that is also intrinsically linked to their toxicity.[1][5] This dual nature necessitates a thorough and nuanced understanding of their safety profile early in the drug development pipeline.

Mechanisms of Nitro-Group Mediated Toxicity

The toxicity of nitro-containing drugs is primarily driven by the metabolic reduction of the nitro-group, a process that can lead to the formation of highly reactive intermediates.[3][7]

The Central Role of Nitroreduction

The enzymatic reduction of a nitro-group (R-NO₂) to an amino-group (R-NH₂) proceeds through a series of reactive intermediates, including the nitroso (R-NO) and hydroxylamino (R-NHOH) species.[7] This six-electron reduction is catalyzed by a variety of nitroreductases, which are flavoenzymes found in both mammalian tissues and gut microbiota.[3][7]

There are two main types of nitroreductases:

  • Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction of nitro-groups via a two-electron transfer mechanism.[3] This pathway is generally considered less toxic as it bypasses the formation of the highly reactive nitro anion radical.

  • Type II Nitroreductases: These are oxygen-sensitive enzymes that proceed through a one-electron reduction, forming a nitro anion radical.[7] In the presence of oxygen, this radical can undergo futile cycling, regenerating the parent nitro compound and producing superoxide radicals, leading to oxidative stress.[5]

The balance between these two pathways can significantly influence the toxicity profile of a nitro-drug.

cluster_0 Nitroreduction Pathway Nitro_Compound R-NO₂ Nitro_Anion_Radical R-NO₂⁻• Nitro_Compound->Nitro_Anion_Radical Type II Nitroreductase (1e⁻ reduction) Nitroso_Intermediate R-NO Nitro_Compound->Nitroso_Intermediate Type I Nitroreductase (2e⁻ reduction) Nitro_Anion_Radical->Nitro_Compound Reoxidation Nitro_Anion_Radical->Nitroso_Intermediate Further Reduction ROS Reactive Oxygen Species (Oxidative Stress) Nitro_Anion_Radical->ROS Futile Cycling Hydroxylamino_Intermediate R-NHOH Nitroso_Intermediate->Hydroxylamino_Intermediate 2e⁻ reduction Amino_Metabolite R-NH₂ Hydroxylamino_Intermediate->Amino_Metabolite 2e⁻ reduction DNA_Adducts DNA Adducts (Genotoxicity) Hydroxylamino_Intermediate->DNA_Adducts Electrophilic Attack O2 O₂ O2->ROS

Caption: Metabolic activation of nitro-group containing drugs.

Formation of Reactive Metabolites and Oxidative Stress

The hydroxylamino intermediate is a key toxicophore.[7] It is a potent nucleophile that can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[3][7]

Furthermore, the futile cycling of the nitro anion radical by Type II nitroreductases generates a significant amount of reactive oxygen species (ROS), such as superoxide anions.[5] This overwhelms the cellular antioxidant defense systems, leading to oxidative stress, which can damage lipids, proteins, and DNA, and trigger apoptotic cell death.[3]

Key Safety and Toxicity Concerns

The metabolic activation of nitro-drugs can manifest in several critical toxicities that require careful evaluation during drug development.

Genotoxicity and Mutagenicity

A primary concern with nitroaromatic compounds is their potential to cause DNA damage.[1][2][8] The formation of DNA adducts by the hydroxylamino metabolite can lead to mutations, chromosomal aberrations, and ultimately, cancer.[8] The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenicity.[9][10] Positive results in the Ames test are a significant red flag in drug development.

Carcinogenicity

Due to their genotoxic potential, several nitroaromatic compounds are classified as probable or possible human carcinogens.[8] Long-term animal carcinogenicity studies are often required for nitro-containing drug candidates, particularly if there are positive findings in genotoxicity assays or structural alerts.

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore particularly susceptible to the toxic effects of nitro-drugs. Drug-induced liver injury (DILI) can range from asymptomatic elevation of liver enzymes to acute liver failure. The mechanisms of nitro-drug-induced hepatotoxicity often involve the formation of reactive metabolites and the induction of oxidative stress in hepatocytes.

Other Organ-Specific Toxicities

Depending on the distribution and metabolism of the specific drug, other organs can also be affected. For instance, some nitro-drugs have been associated with neurotoxicity and hematological toxicities like methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[11]

Case Studies: The Toxicological Profile of Representative Nitro-Drugs

To illustrate the practical implications of these toxicities, we present data on several well-known nitro group-containing drugs.

DrugTherapeutic ClassKey Toxicity ConcernsQuantitative Toxicity Data
Metronidazole Antibacterial, AntiprotozoalNeurotoxicity (peripheral neuropathy, seizures), Mutagenicity (positive in some Ames strains)Average rating of 6.0 out of 10 from 2436 user ratings on Drugs.com, with 29% reporting a negative effect.[12]
Nitrofurantoin AntibacterialPulmonary toxicity, Hepatotoxicity, Peripheral neuropathyAverage rating of 4.5 out of 10 from 1901 user ratings on Drugs.com, with 52% reporting a negative effect.[12] The 500 and 1,000 μM concentrations caused declines in viability beyond the 50% cytotoxicity threshold in TK6 cells.[13]
Nimesulide NSAIDSevere hepatotoxicity (leading to market withdrawal in several countries)-
Tolcapone Anti-Parkinson's AgentAcute liver failure (black box warning)-

Experimental Protocols for Safety and Toxicity Assessment

A robust and systematic approach to safety assessment is crucial for any nitro-containing drug candidate. The following are detailed protocols for key in vitro assays.

Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity

Causality: The Ames test is a rapid and sensitive screen to detect the potential of a chemical to induce point mutations in DNA. It utilizes histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the compound or its metabolites can revert the mutation, allowing the bacteria to grow on a histidine-deficient medium.

Self-Validation: The inclusion of both positive and negative controls is essential. A known mutagen for each strain serves as the positive control, while the vehicle alone is the negative control. A dose-dependent increase in revertant colonies compared to the negative control, along with positive results for the positive control, validates the assay.

Protocol:

  • Strain Preparation: Inoculate the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA102) into nutrient broth and incubate overnight at 37°C with shaking.[14]

  • Test Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO, water).[14]

  • Metabolic Activation (S9 Mix): For compounds that may require metabolic activation to become mutagenic, prepare a reaction mixture containing liver S9 fraction (from Aroclor- or phenobarbital-induced rats), cofactors (e.g., NADP+, G6P), and buffer.

  • Plate Incorporation Assay:

    • To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix or buffer.[9]

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

cluster_1 Ames Test Workflow Start Start Prepare_Cultures Prepare Bacterial Cultures (S. typhimurium his-) Start->Prepare_Cultures Mix Mix Bacteria, Compound, and S9 Mix/Buffer in Top Agar Prepare_Cultures->Mix Prepare_Compound Prepare Test Compound (Serial Dilutions) Prepare_Compound->Mix Prepare_S9 Prepare S9 Mix (for metabolic activation) Prepare_S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Results (Compare to Controls) Count->Analyze End End Analyze->End

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay for Genotoxicity

Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Self-Validation: The use of a positive control (a known clastogen or aneugen) and a negative control (vehicle) is mandatory. Cytotoxicity is also assessed to ensure that the observed effects are not due to cell death. A statistically significant, dose-dependent increase in micronucleated cells that exceeds historical negative control limits validates a positive result.[15]

Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a sufficient density.[15]

  • Exposure: Treat the cells with at least three concentrations of the test compound, along with negative and positive controls, for a short period (e.g., 3-4 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 21-24 hours) in the absence of S9.[15]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[15]

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

Causality: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Self-Validation: Positive and negative controls are essential. A known DNA-damaging agent is used as a positive control. The assay is validated if the positive control shows a significant increase in comet tail formation compared to the negative control.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues).

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Then, apply an electric field to allow the fragmented DNA to migrate.[6]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, percentage of DNA in the tail, and tail moment.[4]

Signaling Pathways in Nitro-Drug Induced Toxicity

Understanding the molecular pathways activated by nitro-drugs is crucial for risk assessment and the development of mitigation strategies.

Oxidative Stress and the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[16]

cluster_2 Nrf2 Signaling Pathway Nitro_Drug Nitro-Drug Metabolism ROS Increased ROS Nitro_Drug->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Oxidative Modification of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2 pathway in response to oxidative stress.

Apoptosis Pathways

Severe oxidative stress and DNA damage can trigger programmed cell death, or apoptosis. This can occur through two main pathways:

  • The Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8.[18][19]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.[19]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[18]

Conclusion and Future Perspectives

The nitro-group remains a valuable functional group in drug discovery, but its associated toxicities demand a cautious and informed approach. A thorough understanding of the mechanisms of nitro-drug toxicity, coupled with the application of robust and validated in vitro and in vivo safety assessment models, is paramount for the successful development of safe and effective nitro-containing therapeutics. Future research should focus on developing more predictive in vitro models, identifying biomarkers of nitro-drug toxicity, and designing novel nitro-drugs with improved safety profiles, for example, by modulating their redox properties to favor less toxic metabolic pathways.

References

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Nepali, K., & Lee, H. Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(21), 9477–9534. Retrieved from [Link]

  • Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 30(1), 114–137. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for the Synthesis of 5-Bromo-2-aminobenzoic Acid and Its Derivatives: A Guide to a Versatile Scaffolding Intermediate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-aminobenzoic acid is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the ph...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-aminobenzoic acid is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom, provides three distinct reactive sites for tailored chemical modifications.[1] This application note provides a detailed, field-proven protocol for the synthesis of 5-bromo-2-aminobenzoic acid via direct bromination of anthranilic acid. It elucidates the mechanistic principles behind the procedure, offers strategies for purification and characterization, and discusses the subsequent transformation into further derivatives, thereby serving as a comprehensive guide for researchers in drug discovery and fine chemical synthesis.[1][3]

Introduction: The Strategic Importance of 5-Bromo-2-aminobenzoic Acid

In the landscape of modern drug discovery and materials science, the demand for versatile chemical building blocks is paramount. 5-Bromo-2-aminobenzoic acid (also known as 5-bromoanthranilic acid) has emerged as a high-value intermediate due to its trifunctional nature.[1][2] This compound serves as a key precursor in the synthesis of a wide array of complex molecules, including specialty dyes, advanced polymers, and, most notably, pharmaceutical agents.[1] For instance, it is an indispensable component in the synthesis of Dapagliflozin, a leading medication for diabetes management.[3]

The strategic placement of the bromo, amino, and carboxyl groups allows for a sequence of selective reactions:

  • The amino group can undergo acylation, alkylation, or diazotization, leading to a variety of Sandmeyer reactions.[1][4]

  • The carboxylic acid can be converted into esters, amides, or other derivatives.

  • The bromine atom is an excellent leaving group, facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form complex carbon-carbon or carbon-heteroatom bonds.[1][5]

This guide focuses on the most direct and widely used method for its preparation: the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid).

Synthetic Principle and Mechanism

The synthesis of 5-bromo-2-aminobenzoic acid from anthranilic acid is a classic example of electrophilic aromatic substitution. The regioselectivity of the reaction is governed by the directing effects of the substituents on the benzene ring.

  • -NH₂ (Amino) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • -COOH (Carboxyl) Group: A meta-directing and deactivating group.

The strongly activating nature of the amino group dominates the reaction, directing the bromine atom primarily to the position para to it (C5). However, a common side reaction is the formation of 3,5-dibromoanthranilic acid, where a second bromine atom adds to the C3 position, which is ortho to the amino group.[6][7] Controlling reaction conditions, particularly temperature and the rate of bromine addition, is crucial to maximize the yield of the desired mono-brominated product.[6]

Caption: Electrophilic substitution mechanism for the bromination of anthranilic acid.

Detailed Synthesis Protocol: Direct Bromination Method

This protocol details the synthesis of 5-bromo-2-aminobenzoic acid from anthranilic acid (o-aminobenzoic acid) using bromine in glacial acetic acid.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminobenzoic Acid (Anthranilic Acid)≥98%e.g., Sigma-AldrichStarting material.
Glacial Acetic AcidACS Gradee.g., Fisher ScientificSolvent. Corrosive.
Bromine≥99.5%e.g., Acros OrganicsBrominating agent. Highly toxic and corrosive.
Concentrated Hydrochloric Acid (HCl)~37%Standard Lab GradeUsed during purification.
Benzene or HexanesACS GradeStandard Lab GradeFor washing the product. Carcinogenic/Flammable.
Deionized Water-In-house
Round-bottom flask with stir bar--
Dropping funnel--
Ice bath--
Buchner funnel and vacuum flask--
Experimental Workflow

G start Start: Prepare Reagents dissolve Dissolve sodium 2-aminobenzoate in glacial acetic acid start->dissolve cool Cool reaction mixture to 15°C in an ice bath dissolve->cool add_br2 Add Br₂ in acetic acid dropwise over 1 hour cool->add_br2 react Stir at 15°C for 1 hour add_br2->react filter Filter crude product via vacuum filtration react->filter wash Wash precipitate with benzene/hexanes filter->wash purify Purification: Differential Solubility wash->purify dry Dry final product in vacuo purify->dry end End: Characterize Product dry->end

Sources

Application

Application Notes and Protocols for Antimicrobial Assays of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

Introduction: A Compound of Interest in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. "Benzoic acid, 5-bromo-2-[(2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound of Interest in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" is a synthetic compound that holds significant promise in this arena. Its chemical architecture, featuring a bromo-substituted benzoic acid backbone and a nitroethenyl functional group, suggests a multi-faceted potential for antimicrobial efficacy. The bromine substituent, an electron-withdrawing group, is known to enhance the antimicrobial activity of benzoic acid derivatives[1]. Furthermore, the nitroethenyl moiety is present in various compounds exhibiting a broad spectrum of biological activities, including antimicrobial effects[2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" in a suite of standard antimicrobial assays.

Postulated Mechanism of Action

While the precise mechanism of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" is yet to be elucidated, its structural components allow for a scientifically grounded hypothesis. The antimicrobial action may be a synergistic effect of its two key moieties:

  • The Bromo-substituted Benzoic Acid Core: Halogenated benzoic acids and their derivatives have been shown to possess antibacterial properties. It is postulated that these compounds can disrupt cell membrane integrity, interfere with essential metabolic pathways, or inhibit protein synthesis[5][6]. The presence of a bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane[1].

  • The Nitroethenyl Group: Nitro-containing compounds are a known class of antimicrobials[3][4]. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form highly reactive nitroso and other radical species. These intermediates can then covalently bind to and damage critical biomolecules such as DNA, leading to cytotoxicity and cell death[4][7]. Some β-nitrostyrene derivatives have also been shown to inhibit protein tyrosine phosphatases, thereby disrupting cellular signaling in microorganisms[2].

Caption: Postulated multi-target mechanism of action for the test compound.

Essential Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-", a series of standardized assays should be performed. The following protocols are foundational for determining the compound's efficacy against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[8][9][10]. The broth microdilution method is a gold-standard, quantitative technique for determining the MIC.

Protocol:

  • Preparation of Compound Stock Solution:

    • Accurately weigh a sample of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10[11]. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[12][13].

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well[11].

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air[14][15].

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[11].

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[16]. This assay is a crucial next step after determining the MIC to understand if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a 10 µL aliquot and plate it onto a sterile Mueller-Hinton Agar (MHA) plate[11].

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours[11].

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum[11][16]. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity[11].

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent[12][17][18]. It provides a visual representation of the compound's activity as a zone of growth inhibition.

Protocol:

  • Preparation of Inoculum and Agar Plate:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol[13][19].

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth[12][19].

  • Application of Compound-Impregnated Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-".

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart[13][19].

    • Gently press each disk to ensure complete contact with the agar surface[12].

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours[19].

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters[12]. The size of the zone is proportional to the susceptibility of the organism to the compound.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Data Presentation: A Hypothetical Example

The following table summarizes hypothetical MIC and MBC data for "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" against a panel of common bacterial pathogens. This data is for illustrative purposes only; actual values must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioKirby-Bauer Zone of Inhibition (mm)
Staphylococcus aureus2921348222
Escherichia coli25922832418
Pseudomonas aeruginosa2785316>64>412
Enterococcus faecalis2921224225

Interpretation: In this hypothetical scenario, the compound demonstrates potent bactericidal activity against Gram-positive organisms (S. aureus and E. faecalis), as indicated by the low MBC/MIC ratios. It shows bacteriostatic to bactericidal activity against E. coli and is less effective against P. aeruginosa.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-". A thorough understanding of its MIC, MBC, and spectrum of activity is the first critical step in evaluating its potential as a lead compound in drug discovery. Further research should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in in vivo models of infection. The dual-action potential suggested by its chemical structure makes "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" a compelling candidate for further investigation in the fight against infectious diseases.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Minimum Inhibitory Concentration (MIC) Test Protocol. ACME Research Solutions. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimal Inhibitory Concentration (MIC). protocols.io. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Compounds (2-nitropropenyl and 2-nitroethenyl arenes) prepared by the... ResearchGate. [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Biomolecular Chemistry. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Antimicrobial Agents and Chemotherapy. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection. [Link]

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Method

Application Note: Investigating Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- as a Covalent Enzyme Inhibitor

Introduction The landscape of enzyme inhibitor discovery is continually evolving, with a significant focus on the identification of novel scaffolds that can offer enhanced potency and selectivity. Benzoic acid derivative...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of enzyme inhibitor discovery is continually evolving, with a significant focus on the identification of novel scaffolds that can offer enhanced potency and selectivity. Benzoic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including the inhibition of enzymes such as tyrosinase and aldo-keto reductase 1C3 (AKR1C3)[1][2][3]. This application note provides a detailed guide for researchers and drug development professionals on the investigation of a specific derivative, Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (henceforth referred to as Compound 1), as a potential enzyme inhibitor.

Compound 1 possesses unique structural features that suggest a potential mechanism-based inhibitory action. The presence of a nitroethenyl group, a known Michael acceptor, raises the hypothesis that this compound may act as an irreversible or covalent inhibitor by forming a covalent bond with nucleophilic residues (e.g., cysteine or serine) within the active site of target enzymes. This mode of action can lead to prolonged and potent inhibition, a desirable characteristic in therapeutic drug design. The bromo and carboxyl moieties on the phenyl ring may contribute to the binding affinity and selectivity for the target enzyme.

This document will provide a comprehensive framework for the initial characterization and evaluation of Compound 1 as an enzyme inhibitor, with a focus on a hypothetical cysteine protease target. The principles and protocols described herein are, however, adaptable to other enzyme classes.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Compound 1 is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C9H7BrN2O4[]
Molecular Weight 287.07 g/mol []
Appearance Solid (predicted)-
Solubility To be determined experimentally. Initial trials should use DMSO or DMF.-
Stability Stability in aqueous buffers should be assessed. Potential for hydrolysis.-

Stock Solution Preparation:

Due to the predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution of Compound 1 in 100% DMSO (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay is kept constant across all conditions and is at a level that does not affect enzyme activity (typically ≤ 1%).

Proposed Mechanism of Action: Covalent Inhibition

The electrophilic nature of the β-carbon in the nitroethenyl group of Compound 1 makes it susceptible to nucleophilic attack by amino acid residues commonly found in enzyme active sites, such as the thiol group of cysteine or the hydroxyl group of serine. This proposed mechanism of covalent modification is depicted below.

G cluster_0 Enzyme Active Site cluster_1 Compound 1 cluster_2 Covalent Adduct Formation Enzyme_Cys Enzyme-Cys-S⁻ (Nucleophile) Inhibitor R-CH=CH-NO₂ (Michael Acceptor) Enzyme_Cys->Inhibitor Nucleophilic Attack Covalent_Complex Enzyme-Cys-S-CH(R)-CH₂-NO₂ (Inactive Enzyme) Inhibitor->Covalent_Complex Covalent Bond Formation

Caption: Proposed mechanism of covalent inhibition by Compound 1.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of Compound 1 as an enzyme inhibitor, using a generic cysteine protease as an example.

Protocol 1: Determination of IC50 Value

This protocol is designed to determine the concentration of Compound 1 required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target Cysteine Protease (e.g., Papain)

  • Fluorogenic Substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, pH 6.5

  • Compound 1

  • DMSO (ACS grade)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths appropriate for the substrate)

Experimental Workflow:

G cluster_workflow IC50 Determination Workflow A Prepare Serial Dilutions of Compound 1 in DMSO B Dilute Compound 1 in Assay Buffer A->B C Add Enzyme to Wells (Pre-incubation) B->C D Initiate Reaction by Adding Substrate C->D E Monitor Fluorescence Over Time D->E F Calculate Initial Rates and Determine IC50 E->F

Caption: Workflow for determining the IC50 of Compound 1.

Procedure:

  • Prepare Compound 1 Dilutions: a. Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).

  • Assay Plate Preparation: a. In a 96-well plate, add 2 µL of each diluted Compound 1 solution (or DMSO as a vehicle control) to triplicate wells. b. Add 148 µL of assay buffer to all wells.

  • Enzyme Addition and Pre-incubation: a. Prepare a working solution of the cysteine protease in assay buffer. b. Add 50 µL of the enzyme solution to each well. c. Mix gently and pre-incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial for time-dependent or covalent inhibitors.

  • Reaction Initiation: a. Prepare a working solution of the fluorogenic substrate in assay buffer. b. Add 50 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 250 µL.

  • Data Acquisition: a. Immediately place the plate in a microplate reader. b. Monitor the increase in fluorescence at 37°C for 15-30 minutes, taking readings every 60 seconds.

Data Analysis:

  • Calculate the initial reaction velocity (v) for each concentration of Compound 1 by determining the slope of the linear portion of the fluorescence versus time plot.

  • Normalize the velocities to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Investigating the Mechanism of Inhibition (Reversibility)

This protocol helps to determine if Compound 1 is a reversible or irreversible inhibitor.

Materials:

  • Same as Protocol 1

  • Dialysis membrane (e.g., 10 kDa MWCO) or centrifugal filter units

Procedure:

  • High Concentration Incubation: a. Incubate the target enzyme with a high concentration of Compound 1 (e.g., 10x IC50) for 60 minutes. b. As a control, incubate the enzyme with DMSO alone under the same conditions.

  • Removal of Unbound Inhibitor: a. Dialysis Method: Dialyze the enzyme-inhibitor mixture and the control sample against a large volume of assay buffer for several hours or overnight to remove any unbound inhibitor. b. Centrifugal Filter Method: Use a centrifugal filter unit to wash the enzyme-inhibitor mixture and the control sample multiple times with assay buffer.

  • Activity Assay: a. Measure the activity of the dialyzed/washed enzyme-inhibitor sample and the control sample using the standard assay conditions described in Protocol 1.

Interpretation of Results:

  • Irreversible Inhibition: If the enzyme incubated with Compound 1 remains significantly inhibited after the removal of the unbound compound, it suggests an irreversible or tightly-bound reversible mechanism of action.

  • Reversible Inhibition: If the enzyme activity is restored to a level similar to the control after the removal of Compound 1, this indicates a reversible inhibition mechanism.

Troubleshooting

IssuePotential CauseSuggested Solution
High variability between replicates - Inaccurate pipetting- Compound precipitation- Use calibrated pipettes- Ensure Compound 1 is fully dissolved in DMSO before dilution in aqueous buffer. Visually inspect for precipitation.
No inhibition observed - Compound is inactive against the target- Compound is unstable in the assay buffer- Test against a different enzyme class- Assess compound stability using HPLC-MS over the assay time course.
Inconsistent IC50 values - Pre-incubation time is critical for covalent inhibitors- Optimize the pre-incubation time to ensure the reaction between the enzyme and inhibitor has reached equilibrium or completion.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling Compound 1 and DMSO.

  • Handle Compound 1 in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information. The hazards of a related compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[5].

Conclusion

"Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" represents a compound with intriguing potential as a covalent enzyme inhibitor due to its Michael acceptor moiety. The protocols outlined in this application note provide a robust framework for its initial characterization, including the determination of its inhibitory potency and an investigation into its mechanism of action. While the focus here has been on a hypothetical cysteine protease, these methodologies can be readily adapted to explore the inhibitory activity of this compound against a wide range of other enzyme targets. Further studies, including detailed kinetic analysis and structural biology approaches, will be essential to fully elucidate its inhibitory profile and potential as a lead compound in drug discovery programs.

References

Application

Application Notes and Protocols for the Quantification of Benzoic Acid Derivatives in Biological Samples

Preamble: The Critical Role of Quantifying Benzoic Acid Derivatives Benzoic acid and its derivatives are a class of compounds with significant implications in clinical diagnostics, drug metabolism studies, and toxicology...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Quantifying Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of compounds with significant implications in clinical diagnostics, drug metabolism studies, and toxicology. From their use as therapeutic agents to their status as biomarkers of metabolic disorders and environmental exposure, the ability to accurately and reliably quantify these molecules in complex biological matrices such as plasma, urine, and tissue is paramount.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methodologies for their quantification. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and offer insights to overcome common analytical challenges, ensuring data of the highest integrity.

Navigating the Analytical Landscape: Challenges and Strategic Choices

The quantification of benzoic acid derivatives in biological samples is not without its challenges. These molecules are often endogenous, requiring sophisticated strategies to differentiate between baseline and elevated levels.[3][4] Furthermore, the inherent complexity of biological matrices can lead to significant interference, ion suppression, or enhancement, compromising analytical accuracy.[5][6] A successful analytical strategy, therefore, hinges on a judicious selection of sample preparation and instrumental analysis techniques.

Key Considerations for Method Selection:

  • Analyte Properties: The physicochemical properties of the specific benzoic acid derivative (e.g., polarity, volatility, thermal stability) will heavily influence the choice of analytical technique.

  • Matrix Complexity: Plasma, serum, urine, and tissue homogenates each present a unique set of interfering substances, such as proteins, lipids, and salts, that must be effectively removed.[5]

  • Required Sensitivity: The expected concentration range of the analyte will dictate the necessary sensitivity of the chosen method, with techniques like LC-MS/MS offering picogram-level detection.[5]

  • Throughput Needs: The number of samples to be analyzed will influence the desired speed of the method, favoring automated and rapid procedures.

  • Regulatory Compliance: For clinical and preclinical studies, all methods must be validated according to stringent guidelines from regulatory bodies like the FDA and EMA.[7][8][9][10][11][12][13][14]

Foundational Step: Rigorous Sample Preparation

The old adage "garbage in, garbage out" holds particularly true in bioanalysis. A well-designed sample preparation protocol is the cornerstone of a reliable quantitative method. The primary goals are to isolate the analyte(s) of interest from the bulk of the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[11]

Liquid-Liquid Extraction (LLE)

Principle: LLE partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the acidic benzoic acid derivatives can be manipulated to favor their extraction into the organic phase.[15]

Causality in Action: Acidifying the biological sample (e.g., urine or plasma) to a pH below the pKa of the benzoic acid derivative protonates the carboxylic acid group.[15] This neutral form is significantly more soluble in a non-polar organic solvent like ethyl acetate or diethyl ether, leading to efficient extraction.[15][16][17]

dot

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Principle: SPE utilizes a solid sorbent packed into a cartridge to retain the analyte of interest while the bulk of the matrix passes through.[18] The analyte is then selectively eluted with a small volume of a strong solvent.[18]

Expert Insight: For acidic compounds like benzoic acid derivatives, an anion-exchange SPE sorbent is highly effective.[19] At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, carrying a negative charge that strongly interacts with the positively charged sorbent. Interfering neutral and basic compounds are washed away, and the purified analyte is then eluted by decreasing the pH, which neutralizes the analyte and disrupts the ionic interaction.[19]

dot

Caption: Solid-Phase Extraction Workflow.

Instrumental Analysis: Choosing the Right Tool

The choice of instrumental technique is dictated by the required sensitivity, selectivity, and the nature of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[20] UV detection is suitable for benzoic acid derivatives due to the presence of the aromatic ring, which absorbs UV light.

Trustworthiness: This method is robust, cost-effective, and widely available. It is well-suited for quantifying higher concentrations of benzoic acid derivatives. Method validation should demonstrate linearity, accuracy, precision, and specificity, ensuring the peak of interest is free from co-eluting interferences.[20]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[1] Mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[1]

The Derivatization Imperative: Carboxylic acids like benzoic acid derivatives are generally not volatile enough for direct GC analysis.[21][22] A crucial derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, commonly a trimethylsilyl (TMS) ester.[1][21][23] This is typically achieved by reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[22][23]

dot

Caption: GC-MS Derivatization Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[24][25] It is the gold standard for bioanalysis, capable of quantifying analytes at very low concentrations even in complex matrices.[24][26]

Expertise in Action: For endogenous compounds like benzoic acid, a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid) is crucial.[24][25] This internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[24]

Protocols: Step-by-Step Methodologies

The following protocols are provided as a starting point and should be fully validated for the specific analyte and matrix of interest according to regulatory guidelines.[9][12]

Protocol 1: HPLC-UV Quantification of Benzoic Acid in Plasma

1. Principle: Benzoic acid is extracted from plasma via protein precipitation followed by liquid-liquid extraction. Separation is achieved on a C18 reversed-phase column with UV detection.[20]

2. Materials:

  • Plasma samples

  • Benzoic acid standard

  • Methanol, HPLC grade[20]

  • Acetonitrile, HPLC grade

  • Ethyl acetate, HPLC grade

  • Hydrochloric acid (HCl)

  • Ammonium acetate

  • Acetic acid

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

3. Sample Preparation (LLE):

  • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant with 50 µL of 1M HCl.

  • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

4. Chromatographic Conditions:

  • Mobile Phase: 0.05 M ammonium acetate buffer (pH 4.4) and methanol (60:40, v/v).[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[27]

  • UV Detection: 230 nm.[28]

5. Validation Parameters:

  • Linearity: Prepare calibration standards in blank plasma over the expected concentration range (e.g., 1-200 µg/mL).[20]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates.

  • Selectivity: Analyze blank matrix from multiple sources to ensure no interfering peaks at the retention time of benzoic acid.

Protocol 2: GC-MS Quantification of Benzoic Acid in Serum

1. Principle: Benzoic acid is extracted from acidified serum using ethyl acetate. The extracted analyte is then derivatized to its trimethylsilyl ester for analysis by GC-MS.[1][2] A deuterated internal standard (Benzoic acid-d5) is used for quantification.[1]

2. Materials:

  • Serum samples

  • Benzoic acid and Benzoic acid-d5 standards

  • Ethyl acetate, GC grade[1]

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[22]

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. Sample Preparation and Derivatization:

  • To 100 µL of serum, add 10 µL of internal standard solution.

  • Acidify with 20 µL of 6M HCl.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS.[23]

  • Cap the vial and heat at 70°C for 30 minutes.[22]

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Benzoic acid-TMS: m/z 194, 179

    • Benzoic acid-d5-TMS: m/z 199, 184

Protocol 3: LC-MS/MS Quantification of Benzoic and Hippuric Acids in Urine

1. Principle: Due to the high concentration of these analytes in urine, a simple "dilute-and-shoot" approach is often sufficient.[15] Stable isotope-labeled internal standards are used to ensure accuracy.[24][25]

2. Materials:

  • Urine samples

  • Benzoic acid, Hippuric acid, ¹³C₆-Benzoic acid, and ¹³C₆-Hippuric acid standards

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

3. Sample Preparation:

  • Centrifuge urine samples at 5,000 x g for 10 minutes to remove particulates.

  • In a clean vial, combine 10 µL of urine supernatant, 50 µL of internal standard working solution (containing ¹³C₆-Benzoic acid and ¹³C₆-Hippuric acid in methanol), and 940 µL of mobile phase A.

  • Vortex and inject.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Ion Source: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Benzoic Acid: Q1: 121.0 -> Q3: 77.0

    • ¹³C₆-Benzoic Acid: Q1: 127.0 -> Q3: 83.0

    • Hippuric Acid: Q1: 178.1 -> Q3: 134.1

    • ¹³C₆-Hippuric Acid: Q1: 184.1 -> Q3: 140.1

Data Presentation and Performance Comparison

The following table summarizes typical performance characteristics for the described methods. These values are illustrative and must be established during in-house method validation.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass SpectrometryTandem Mass Spectrometry
Sample Prep Protein Precipitation, LLELLE, DerivatizationDilute-and-Shoot (Urine) / SPE (Plasma)
LOD/LOQ ~0.5 / 1.5 µg/mL[20]~10 ng/mL[2]~0.1-1 ng/mL[24][25]
Linear Range 1-200 µg/mL[20]25-2500 ng/mL1-1000 ng/mL[24]
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Throughput ModerateLowHigh
Selectivity ModerateHighVery High
Cost LowModerateHigh

Conclusion: Ensuring Data Integrity through Scientific Rigor

The accurate quantification of benzoic acid derivatives in biological samples is a multifaceted task that demands a thorough understanding of analytical chemistry principles and meticulous attention to detail. The choice of methodology should be a strategic decision based on the specific requirements of the study. By implementing robust sample preparation techniques, selecting the appropriate instrumental platform, and adhering to stringent validation guidelines, researchers can generate high-quality, reliable data that withstands scientific and regulatory scrutiny. This guide provides the foundational knowledge and practical protocols to achieve this goal, empowering scientists in their pursuit of advancing drug development and clinical research.

References

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed. Available from: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC - NIH. Available from: [Link]

  • Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - ResearchGate. Available from: [Link]

  • Preparation of benzoic acid - ResearchGate. Available from: [Link]

  • (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs - ResearchGate. Available from: [Link]

  • Acids: Derivatization for GC Analysis. Available from: [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Available from: [Link]

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  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract. Available from: [Link]

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  • Solid-Phase Extraction - Chemistry LibreTexts. Available from: [Link]

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  • Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders - PubMed. Available from: [Link]

  • Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea - ADDI. Available from: [Link]

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  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds - MDPI. Available from: [Link]

  • assessment of phenolic compounds in biological samples. Available from: [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE - IRE Journals. Available from: [Link]

  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. Available from: [Link]

  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri - The Three-Mode Company. Available from: [Link]

  • Solid-Phase extraction procedure to remove organic acids from honey - ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI. Available from: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. Available from: [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples - Lirias. Available from: [Link]

  • Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed. Available from: [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Available from: [Link]

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  • Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. | Semantic Scholar. Available from: [Link]

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  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library. Available from: [Link]

Sources

Method

High-throughput screening assays for nitro-containing small molecules

High-Throughput Screening Assays for Nitro-Containing Small Molecules: A Guide to Navigating Chemical Liabilities Abstract Nitro-containing compounds are a cornerstone of medicinal chemistry, present in numerous approved...

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening Assays for Nitro-Containing Small Molecules: A Guide to Navigating Chemical Liabilities

Abstract

Nitro-containing compounds are a cornerstone of medicinal chemistry, present in numerous approved drugs and valuable as scaffolds in drug discovery.[1][2][3] However, the nitro group is a well-known "structural alert" or toxicophore, notorious for causing a high rate of false positives in high-throughput screening (HTS) campaigns.[4] This apparent activity often stems not from specific target engagement, but from compound-driven assay interference, primarily through mechanisms like redox cycling and covalent modification.[1][5][6] Failure to identify these artifacts early leads to wasted resources and the pursuit of intractable chemical matter.[5][7] This guide provides a comprehensive framework for designing and executing robust HTS workflows for nitro-containing molecules. We detail the underlying mechanisms of interference and present a self-validating hit triage cascade, complete with detailed protocols for specific counter-screens, to confidently distinguish genuine hits from promiscuous actors.

The Challenge: Understanding the Mechanisms of Interference

The unique chemical properties of the nitro group are responsible for its therapeutic effects and its propensity for assay interference. The primary modes of non-specific activity are rooted in its susceptibility to enzymatic reduction.

1.1. Redox Cycling: The Futile Generation of Reactive Oxygen Species

A major source of false positives is redox cycling, a process particularly prevalent in biochemical assays containing reducing agents like dithiothreitol (DTT).[8] In biological systems, flavoenzymes can reduce an aromatic nitro compound (Ar-NO₂) via a one-electron transfer to form a nitro radical anion (Ar-NO₂⁻•).[1][6] Under aerobic conditions, this radical is highly unstable and rapidly reacts with molecular oxygen (O₂) to regenerate the parent nitro compound. This "futile cycle" produces a superoxide anion (O₂⁻•), which can lead to the formation of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[1][6][9] The resulting H₂O₂ can then non-specifically oxidize and inhibit susceptible amino acid residues (e.g., cysteine, methionine) in the target protein, leading to apparent, but artifactual, inhibition.[8]

Redox_Cycling cluster_0 Cellular Environment (Aerobic) Nitro Nitro Compound (Ar-NO₂) Radical Nitro Radical Anion (Ar-NO₂⁻•) Nitro->Radical Enzymatic Reduction (e.g., Flavoenzymes) Radical->Nitro Re-oxidation Superoxide Superoxide (O₂⁻•) O2 Molecular Oxygen (O₂) O2:e->Superoxide:w Reduction H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 (via SOD or spontaneously) InactivatedTarget Oxidized (Inactive) Target Protein H2O2->InactivatedTarget Oxidation of sensitive residues Target Target Protein

Caption: The "Futile Cycle" of Nitro Compound Redox Cycling.

1.2. Covalent Modification via Reductive Intermediates

The complete reduction of a nitro group is a six-electron process that proceeds through highly reactive intermediates.[10] The initial reduction forms a nitroso species (Ar-NO), which can be further reduced to a hydroxylamine (Ar-NHOH) and finally to an amine (Ar-NH₂).[10] The nitroso and hydroxylamine intermediates are electrophilic and can covalently modify nucleophilic residues on proteins, such as the thiol group of cysteine, leading to irreversible inhibition.[1][5] This covalent reactivity is a common source of non-specific activity that must be carefully screened for.[11]

A Validated Workflow for Screening Nitro-Containing Compounds

A successful screening campaign requires a multi-step validation cascade designed to systematically eliminate false positives. Merely confirming activity in a primary assay is insufficient. The workflow below integrates orthogonal assays and specific counter-screens to build confidence in putative hits.

Triage_Workflow cluster_screens Specific Counter-Screens Start Primary HTS Confirm Hit Confirmation (Dose-Response) Start->Confirm Orthogonal Orthogonal Assay Confirm->Orthogonal Discard Discard (False Positive) Confirm->Discard Fails Triage Artifact Triage (Counter-Screens) Orthogonal->Triage Orthogonal->Discard Fails Biophys Biophysical Validation (e.g., SPR, TSA) Triage->Biophys Passed Triage->Discard Fails Redox Redox Cycling Assay Thiol Thiol Reactivity Assay Interference Assay Interference Check SAR SAR by Analogs & Resynthesis Biophys->SAR Biophys->Discard Fails Validated Validated Hit SAR->Validated SAR->Discard No SAR / Impure

Caption: Hit Triage and Validation Workflow for Nitro Compounds.

Experimental Protocols

The following protocols are essential for deconvoluting the activity of hits from a primary screen. They are designed to be run in parallel on all confirmed hits.

3.1. Protocol 1: Redox Cycling Counter-Screen (HRP-Phenol Red Assay)

This assay detects the production of H₂O₂ by redox-cycling compounds in the presence of a reducing agent.[12][13] H₂O₂ serves as a substrate for horseradish peroxidase (HRP), which oxidizes phenol red, leading to a detectable colorimetric shift.

Principle:

  • Test Compound + DTT → (if redox cycler) → H₂O₂

  • H₂O₂ + Phenol Red (reduced) --(HRP)--> Oxidized Product (absorbs at 610 nm)

Materials:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Dithiothreitol (DTT): 100 mM stock in water

  • Horseradish Peroxidase (HRP): 1 mg/mL stock in Assay Buffer

  • Phenol Red: 10 mM stock in water

  • Test Compounds: 10 mM stock in DMSO

  • 384-well clear, flat-bottom plates

Procedure:

  • Prepare a "Reagent Mix" containing HRP (final 10 µg/mL) and Phenol Red (final 100 µM) in Assay Buffer.

  • In a 384-well plate, add 25 µL of the Reagent Mix to each well.

  • Add 250 nL of test compound stock solution or DMSO (for controls) to appropriate wells. This yields a 100 µM final compound concentration.

  • Prepare two sets of wells for each compound: one for the reaction and one as a background control.

  • To initiate the reaction, add 25 µL of DTT solution (final 1 mM) to the "reaction" wells.

  • To the "background" wells, add 25 µL of Assay Buffer without DTT.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Read the absorbance at 610 nm using a plate reader.

  • Interpretation: A significant increase in absorbance in the DTT-containing well compared to the DTT-free well indicates that the compound is a redox cycler.

3.2. Protocol 2: Thiol Reactivity Counter-Screen (GSH Trapping Assay)

This protocol identifies compounds that are electrophilically reactive and likely to act as non-specific covalent modifiers by detecting the formation of adducts with the biological thiol glutathione (GSH).[5][11]

Principle:

  • Test Compound (electrophile) + Glutathione (nucleophile) → Compound-GSH Adduct

  • The reaction is monitored by LC-MS to detect the mass of the expected adduct.

Materials:

  • Assay Buffer: 100 mM Ammonium Acetate, pH 7.4

  • Glutathione (GSH): 100 mM stock in water

  • Test Compounds: 10 mM stock in DMSO

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • LC-MS system

Procedure:

  • In a microcentrifuge tube, combine 5 µL of test compound stock (final concentration 100 µM), 5 µL of GSH stock (final concentration 1 mM), and 40 µL of Assay Buffer.

  • Prepare a control reaction without GSH.

  • Incubate at 37°C for 1 hour.

  • Quench the reaction by adding 50 µL of cold ACN with 0.1% formic acid.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated protein/GSH.

  • Analyze the supernatant by LC-MS.

  • Interpretation: Extract the ion chromatograms for the mass of the starting compound and the expected mass of the compound-GSH adduct (Mass of Compound + 305.07 Da). The appearance of a new peak corresponding to the adduct mass in the GSH-containing sample, with a concurrent decrease in the parent compound peak, indicates thiol reactivity.

3.3. Protocol 3: Orthogonal & Biophysical Confirmation

Hits that are negative in the redox and reactivity counter-screens must be further validated to confirm on-target activity.

Orthogonal Assay Confirmation:

  • Purpose: To eliminate artifacts specific to the primary assay's technology or format.[14]

  • Method: Re-test the compound in a secondary assay that measures the same biological endpoint but uses a different detection method (e.g., switch from a fluorescence-based readout to a label-free mass spectrometry-based readout) or an alternative substrate.[12][14]

  • Interpretation: A true hit should retain its activity and potency in the orthogonal assay.

Biophysical Validation (Surface Plasmon Resonance - SPR):

  • Purpose: To demonstrate a direct, physical interaction between the compound and the target protein, independent of functional activity.[12]

  • Method: Immobilize the purified target protein on an SPR sensor chip. Flow solutions of the test compound at various concentrations over the chip and measure the change in refractive index upon binding.

  • Interpretation: A dose-dependent increase in the SPR signal confirms direct binding. This data can also be used to determine binding affinity (K_D) and kinetics (k_on, k_off).

Data Summary and Interpretation

A systematic approach to data analysis is crucial. The following table summarizes the expected outcomes for a true hit versus a common artifact.

Assay / Step Purpose Desired Outcome for True Hit Outcome Indicating an Artifact
Primary Screen Identify initial activityActive-
Hit Confirmation Confirm potency & efficacyReproducible, dose-dependent activityInactive or irreproducible activity
Orthogonal Assay Rule out technology-specific artifactsActivity is maintainedLoss of activity
Redox Cycling Screen Identify H₂O₂ generationNegative (No signal increase with DTT)Positive (Signal increases with DTT)
Thiol Reactivity Screen Identify covalent modifiersNegative (No GSH adduct formed)Positive (GSH adduct detected by LC-MS)
Biophysical Binding Confirm direct target engagementPositive (Dose-dependent binding)Negative (No binding observed)
SAR & Resynthesis Confirm chemical structure & tractabilityConfirmed activity; Analog activity varies with structureActivity lost on resynthesis; No clear SAR
Conclusion

Screening nitro-containing small molecules presents a significant but manageable challenge. The high potential for finding valuable lead compounds is often obscured by a high frequency of assay artifacts. By understanding the chemical mechanisms of interference—primarily redox cycling and covalent modification—researchers can design intelligent screening and validation workflows. The implementation of a rigorous triage cascade, incorporating specific counter-screens for redox activity and thiol reactivity alongside orthogonal and biophysical validation methods, is not optional but essential. This systematic, evidence-based approach provides the necessary framework to confidently eliminate false positives and focus resources on nitro-containing compounds with genuine, on-target biological activity.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Bielak, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3373. [Link]

  • Gherghiceanu, E., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3429. [Link]

  • Gorska, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 258-283. [Link]

  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Ramírez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Nepali, K., & Lee, H.-Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(22), 10035-10078. [Link]

  • Ramírez-Prada, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 735. [Link]

  • ResearchGate. (n.d.). Redox potentials of various nitroaromatic compounds. [Link]

  • Gan, H., et al. (2012). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 130(29), 9606–9612. [Link]

  • Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 7(13), 1673-1692. [Link]

  • Yang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Sirci, E., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 183-193. [Link]

  • Mason, R. P., & Holtzman, J. L. (1975). The role of catalytic superoxide formation in the O2 inhibition of nitroreductase. Biochemical and Biophysical Research Communications, 67(4), 1267–1274. [Link]

  • Zhang, X. D., et al. (2012). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening, 17(3), 374-387. [Link]

  • Vance, W. A., & Levin, D. E. (1984). Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay. Environmental Mutagenesis, 6(6), 797-811. [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • El-Maghrabey, M. H., et al. (2022). Utility of the Redox Cycle of Nitrofurantoin for the Development of a New Chemiluminescence Method for Its Analysis in Milk Samples. Molecules, 27(19), 6296. [Link]

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Application

Application Notes and Protocols for the Investigation of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals I. Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative The landscape of oncology drug discovery is continually evolving, with a persist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

The landscape of oncology drug discovery is continually evolving, with a persistent search for novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Benzoic acid and its derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including anticancer properties.[1][2] These compounds are attractive scaffolds in medicinal chemistry due to their synthetic tractability and the potential for functional group modifications to enhance potency and selectivity.[1]

This document provides a comprehensive guide for the investigation of a novel investigational compound, Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (herein referred to as BNA), in the context of cancer cell line studies. While direct published data on the anticancer activity of BNA is not currently available, this guide is built upon established principles and protocols for evaluating analogous benzoic acid derivatives. We will explore a plausible mechanism of action, provide detailed experimental protocols for its evaluation, and offer a framework for data interpretation. This application note is designed to empower researchers to systematically explore the therapeutic potential of BNA.

Chemical Structure of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" (BNA):

  • Molecular Formula: C₉H₇BrN₂O₄

  • Molecular Weight: 287.07 g/mol

  • CAS Number: 853908-49-3[3]

The structure of BNA incorporates several key features that suggest potential for anticancer activity: a benzoic acid scaffold, a bromine substituent, and a nitroethenylamino side chain. The bromine atom can enhance lipophilicity and potentially engage in halogen bonding with target proteins. The nitro group is a strong electron-withdrawing group that can participate in various biological interactions.

II. Plausible Mechanism of Action: A Hypothesis-Driven Approach

Based on the known anticancer activities of structurally related benzoic acid derivatives, we can propose a few plausible mechanisms through which BNA might exert its effects on cancer cells. Many benzoic acid derivatives have been shown to induce cancer cell death through apoptosis and to halt cell proliferation by causing cell cycle arrest.[3][4]

A potential signaling pathway that BNA could modulate is the intrinsic apoptosis pathway, often regulated by the p53 tumor suppressor protein.

Proposed Signaling Pathway for BNA-Induced Apoptosis

BNA_Apoptosis_Pathway BNA BNA Treatment Cellular_Stress Cellular Stress (e.g., DNA Damage, ROS) BNA->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by BNA.

In this hypothesized pathway, BNA treatment induces cellular stress, leading to the activation of the p53 tumor suppressor. Activated p53 upregulates the pro-apoptotic protein Bax, which in turn increases the permeability of the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which activates caspase-9, a key initiator caspase. Caspase-9 then activates the executioner caspase-3, which orchestrates the biochemical events leading to apoptosis.

III. Experimental Protocols for Evaluating BNA

The following protocols provide a step-by-step guide for the initial in vitro evaluation of BNA's anticancer activity.

A. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • BNA stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BNA from the stock solution in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BNA. Include a vehicle control (medium with the same percentage of DMSO used for the highest BNA concentration) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of BNA that inhibits cell growth by 50%).

B. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cancer cells after treatment with BNA.

1. Materials:

  • Cancer cell lines

  • 6-well plates

  • BNA

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

  • Flow cytometer

2. Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BNA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture BNA_Treatment BNA Treatment (Dose-Response) Cell_Culture->BNA_Treatment MTT_Assay MTT Assay for Viability (IC50) BNA_Treatment->MTT_Assay Mechanistic_Studies Mechanistic Studies at IC50 Concentrations MTT_Assay->Mechanistic_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanistic_Studies->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Mechanistic_Studies->Western_Blot End End: Data Analysis and Interpretation Cell_Cycle->End Apoptosis_Assay->End Western_Blot->End

Caption: A typical experimental workflow for evaluating BNA.

IV. Data Presentation and Interpretation

Table 1: Cytotoxic Activity of BNA against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast48Enter Data
HCT-116Colon48Enter Data
A549Lung48Enter Data
Add more...48Enter Data

Data should be presented as the mean ± standard deviation from at least three independent experiments.

V. Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" as a potential anticancer agent. The proposed mechanism of action and detailed experimental protocols are based on established research on analogous compounds. Should initial studies yield promising results, further investigations could include:

  • Apoptosis Assays: Annexin V/PI staining to confirm apoptotic cell death.

  • Western Blotting: To probe for changes in the expression of key proteins in the proposed signaling pathway (e.g., p53, Bax, cleaved caspase-3).

  • In vivo studies: To evaluate the efficacy and safety of BNA in animal models of cancer.

The systematic application of these methodologies will be instrumental in elucidating the therapeutic potential of this novel benzoic acid derivative.

VI. References

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

  • Kumar, A., & Sharma, G. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. [Link]

  • Patents, Google. (n.d.). Treatment of cancer using benzoic acid derivatives. Retrieved from

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Method

Application Notes and Protocols: Techniques for Measuring the Antioxidant Activity of Benzoic Acid Analogs

Introduction: The Significance of Antioxidant Activity in Benzoic Acid Analogs Benzoic acid and its analogs are a class of compounds widely distributed in nature and extensively used in the food, cosmetic, and pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Antioxidant Activity in Benzoic Acid Analogs

Benzoic acid and its analogs are a class of compounds widely distributed in nature and extensively used in the food, cosmetic, and pharmaceutical industries. Their structural diversity, stemming from various substitutions on the aromatic ring, gives rise to a broad spectrum of biological activities. Among these, their antioxidant potential is of significant interest to researchers, scientists, and drug development professionals. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3] Benzoic acid analogs, with their ability to scavenge free radicals and chelate pro-oxidant metal ions, represent a promising avenue for the development of novel therapeutic agents.[4][5]

The antioxidant activity of these compounds is intrinsically linked to their chemical structure. The number and position of hydroxyl and methoxy groups on the benzene ring, as well as the nature of the carboxylic acid side chain, profoundly influence their ability to donate hydrogen atoms or electrons to neutralize free radicals.[4][6][7][8] A thorough understanding of these structure-activity relationships is paramount for the rational design and synthesis of more potent antioxidant agents.[4][7][8]

This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and robust in vitro assays used to evaluate the antioxidant activity of benzoic acid analogs. We will delve into the underlying chemical principles of each assay, explain the rationale behind experimental choices, and offer insights into data interpretation. Our aim is to equip researchers with the necessary tools to conduct reliable and reproducible assessments of antioxidant capacity, thereby accelerating the discovery and development of new antioxidant-based therapeutics.

Choosing the Right Assay: A Comparative Overview

No single assay can fully capture the complex nature of antioxidant activity. Therefore, it is often recommended to use a battery of assays that measure different aspects of antioxidant action.[9][10][11] The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET).[6][9][10][12]

  • Hydrogen Atom Transfer (HAT) based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[1][9][13]

  • Single Electron Transfer (SET) based assays determine the capacity of an antioxidant to transfer one electron to reduce an oxidant. The Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are predominantly SET-based.[1][9][10][12]

  • Mixed-mode assays , such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, involve both HAT and SET mechanisms.[9]

The choice of assay should be guided by the specific research question and the chemical nature of the benzoic acid analogs being investigated. For instance, the solubility of the compound (hydrophilic vs. lipophilic) will dictate the appropriate solvent system and may favor one assay over another.

Table 1: Comparison of Common Antioxidant Assays
AssayPrincipleMechanismPro-oxidantMeasurementAdvantagesLimitations
DPPH Reduction of the stable DPPH radical.Primarily SETDPPH radicalColorimetric (decrease in absorbance at ~517 nm)Simple, rapid, and does not require a specific sample pre-treatment.[10][14]Absorbance may be affected by colored compounds; reaction kinetics can be slow for some phenolics.[11][14]
ABTS Scavenging of the pre-formed ABTS radical cation.Mixed (HAT & SET)ABTS radical cationColorimetric (decrease in absorbance at ~734 nm)Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[15][16]The ABTS radical is not naturally occurring in biological systems.[16]
FRAP Reduction of a ferric-tripyridyltriazine complex.SETFe³⁺-TPTZ complexColorimetric (formation of a blue ferrous complex at ~593 nm)Simple, rapid, and automated.[17][18]Only measures reducing capability; does not detect antioxidants that act by quenching radicals.[14][18]
ORAC Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.HATPeroxyl radicals (from AAPH)Fluorometric (decay of fluorescence over time)Uses a biologically relevant radical source; combines inhibition time and degree into a single value.[3]Requires a fluorescence plate reader; can be influenced by temperature and pH.[19]

Detailed Protocols

Here, we provide detailed, step-by-step protocols for the four most widely used antioxidant assays. These protocols are designed to be self-validating by including appropriate controls and standards.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[10] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[10][20]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_samples Prepare Benzoic Acid Analog Samples & Standards prep_samples->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: DPPH Assay Workflow.

Reagents and Equipment
  • DPPH (2,2-diphenyl-1-picrylhydrazyl), 95% purity

  • Methanol or Ethanol (analytical grade)

  • Benzoic acid analogs (test samples)

  • Trolox or Ascorbic acid (as a positive control/standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Vortex mixer

  • Pipettes

Step-by-Step Protocol
  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. For example, dissolve 3.94 mg of DPPH in 100 mL of methanol.[21]

    • Store the solution in an amber bottle and in the dark at 4°C. The solution should be prepared fresh daily.

  • Preparation of Samples and Standards:

    • Dissolve the benzoic acid analogs in methanol to prepare stock solutions (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of the standard (Trolox or ascorbic acid) in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted sample or standard to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample dilution and 100 µL of methanol.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[21]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank is the absorbance of the blank.

      • A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[15][22] The blue-green ABTS•+ chromophore is reduced by the antioxidant to the colorless ABTS, and the decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[15]

Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS Stock Solution generate_radical Generate ABTS Radical Cation (ABTS•+) prep_abts->generate_radical prep_persulfate Prepare Potassium Persulfate Solution prep_persulfate->generate_radical mix Mix Sample/Standard with ABTS•+ Solution generate_radical->mix prep_samples Prepare Benzoic Acid Analog Samples & Standards prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC measure->calculate

Caption: ABTS Assay Workflow.

Reagents and Equipment
  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Benzoic acid analogs (test samples)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Vortex mixer

  • Pipettes

Step-by-Step Protocol
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS•+ solution.[15][22]

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Samples and Standards:

    • Dissolve the benzoic acid analogs in a suitable solvent (e.g., ethanol or PBS) to prepare stock solutions.

    • Prepare a series of dilutions from the stock solutions.

    • Prepare a standard curve using Trolox (e.g., 0-15 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard to each well.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.

    • Shake the plate and incubate at room temperature for 6 minutes.[23]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples from the standard curve. The results are expressed as µM Trolox equivalents (TE) per µM of the benzoic acid analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[17][24] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[25]

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent prep_reagent->mix prep_samples Prepare Benzoic Acid Analog Samples & Standards prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate

Caption: FRAP Assay Workflow.

Reagents and Equipment
  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Benzoic acid analogs (test samples)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator at 37°C

Step-by-Step Protocol
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18]

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Samples and Standards:

    • Dissolve the benzoic acid analogs in a suitable solvent.

    • Prepare a standard curve using a freshly prepared aqueous solution of FeSO₄·7H₂O (e.g., 100-1000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard to each well.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 4-30 minutes.[18][25]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the Fe²⁺ standards against their concentration to generate a standard curve.

    • Calculate the FRAP value of the samples by comparing their absorbance with the standard curve. The results are expressed as µM Fe²⁺ equivalents per µM of the benzoic acid analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2][26][27] The antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).[19]

Experimental Workflow

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_fluorescein Prepare Fluorescein Solution mix Mix Sample/Standard with Fluorescein prep_fluorescein->mix prep_aaph Prepare AAPH Solution prep_samples Prepare Benzoic Acid Analog Samples & Standards prep_samples->mix preincubate Pre-incubate at 37°C mix->preincubate add_aaph Add AAPH to Initiate Reaction preincubate->add_aaph measure Measure Fluorescence Decay over Time add_aaph->measure calculate Calculate Net AUC & ORAC Value measure->calculate

Caption: ORAC Assay Workflow.

Reagents and Equipment
  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Benzoic acid analogs (test samples)

  • Trolox (as a standard)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm, with temperature control at 37°C

  • Multichannel pipette

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer and store at 4°C in the dark. Immediately before use, dilute the stock to a working solution.[27]

    • Prepare a fresh solution of AAPH (e.g., 75 mM) in 75 mM phosphate buffer.[27]

  • Preparation of Samples and Standards:

    • Dissolve the benzoic acid analogs in phosphate buffer.

    • Prepare a standard curve using Trolox (e.g., 6.25-100 µM).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.[2][26]

    • Add 150 µL of the fluorescein working solution to each well.[2][26]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[2][26]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[2][26][27]

  • Measurement:

    • Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C, with excitation at 485 nm and emission at 520 nm.[2][27]

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentration to generate a standard curve.

    • Determine the ORAC value of the samples by comparing their net AUC with the standard curve. The results are expressed as µM Trolox equivalents (TE) per µM of the benzoic acid analog.

Structure-Activity Relationship Insights

The antioxidant activity of benzoic acid analogs is highly dependent on their molecular structure. Generally, the following trends are observed:

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for antioxidant activity. The number and position of these groups significantly influence the radical scavenging capacity. Dihydroxybenzoic acids are typically more potent antioxidants than monohydroxybenzoic acids.[5][6]

  • Methoxy Groups: The substitution of hydroxyl groups with methoxy (-OCH₃) groups can either increase or decrease antioxidant activity, depending on their position. Methoxy groups can donate electrons by resonance, which can stabilize the phenoxyl radical formed after hydrogen donation.[7]

  • Position of Substituents: The relative position of substituents on the aromatic ring affects the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. For instance, ortho- and para-dihydroxy substitutions often lead to higher antioxidant activity compared to meta-substitutions.[8]

  • Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can influence the H-donating ability of the phenolic hydroxyl groups.[7]

Table 2: Illustrative Antioxidant Activity of Selected Benzoic Acid Analogs
CompoundStructureKey Structural FeaturesRelative Antioxidant Activity (General Trend)
Benzoic Acid C₆H₅COOHUnsubstituted aromatic ringLow
Salicylic Acid C₇H₆O₃Hydroxyl group at ortho positionModerate
p-Hydroxybenzoic Acid C₇H₆O₃Hydroxyl group at para positionModerate
Protocatechuic Acid C₇H₆O₄Dihydroxy at 3 and 4 positionsHigh
Gallic Acid C₇H₆O₅Trihydroxy at 3, 4, and 5 positionsVery High
Vanillic Acid C₈H₈O₄Hydroxyl at 4 and methoxy at 3 positionModerate to High

Note: The relative antioxidant activity is a general trend and can vary depending on the assay used.

Conclusion and Future Perspectives

The assays detailed in this guide provide robust and reproducible methods for evaluating the antioxidant activity of benzoic acid analogs. A multi-assay approach is highly recommended to gain a comprehensive understanding of their antioxidant potential. The insights gained from these studies are invaluable for identifying promising lead compounds for drug development and for understanding the role of these compounds in human health and disease. Future research should focus on correlating in vitro antioxidant activity with in vivo efficacy and exploring the potential of these compounds in cellular and animal models of oxidative stress-related diseases.[1]

References

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  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106. [Link]

  • Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure-Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. [Link]

  • Biocompare. (n.d.). Antioxidant Assay Kit 709001 from Cayman Chemical. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Antioxidant Assay Kit. Retrieved from [Link]

  • Erel, O. (2004). A novel automated direct measurement method for total antioxidant capacity using a new generation, more stable ABTS radical cation. Clinical Biochemistry, 37(4), 277–285. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. Food Chemistry, 88(4), 567–570. [Link]

  • Cuvelier, M. E., Richard, H., & Berset, C. (1992). Comparison of the antioxidative activity of some acid-phenols: structure-activity relationship. Bioscience, Biotechnology, and Biochemistry, 56(2), 324–325. [Link]

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200. [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753–758. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Moreira, I. M. D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956. [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Chen, Y., Wang, M. F., Rosen, R. T., & Ho, C. T. (1999). 2,2-Diphenyl-1-picrylhydrazyl Radical-Scavenging Active Compounds from Polygonum multiflorum Thunb. Journal of Agricultural and Food Chemistry, 47(6), 2226–2228. [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]

  • Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Updated methodology to determine antioxidant capacity in plant foods, oils and beverages: Extraction, measurement and expression of results. Food Research International, 41(3), 274–285. [Link]

  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981. [Link]

  • Springer Nature Experiments. (n.d.). Antioxidant Activity of Food and By-Products: In Vitro Methods. Retrieved from [Link]

  • Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757–781. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]

  • Chen, Y. C., Sugiyama, Y., Abe, N., Kuruto-Niwa, R., & Nozawa, R. (2005). DPPH radical-scavenging compounds from Dou-chi, a traditional Chinese fermented food. Journal of Agricultural and Food Chemistry, 53(21), 8104–8109. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]

  • Cheng, Z., Moore, J., & Yu, L. (2006). High-throughput relative DPPH radical scavenging capacity assay. Journal of Agricultural and Food Chemistry, 54(20), 7429–7436. [Link]

  • Harnedy, P. A., & FitzGerald, R. J. (2013). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. In Bioactive Compounds from Marine Foods (pp. 143–161). Springer. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods for antioxidant capacity measurement. TrAC Trends in Analytical Chemistry, 30(4), 652–664. [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

Sources

Application

Formulation of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" for in vivo studies

SECTION 1: Compound Characteristics & Pre-formulation Analysis Introduction to "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" (BNEA) is a substituted aminobenzoic ac...

Author: BenchChem Technical Support Team. Date: January 2026

SECTION 1: Compound Characteristics & Pre-formulation Analysis

Introduction to "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-"

"Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" (BNEA) is a substituted aminobenzoic acid derivative. Its structure, featuring a bromine atom and a nitroethenyl group, suggests potential for biological activity, while also presenting challenges for in vivo formulation due to likely poor aqueous solubility. The molecular formula is C9H7BrN2O4 with a molecular weight of 287.07 g/mol .[] A thorough understanding of its physicochemical properties is the cornerstone for developing a safe and effective formulation for in vivo studies. The presence of the nitroethenyl group, a known reactive moiety, necessitates careful consideration of stability.[2]

Physicochemical Properties & Solubility Profile

The lipophilic nature of the brominated aromatic ring and the nitroethenyl group suggests that BNEA is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[3][4] This poor water solubility is a significant hurdle for achieving adequate bioavailability in in vivo models.[5][6]

Table 1: Estimated Physicochemical Properties of BNEA

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight 287.07 g/mol []Moderate molecular weight, may not be a primary obstacle to absorption.
Aqueous Solubility Predicted to be low.Major challenge for bioavailability. Requires solubility enhancement techniques.
LogP Predicted to be high.Indicates lipophilicity, which can aid in membrane permeation but contributes to poor aqueous solubility.
pKa The benzoic acid moiety will have an acidic pKa.pH adjustment of the vehicle can potentially improve solubility.
Stability The nitroethenyl group may be susceptible to degradation in basic or highly acidic conditions and upon exposure to light.Formulation vehicle must be chosen to maintain a suitable pH and protect from light.

SECTION 2: Formulation Development for In Vivo Administration

The primary goal of formulation development for BNEA is to enhance its solubility and stability to ensure consistent and reproducible exposure in animal models. A tiered approach to formulation strategy is recommended, starting with simple systems and progressing to more complex ones as needed.

Tier 1: Simple Vehicle Systems

For initial in vivo screening, simple solvent systems can be employed. However, the potential for vehicle-induced toxicity must be carefully monitored.[7]

  • Aqueous Solutions with pH Adjustment: If the compound exhibits sufficient solubility at a physiologically acceptable pH, this is the simplest approach. Due to the benzoic acid group, increasing the pH will deprotonate the carboxylic acid, potentially increasing solubility. However, the stability of the nitroethenyl group in alkaline conditions must be assessed.

  • Co-solvent Systems: A mixture of a biocompatible organic solvent and water can be used to dissolve the compound.[8] Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Ethanol

It is critical to keep the concentration of the organic solvent as low as possible to avoid toxicity. For instance, the final concentration of DMSO should ideally be below 10% to prevent vehicle-induced adverse effects.[7]

Tier 2: Advanced Formulation Strategies

If simple systems fail to provide adequate solubility or lead to precipitation upon administration, more advanced strategies are necessary. These approaches aim to increase the surface area of the drug or create a more favorable microenvironment for dissolution.[5][9]

  • Surfactant-based Formulations: Surfactants can be used to create micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[5][8] Commonly used surfactants in preclinical formulations include:

    • Tween® 80

    • Cremophor® EL

    • Solutol® HS 15

  • Lipid-based Formulations: These formulations are particularly useful for highly lipophilic compounds. They can enhance oral bioavailability by promoting lymphatic transport and maintaining the drug in a solubilized state during digestion.[4][9][10] The Lipid Formulation Classification System (LFCS) provides a framework for designing these systems.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the energy required for dissolution is reduced, leading to higher apparent solubility and dissolution rates.[3][11] Techniques like spray-drying or hot-melt extrusion can be used to prepare ASDs.

Workflow for Formulation Selection

Caption: Workflow for selecting an appropriate formulation for in vivo studies.

SECTION 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL solution of BNEA in a vehicle composed of PEG 400, Propylene Glycol, and Water.

Materials:

  • "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" (BNEA)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Vehicle Preparation: In a clean glass vial, prepare the vehicle by mixing PEG 400 and Propylene Glycol in a 1:1 ratio (v/v).

  • Dissolution of BNEA: Weigh the required amount of BNEA and add it to the PEG 400/PG mixture.

  • Sonication/Vortexing: Gently sonicate or vortex the mixture until the compound is completely dissolved. A clear solution should be obtained.

  • Addition of Water: Slowly add sterile water to the solution while stirring to reach the final desired concentration. The final vehicle composition could be, for example, 40% PEG 400, 10% PG, and 50% water.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation or inhomogeneity. Prepare fresh on the day of dosing.

Protocol 2: In Vivo Dose-Range Finding and Toxicity Study in Mice

The primary objective of this study is to determine the Maximum Tolerated Dose (MTD).[7]

Animal Model:

  • Species: Mus musculus (e.g., C57BL/6 or BALB/c)

  • Age: 6-8 weeks

  • Sex: Both male and female (in separate groups)

Experimental Design:

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

  • Grouping: Randomly assign animals to different dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group. A typical group size is 3-5 animals.

  • Dosing: Administer the BNEA formulation or vehicle control via the intended route (e.g., oral gavage).

  • Monitoring: Observe the animals continuously for the first 4 hours post-dosing, and then daily for 14 days.[7] Record the following:

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing).[7]

    • Body weight (daily).[7]

    • Food and water consumption (daily).

  • Endpoint: The study is typically concluded after 14 days.[7] A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[7]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.[7] Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.[7]

Protocol 3: Rapid Pharmacokinetic (PK) Screening

This protocol provides a streamlined approach for a rapid assessment of the pharmacokinetic profile of BNEA.[12][13]

Animal Model:

  • Species: Rattus norvegicus (e.g., Sprague-Dawley) with jugular vein cannulation.

Experimental Design:

  • Dosing: Administer a single dose of the BNEA formulation to a group of 3-5 rats.

  • Blood Sampling: Collect sparse blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BNEA in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Data Interpretation and Next Steps

The results from these initial in vivo studies will guide further development. If the compound shows a favorable toxicity profile and adequate exposure, efficacy studies in relevant disease models can be initiated. If the PK profile is poor, further formulation optimization may be required.

SECTION 4: Visualization of Key Processes

Signaling Pathway Inhibition by a Hypothetical Kinase Inhibitor

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Transcription BNEA BNEA BNEA->Kinase1 Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromobenzoic Acid

Welcome to the technical support center for the synthesis of 3-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Overview of Synthetic Strategies

The preparation of 3-bromobenzoic acid is typically approached via two primary routes: the Sandmeyer reaction starting from 3-aminobenzoic acid, or the oxidation of 3-bromotoluene. Each method has distinct advantages and potential pitfalls.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Oxidation of 3-Bromotoluene
Starting Material 3-Aminobenzoic Acid3-Bromotoluene
Key Reactions Diazotization, Copper(I)-catalyzed BrominationBenzylic Oxidation
Primary Reagents NaNO₂, HBr, CuBrKMnO₄ or H₂CrO₄
Typical Yields 60-75% (highly dependent on conditions)70-90%
Advantages Utilizes a common and often inexpensive starting material.Generally higher yielding and a more robust reaction.[1]
Disadvantages Highly sensitive to temperature; risk of side reactions.[2]Requires a strong, sometimes hazardous oxidizing agent; can be exothermic.[1][3]

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Part 1: Issues Related to the Sandmeyer Reaction Route

Question 1: My Sandmeyer reaction yield is significantly lower than expected. What are the most likely causes?

Low yields in a Sandmeyer reaction are common and can usually be traced back to one of three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or inefficient catalysis.[2][4]

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the foundation of this reaction.

    • Causality: Nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr, is unstable.[5] If the temperature rises above 5 °C, the nitrous acid can decompose before it reacts with the amine. Furthermore, an insufficient amount of strong acid can lead to unwanted side reactions, such as the formation of azo compounds.

    • Solution: Strictly maintain the reaction temperature between 0–5 °C during the slow, portion-wise addition of your pre-cooled sodium nitrite solution.[6] An ice-salt bath is highly recommended. Use a starch-iodide paper test to confirm the presence of a slight excess of nitrous acid at the end of the addition, which indicates the complete consumption of the starting amine.[2]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable.

    • Causality: Thermal instability is the primary weakness of diazonium salts.[6] At temperatures above 5 °C, the diazonium salt will readily decompose, liberating nitrogen gas and reacting with water to form 3-hydroxybenzoic acid (a phenol), a very common and difficult-to-remove impurity.[2][5]

    • Solution: Do not let the prepared diazonium salt solution warm up or sit for an extended period. It should be used promptly in the next step. Ensure the copper(I) bromide solution is also pre-cooled before the diazonium salt is added to it.[4]

  • Inefficient Sandmeyer Reaction: The final conversion to the bromide is catalyzed by copper(I).

    • Causality: The copper(I) salt (CuBr) is the catalyst that facilitates the radical-nucleophilic aromatic substitution.[7] If the CuBr is of poor quality (e.g., partially oxidized to Cu(II)), its catalytic activity will be diminished. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, N₂, and Cu(II).[7]

    • Solution: Use high-purity, freshly prepared or properly stored CuBr. The solution of CuBr in HBr should be added promptly to the cold diazonium salt solution to ensure the desired reaction outcompetes the decomposition pathway.[4]

Question 2: My final product from the Sandmeyer route is discolored and has a broad melting point. What are the likely impurities?

The most common impurities are unreacted starting material (3-aminobenzoic acid), the phenol byproduct (3-hydroxybenzoic acid), and potentially biaryl compounds from radical coupling.[4][8]

  • 3-Hydroxybenzoic Acid: As discussed, this forms from the reaction of the diazonium salt with water. Its presence significantly depresses and broadens the melting point.

  • Unreacted 3-Aminobenzoic Acid: This indicates an incomplete diazotization reaction.

  • Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biphenyl derivatives through the coupling of two aryl radicals.[7]

Solution: The primary purification method is recrystallization.[4] 3-Bromobenzoic acid has significantly higher solubility in hot water than in cold water, making water an excellent solvent for recrystallization.[9] For more persistent impurities, a pH-based extraction can be effective during the workup. Dissolving the crude product in a dilute NaOH solution will form the sodium salt of both the desired acid and the phenolic impurity. Unreacted amine may not dissolve. After filtering any insoluble material, the filtrate can be re-acidified with HCl to precipitate the purified 3-bromobenzoic acid.[4]

Part 2: Issues Related to the Oxidation of 3-Bromotoluene

Question 3: My oxidation of 3-bromotoluene is slow or incomplete. How can I improve the conversion?

Incomplete oxidation is typically a result of insufficient oxidant, inadequate reaction time, or poor mixing in a heterogeneous system.

  • Causality: The oxidation of an alkylbenzene with potassium permanganate (KMnO₄) is a robust but demanding reaction. It requires the benzylic position to have at least one hydrogen atom.[10][11] The reaction proceeds through a complex radical mechanism at the benzylic carbon.[12] The reaction is often run under basic conditions, and it is heterogeneous (solid KMnO₄ in an aqueous solution with the organic substrate), so efficient mixing is critical.[1]

  • Solution:

    • Reagent Stoichiometry: Ensure you are using a sufficient stoichiometric excess of KMnO₄. The balanced reaction requires two equivalents of KMnO₄ for every equivalent of 3-bromotoluene.[3]

    • Reaction Time & Temperature: This oxidation requires significant energy input. The mixture should be heated to reflux for several hours (typically 4 hours or more) to drive the reaction to completion.[1][13]

    • Controlled Addition: Add the solid KMnO₄ slowly and in portions to the heated solution of 3-bromotoluene. This helps control the exothermic nature of the reaction and prevents localized overheating.[4]

    • Vigorous Stirring: Use a mechanical stirrer if possible to ensure good contact between the organic substrate and the aqueous permanganate solution.

Question 4: The workup of my permanganate oxidation is difficult, especially the filtration of manganese dioxide (MnO₂). Any tips?

The fine brown precipitate of MnO₂ is a known challenge in this synthesis.

  • Solution: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture. Before filtering, add a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to quench any excess KMnO₄. This can sometimes help improve the texture of the MnO₂ precipitate. Use a Büchner funnel with a layer of Celite (diatomaceous earth) on top of the filter paper. This will prevent the fine MnO₂ particles from clogging the filter paper pores, significantly speeding up the filtration process.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol provides a detailed methodology for the synthesis of 3-bromobenzoic acid from 3-aminobenzoic acid.

Step 1: Diazotization

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water. Crucially, maintain the internal temperature below 5 °C at all times. [4]

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting pale yellow solution contains the aryl diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate 250 mL beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr. Cool this solution in an ice bath.

  • Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.[4]

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath to precipitate the crude 3-bromobenzoic acid.

  • Filter the crude solid using a Büchner funnel and wash it thoroughly with cold water to remove copper salts.

  • For purification, perform a recrystallization from hot water.[9] Dissolve the crude solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Filter the purified crystals, wash with a small amount of cold water, and dry. The expected melting point is 155 °C.[9]

Visual Diagrams

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction 3-Aminobenzoic Acid 3-Aminobenzoic Acid Diazonium Salt Diazonium Salt 3-Aminobenzoic Acid->Diazonium Salt  + NaNO2, HBr Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical  + CuBr (cat.) - N2 3-Bromobenzoic Acid 3-Bromobenzoic Acid Aryl Radical->3-Bromobenzoic Acid  + Br-Cu(II)

Caption: Simplified workflow of the Sandmeyer reaction for 3-bromobenzoic acid synthesis.

Troubleshooting_Workflow start Low Yield in Sandmeyer Reaction check_temp Was Temp < 5°C during Diazotization? start->check_temp temp_no Likely Cause: Diazonium Salt Decomposition & Phenol Formation check_temp->temp_no No check_nitrite Was excess Nitrous Acid detected after addition? check_temp->check_nitrite Yes sol_temp Solution: Use Ice-Salt Bath, Monitor Temp Closely temp_no->sol_temp nitrite_no Likely Cause: Incomplete Diazotization check_nitrite->nitrite_no No check_cu Was CuBr fresh and added promptly? check_nitrite->check_cu Yes sol_nitrite Solution: Use Starch-Iodide Test, Ensure Stoichiometry nitrite_no->sol_nitrite cu_no Likely Cause: Inefficient Catalysis check_cu->cu_no No end_node Review Protocol check_cu->end_node Yes sol_cu Solution: Use High-Purity CuBr, Minimize Delay cu_no->sol_cu

Caption: Decision workflow for troubleshooting low yields in the Sandmeyer reaction.

References

  • BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • Synthetic Map. (n.d.). Benzylic oxidation.
  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions.
  • Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Chemistry LibreTexts.
  • Spitzer, U. A. (1972). The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds (Ph.D. Thesis). The University of British Columbia.
  • PrepChem. (n.d.). Preparation of 3-bromobenzoic acid.
  • BenchChem. (n.d.). Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ChemicalBook. (n.d.). 3-Bromobenzoic acid synthesis.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Nichols, L. (n.d.). 3.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
  • Quora. (2017).
  • Blog. (2025). What happens when 4 - Bromotoluene reacts with oxidizing agents?.
  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.

Sources

Optimization

Troubleshooting low yield in the bromination of benzoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the bromination of benzoic acid. This resource is designed to provide in-depth troubleshooting guides an...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of benzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming challenges and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you have a reliable guide for this important electrophilic aromatic substitution reaction.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses specific issues that can lead to unsatisfactory results during the bromination of benzoic acid. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction is not proceeding to completion, resulting in a low yield of brominated product. What are the likely causes?

Several factors can contribute to an incomplete reaction. The primary reasons often relate to the deactivating nature of the carboxylic acid group and the efficacy of the catalyst.

  • Insufficient Catalyst Activity: The bromination of benzoic acid requires a Lewis acid catalyst, typically iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a sufficiently strong electrophile (Br⁺).[1][2] The carboxylic acid group is a deactivating group, meaning it withdraws electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles.[3][4] If the catalyst is old, has been exposed to moisture, or is used in insufficient quantities, the concentration of the active electrophile will be too low to effectively brominate the deactivated ring.[5][6]

    • Solution: Use fresh, anhydrous iron(III) bromide. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst by water.[7][8] It is also crucial to use the correct stoichiometric amount of the catalyst as specified in a validated protocol.

  • Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, leading to an incomplete reaction within a typical timeframe.

    • Solution: Gently warming the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions, so temperature control is critical. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and temperature.

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, localized depletion of reactants or catalyst can occur, leading to an incomplete reaction.

    • Solution: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture.

Q2: I am observing the formation of multiple products, including di-brominated species. How can I improve the selectivity for the desired mono-brominated product?

The formation of multiple products is a common issue, often stemming from the reaction conditions being too harsh.

  • Excess Bromine: Using a significant excess of bromine will increase the likelihood of multiple bromination events on the same benzoic acid molecule, especially if the reaction is allowed to proceed for an extended period.

    • Solution: Carefully control the stoichiometry of the reactants. Use a molar ratio of bromine to benzoic acid that is close to 1:1. Adding the bromine dropwise to the reaction mixture can also help to control its concentration and minimize over-bromination.[9]

  • High Reaction Temperature: Elevated temperatures not only increase the reaction rate but can also decrease selectivity, leading to the formation of di- and poly-brominated products.[10]

    • Solution: Maintain a controlled temperature throughout the reaction. Running the reaction at or slightly above room temperature is often sufficient. Cooling the reaction mixture in an ice bath during the addition of bromine can help to manage the initial exotherm.

Q3: My final product is impure, even after purification. What are the common impurities and how can I remove them?

The most common impurity is unreacted benzoic acid. Other potential impurities include isomeric byproducts and residual catalyst.

  • Unreacted Benzoic Acid: Due to the deactivating nature of the carboxyl group, it is not uncommon for some starting material to remain.[11][12]

    • Solution: Purification by recrystallization is often effective.[11][13] Both benzoic acid and 3-bromobenzoic acid are solids with different solubilities in various solvents. A carefully chosen solvent system for recrystallization can effectively separate the product from the starting material.[11][12] Alternatively, the crude product can be dissolved in a dilute solution of sodium hydroxide to form the sodium salt. Unreacted benzoic acid will also dissolve. Filtering this solution can remove any insoluble impurities. The bromobenzoic acid can then be re-precipitated by acidifying the solution with an acid like HCl.[13]

  • Isomeric Byproducts: While the carboxyl group is a meta-director, small amounts of ortho- and para-isomers may form.[3]

    • Solution: Isomers can be challenging to separate due to their similar physical properties. Fractional crystallization may be effective if there is a significant difference in solubility. For high-purity requirements, column chromatography is a more robust separation technique.[13] Spectroscopic methods like NMR can be used to identify and quantify isomeric impurities.[14]

  • Residual Catalyst: Traces of the iron catalyst may remain in the crude product.

    • Solution: During the workup, washing the organic layer with water or a dilute acid solution can help remove the water-soluble iron salts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the bromination of benzoic acid.

Q1: What is the role of the Lewis acid catalyst (FeBr₃) in the bromination of benzoic acid?

The Lewis acid, FeBr₃, plays a crucial role in activating the bromine molecule.[5] Bromine itself is not a strong enough electrophile to react with the deactivated benzene ring of benzoic acid.[1][15] The FeBr₃ coordinates with one of the bromine atoms in Br₂, polarizing the Br-Br bond and making the terminal bromine atom more electrophilic (effectively generating a "Br⁺" source).[5][16] This highly reactive electrophile can then be attacked by the electron-rich (albeit deactivated) benzene ring to initiate the electrophilic aromatic substitution.[1][5]

Q2: Why does the bromination of benzoic acid primarily yield the meta-substituted product (3-bromobenzoic acid)?

The carboxyl group (-COOH) is an electron-withdrawing group and, as a result, a meta-director in electrophilic aromatic substitution.[3][17] This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the attack of the electrophile at the ortho, meta, and para positions.

  • Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement.[3]

  • Meta Attack: When the electrophile attacks at the meta position, the positive charge in the resulting carbocation intermediate is never placed on the carbon atom bearing the carboxyl group.[3] This avoids the highly destabilized resonance structure, making the meta-pathway the most favorable.

Q3: Is it necessary to use anhydrous conditions for this reaction?

Yes, maintaining anhydrous (dry) conditions is critical for the success of this reaction.[7][8] The Lewis acid catalyst, FeBr₃, is highly susceptible to reaction with water.[6] If moisture is present, the FeBr₃ will react with water instead of the bromine, effectively deactivating the catalyst and preventing the formation of the necessary electrophile.[6][7] This will lead to a very low or no yield of the desired product.

Q4: What are some common side reactions to be aware of?

Besides the formation of di- and poly-brominated products, other side reactions can occur, particularly under forcing conditions.

  • Decarboxylation: At very high temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[18] This would result in the formation of bromobenzene.

  • Benzylic Bromination (if an alkyl group is present): If the starting material were a substituted benzoic acid with an alkyl group (e.g., toluic acid), benzylic bromination at the alkyl group could compete with aromatic bromination, especially under radical conditions (e.g., initiated by light or radical initiators).[19][20]

Experimental Protocols & Data

Standard Protocol for the Bromination of Benzoic Acid

This protocol provides a general procedure. It is essential to consult specific literature for precise quantities and safety precautions.

  • Preparation: Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., using a drying tube).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoic acid in a suitable anhydrous solvent (e.g., glacial acetic acid or carbon tetrachloride).

  • Catalyst Addition: Add anhydrous iron(III) bromide to the flask.

  • Bromine Addition: Slowly add a solution of bromine in the same anhydrous solvent to the reaction mixture via the dropping funnel. Maintain a controlled temperature, using an ice bath if necessary, to manage the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. To remove excess bromine, a wash with a sodium bisulfite solution can be employed.[9]

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[11][13]

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterEffect on Yield and SelectivityRecommendations
Catalyst Quality Anhydrous and active catalyst is crucial for high yield.Use fresh, anhydrous FeBr₃.
Reaction Temperature Higher temperatures increase reaction rate but can decrease selectivity.Maintain a controlled temperature, typically at or slightly above room temperature.
Stoichiometry Excess bromine leads to polybromination and reduced selectivity.Use a near 1:1 molar ratio of bromine to benzoic acid.
Solvent Must be anhydrous and inert to the reaction conditions.Glacial acetic acid or carbon tetrachloride are common choices.
Reaction Time Insufficient time leads to incomplete reaction and low yield.Monitor the reaction by TLC to determine the optimal time.

Visualizations

Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_step3 Step 3: Deprotonation & Aromaticity Restoration Br-Br Br-Br Br+ δ+Br-Brδ-•••FeBr₃ Br-Br->Br+ Coordination FeBr3 FeBr₃ FeBr3->Br+ AreniumIon Arenium Ion (Sigma Complex) Br+->AreniumIon Attack by π-system BenzoicAcid Benzoic Acid BenzoicAcid->AreniumIon Product 3-Bromobenzoic Acid AreniumIon->Product Deprotonation FeBr4- [FeBr₄]⁻ HBr HBr FeBr4-->HBr FeBr3_regen FeBr₃ FeBr4-->FeBr3_regen Catalyst Regeneration

Caption: The mechanism of electrophilic bromination of benzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagents: - Freshness of Benzoic Acid? - Anhydrous FeBr₃? - Purity of Bromine? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Action: Use fresh, anhydrous reagents. reagents_ok->replace_reagents No check_conditions Review Reaction Conditions: - Anhydrous setup? - Correct Temperature? - Adequate Stirring? reagents_ok->check_conditions Yes conditions_ok Conditions OK check_conditions->conditions_ok adjust_conditions Action: Dry glassware, control temperature, ensure efficient stirring. conditions_ok->adjust_conditions No check_workup Analyze Work-up & Purification: - Product loss during extraction? - Inefficient recrystallization? conditions_ok->check_workup Yes optimize_workup Action: Optimize extraction pH, choose a better recrystallization solvent. check_workup->optimize_workup

Caption: A logical workflow for troubleshooting low yield in the bromination of benzoic acid.

References

  • Fiveable. FeBr3 Definition - Organic Chemistry Key Term.
  • Benchchem. Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • Benchchem. A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers.
  • Benchchem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.
  • Filo. Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.
  • Chemistry LibreTexts.
  • Organic Syntheses Procedure. Benzoic acid, 2-(1-acetyl-2-oxopropyl).
  • Chemistry LibreTexts.
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  • NC State University Libraries.
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  • NIH.
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  • Quora. Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3?.
  • Knockhardy. FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW.
  • Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**.
  • Quora.
  • Pearson. Why isn't FeBr3 used as a catalyst in the first step of the synth....
  • YouTube. Adding Br to Benzene: Electrophilic Substitution.
  • Benchchem.
  • Chemistry Stack Exchange.
  • Quora. What is the role of anhydrous aluminum chloride in a friedel craft reaction?.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 11.1. Synthesis of 4-Methoxymethylbenzoic Acid.
  • YouTube. Friedel Crafts Alkylation: Reaction mechanism chemistry tutorial.
  • YouTube.
  • Benchchem.
  • NIH.
  • International Journal of Chemical Engineering and Applications (IJCEA). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
  • Quora.
  • SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
  • NIH. Pd(ii)
  • Chemistry Steps.
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  • YouTube. Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule.
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Sources

Troubleshooting

Technical Support Center: Optimization of the Sandmeyer Reaction for Aminobenzoic Acids

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for researchers, scientists, and drug development professionals working with aminobenzoic acid substrates. This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for researchers, scientists, and drug development professionals working with aminobenzoic acid substrates. This guide is designed to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes. The presence of both the amine and carboxylic acid functionalities in aminobenzoic acids presents unique challenges, including solubility issues and competing side reactions, which we will address in detail.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Sandmeyer reaction of aminobenzoic acids in a practical, question-and-answer format.

Question 1: My diazotization reaction is forming a brown-orange gas and the solution is turning dark. What's happening?

Answer: You are likely observing the premature decomposition of your diazonium salt. The diazonium group (-N₂⁺) is notoriously unstable at elevated temperatures.

  • Causality: The diazotization reaction, the formation of the diazonium salt from the aromatic amine using nitrous acid (generated in situ from NaNO₂ and a strong acid), is highly exothermic. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will decompose, releasing nitrogen gas (N₂) and forming highly reactive aryl cation or radical intermediates.[1] These intermediates can react with water to form unwanted phenol byproducts or engage in other side reactions, leading to a dark, tarry mixture and low yield.[2]

  • Solution:

    • Strict Temperature Control: Ensure your reaction flask is submerged in an ice-salt bath to maintain an internal temperature of 0-5 °C throughout the sodium nitrite addition.

    • Slow, Portion-wise Addition: Add the cold aqueous solution of sodium nitrite very slowly, dropwise, to the acidic solution of your aminobenzoic acid. This prevents localized heat spikes.

    • Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat and ensure rapid mixing of the reagents.

Question 2: The yield of my desired halo-benzoic acid is very low, and I'm isolating a significant amount of a hydroxybenzoic acid byproduct. How can I prevent this?

Answer: This is the most common side reaction when working with aminobenzoic acids, especially ortho- and para-substituted isomers. The diazonium salt is susceptible to nucleophilic attack by water, a reaction known as hydroxylation or "Verkochung".[3][4][5]

  • Solution:

    • Use a Concentrated Copper(I) Halide Solution: The key is to make the desired Sandmeyer reaction kinetically favorable. Add the cold diazonium salt solution to a pre-prepared, concentrated solution of the Cu(I) halide in the corresponding hydrohalic acid (e.g., CuCl in HCl).[6][7] This ensures the diazonium salt immediately encounters a high concentration of the catalyst and the halide nucleophile, favoring the desired pathway over reaction with water.

    • Maintain Acidity: Running the reaction under strongly acidic conditions can help suppress the formation of phenol byproducts. A high concentration of H⁺ protonates water, reducing its nucleophilicity.

    • Anhydrous Conditions (Advanced): For extremely sensitive substrates, forming the diazonium salt under anhydrous conditions using an organic nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) in an organic solvent can be effective, though more complex.[8][9]

Question 3: My reaction mixture becomes a thick, unmanageable tar after adding the diazonium salt to the copper catalyst. What causes this?

Answer: Tar formation is often a result of polymerization and biaryl coupling side reactions.

  • Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate.[3][8][10][11] If this radical does not react quickly with the halogenating agent, it can react with another aromatic ring (either the starting material or product) to form biaryl compounds or larger polymers, which often present as intractable tars. This is especially problematic if the concentration of the copper(II) halide species, which is responsible for trapping the aryl radical, is too low.[10]

  • Solution:

    • Ensure Catalyst Activity: Use freshly prepared or high-purity Cu(I) salts. Over time, Cu(I) can oxidize to Cu(II), reducing the efficiency of the initial single-electron transfer that initiates the reaction.[8]

    • Stoichiometric Copper: While catalytic in principle, using a stoichiometric amount of the copper salt is common practice to ensure a high reaction rate and suppress side reactions.[12]

    • Control Addition Rate: Add the diazonium salt solution to the copper catalyst solution slowly and with vigorous stirring. This maintains a low instantaneous concentration of the diazonium salt and the resulting aryl radical, minimizing radical-radical coupling or polymerization.

Part 2: Understanding the Core Mechanism & Key Parameters

A firm grasp of the reaction mechanism is crucial for effective troubleshooting. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][12]

The Two Critical Stages:
  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid. Ar-NH₂ + HNO₂ + H⁺ → [Ar-N≡N]⁺ + 2H₂O

  • Radical-Mediated Substitution: The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt.[8] This releases nitrogen gas and forms an aryl radical and a copper(II) species. The aryl radical then abstracts a halide from the copper(II) halide, yielding the final product and regenerating the copper(I) catalyst.[8][10]

Visualizing the Catalytic Cycle

Sandmeyer_Mechanism cluster_0 Sandmeyer Catalytic Cycle ArN2 Ar-N₂⁺ Ar_rad Ar• ArN2->Ar_rad + Cu(I)X (SET) CuX Cu(I)X CuX2 Cu(II)X₂ CuX->CuX2 Oxidation ArX Ar-X (Product) Ar_rad->ArX + Cu(II)X₂ (Halogen Transfer) N2 N₂ Gas Ar_rad->N2 Loss of N₂ CuX2->CuX Regeneration

Caption: The catalytic cycle of the Sandmeyer reaction.

Parameter Optimization Table
ParameterStandard ConditionRationale & Optimization TipsPotential Issue if Deviated
Diazotization Temp. 0–5 °CPrevents diazonium salt decomposition. Use an ice-salt bath for better control.Premature N₂ evolution, phenol formation, tarring.
Acid Molarity 2.5–3.0 eq.Ensures full protonation of the amine and prevents coupling of diazonium salt with unreacted amine.Incomplete diazotization, formation of diazoamino compounds (Ar-N=N-NH-Ar).
NaNO₂ Stoichiometry 1.0–1.1 eq.A slight excess ensures complete reaction.Incomplete reaction. Large excess can lead to unwanted side reactions.
Copper(I) Salt 1.0–1.2 eq.Although a catalyst, stoichiometric amounts increase reaction rate and suppress side reactions.[12]Low yield, increased biaryl and phenol byproducts.
Reaction Temp. 25–60 °CVaries by substrate and halide. Reaction is initiated by adding diazonium salt at low temp, then often warmed to drive to completion.Too low: slow/incomplete reaction. Too high: decomposition and side products.

Part 3: Optimized Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected observations.

Protocol 1: Synthesis of 2-Chlorobenzoic Acid from 2-Aminobenzoic Acid

This protocol is optimized to favor the chlorination reaction over the competing hydroxylation to form salicylic acid.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Deionized Water

Step-by-Step Procedure:

Part A: Preparation of the Diazonium Salt Solution (Keep at 0-5 °C)

  • In a 250 mL beaker, combine 13.7 g (0.10 mol) of 2-aminobenzoic acid and 60 mL of deionized water. Stir to create a slurry.

  • Slowly add 25 mL (0.30 mol) of concentrated HCl. The aminobenzoic acid will dissolve to form the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice-salt bath. The hydrochloride salt may precipitate as a fine white solid.

  • In a separate 100 mL beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution in an ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aminobenzoic acid hydrochloride suspension over 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C.

  • Observation: The solution may turn slightly yellow. After the addition is complete, stir for an additional 15 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium-2-carboxylate.

Part B: The Sandmeyer Reaction

  • In a 500 mL flask, gently warm a mixture of 12.0 g (0.12 mol) of copper(I) chloride and 25 mL (0.30 mol) of concentrated HCl until the salt dissolves to form a clear solution of H[CuCl₂].

  • Cool this solution thoroughly in an ice-salt bath to below 5 °C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution.

  • Observation: You should observe immediate and vigorous evolution of nitrogen gas and the formation of a precipitate. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 60 minutes until gas evolution ceases.

Part C: Work-up and Purification

  • Collect the precipitated crude 2-chlorobenzoic acid by vacuum filtration.

  • Wash the solid with two 20 mL portions of cold water to remove copper salts.

  • Purification: Recrystallize the crude product from hot water, using decolorizeing carbon if necessary, to obtain pure 2-chlorobenzoic acid as white crystals.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving common problems.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_diazotization Check Diazotization Step: Brown Gas? Dark Color? start->check_diazotization temp_high Probable Cause: Temperature > 5°C (Decomposition) check_diazotization->temp_high Yes check_product Analyze Byproducts: Significant Phenol/Hydroxy Acid? check_diazotization->check_product No fix_temp Solution: Use Ice-Salt Bath Slow NaNO₂ Addition temp_high->fix_temp end Optimized Reaction fix_temp->end hydrolysis Probable Cause: Hydroxylation of Diazonium Salt check_product->hydrolysis Yes check_tar Observe Physical State: Intractable Tar Formed? check_product->check_tar No fix_hydrolysis Solution: Add Diazo to conc. CuCl/HCl Ensure High Acidity hydrolysis->fix_hydrolysis fix_hydrolysis->end polymerization Probable Cause: Radical Polymerization Poor Catalyst Activity check_tar->polymerization Yes check_tar->end No fix_polymerization Solution: Use Fresh Cu(I) Salt Use Stoichiometric Cu(I) Slow Diazo Addition polymerization->fix_polymerization fix_polymerization->end

Caption: A logical workflow for troubleshooting the Sandmeyer reaction.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Ansari, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Waters, W. A. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A.
  • Bohrium. (2021). recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review.
  • BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Allen. (n.d.). p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • ResearchGate. (2025). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.

Sources

Optimization

Technical Support Center: Purification of Crude 2-Amino-5-Bromobenzoic Acid

Welcome to the technical support center for the purification of crude 2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity 2-amino-5-bromobenzoic acid, a critical intermediate in the synthesis of various pharmaceutical compounds, including Dapagliflozin.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

I. Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities in your crude material. The primary impurity of concern during the synthesis of 2-amino-5-bromobenzoic acid via the bromination of 2-aminobenzoic acid is the over-brominated product, 2-amino-3,5-dibromobenzoic acid .[2][3][4] Other potential impurities can include unreacted starting materials and colored byproducts.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2-amino-5-bromobenzoic acid in a question-and-answer format.

Recrystallization

Q1: My crude 2-amino-5-bromobenzoic acid is not dissolving in the recrystallization solvent, even with heating. What's wrong?

A1: This is a common issue that can stem from a few factors:

  • Inappropriate Solvent Choice: 2-Amino-5-bromobenzoic acid has both a polar amino and carboxylic acid group, and a non-polar brominated benzene ring. This amphiphilic nature can make solvent selection tricky. If the compound has very low solubility even at the solvent's boiling point, the solvent is not suitable.

  • Insufficient Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments to your crude material while heating and stirring, allowing time for dissolution after each addition.

Expert Insight: For 2-amino-5-bromobenzoic acid, good starting solvents for screening are ethanol, methanol, and water, or a mixed solvent system like ethanol/water.[5]

Q2: Instead of crystals, an oil is forming as my solution cools. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture. Here are some solutions:

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture and reheat until the oil dissolves, then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure 2-amino-5-bromobenzoic acid, add a "seed crystal" to the cooled solution to induce crystallization.[5]

Q3: My recrystallized 2-amino-5-bromobenzoic acid is still colored. How can I decolorize it?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.

  • Procedure: After your crude product has dissolved in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Caution: Do not add activated charcoal to a boiling solution, as it can cause violent bumping. Be aware that using too much charcoal can also lead to the loss of your desired product.[5]

Q4: The final yield of my purified product is very low. What are the likely causes?

A4: Low yield can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper along with the impurities.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can be used after the initial slow cooling at room temperature.

Acid-Base Extraction

Q5: I'm performing an acid-base extraction, but I'm not sure which layer is which (aqueous vs. organic). How can I tell?

A5: A simple way to determine the identity of the layers is to add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer. Generally, chlorinated solvents are denser than water and will be the bottom layer, while most other common organic solvents are less dense and will be the top layer.

Q6: After acidifying the basic extract to precipitate my 2-amino-5-bromobenzoic acid, no solid is forming. What should I do?

A6: There are a few possibilities here:

  • Insufficient Acidification: Ensure you have added enough acid to bring the pH down to the isoelectric point of 2-amino-5-bromobenzoic acid, which is around pH 4.[6] Use pH paper to check.

  • Solution is too dilute: If a large volume of water was used, the concentration of your product may be below its solubility limit. You can try to concentrate the solution by carefully evaporating some of the water.

  • Incomplete Extraction: It's possible that the initial extraction from the organic layer was not efficient. You may need to perform additional extractions of the organic layer with the basic solution.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is designed for the purification of 10 g of crude 2-amino-5-bromobenzoic acid.

  • Dissolution: In a 250 mL Erlenmeyer flask, add the 10 g of crude 2-amino-5-bromobenzoic acid and a magnetic stir bar. Add 50 mL of ethanol and begin heating the mixture on a hot plate with stirring.

  • Hot Solvent Addition: Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a heated funnel with fluted filter paper). Filter the hot solution into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Acid-Base Extraction

This protocol provides a general framework for purifying 2-amino-5-bromobenzoic acid by leveraging its amphoteric properties.

  • Dissolution: Dissolve the crude 2-amino-5-bromobenzoic acid in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Separation of Basic Impurities: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 2-amino-5-bromobenzoic acid will move to the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid. Combine the aqueous extracts.

  • Removal of Neutral Impurities: The organic layer now contains any neutral impurities. This layer can be discarded or processed separately if other compounds of interest are present.

  • Precipitation of Pure Product: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the pH of the solution reaches approximately 4. The purified 2-amino-5-bromobenzoic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water. Dry the purified product.

IV. Data Presentation

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100HighGood for dissolving the salt form of the compound.
Ethanol78MediumGood general-purpose solvent for aminobenzoic acids.
Methanol65MediumSimilar to ethanol but with a lower boiling point.[3][7]
Acetic Acid118HighCan be used, but removal can be challenging.
Diethyl Ether35LowGenerally not a good choice for recrystallization of this compound due to its high volatility and low polarity.

V. Workflow Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude 2-amino-5-bromobenzoic acid solvent Add Hot Solvent crude->solvent dissolved Dissolved Product in Hot Solvent solvent->dissolved charcoal Add Activated Charcoal (Optional) dissolved->charcoal hot_filtration Hot Filtration charcoal->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities cooling Slow Cooling & Ice Bath hot_filtration->cooling filtration Vacuum Filtration cooling->filtration pure_product Pure Crystalline Product filtration->pure_product

Caption: Recrystallization workflow for 2-amino-5-bromobenzoic acid.

Acid-Base Extraction Workflow

AcidBase_Extraction_Workflow cluster_separation Separation cluster_isolation Isolation start Crude Product in Organic Solvent add_acid Extract with aq. HCl start->add_acid aqueous_layer Aqueous Layer (Protonated Product) add_acid->aqueous_layer organic_layer Organic Layer (Neutral Impurities) add_acid->organic_layer neutralize Add aq. NaOH to pH ~4 aqueous_layer->neutralize precipitate Precipitation of Pure Product neutralize->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure 2-amino-5-bromobenzoic acid filtration->pure_product

Caption: Acid-base extraction workflow for purifying 2-amino-5-bromobenzoic acid.

VI. References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2022). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-bromobenzoic acid (CAS 5794-88-7). Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

Sources

Troubleshooting

Preventing side reactions in the synthesis of nitroethenylamino compounds

Introduction Welcome to the technical support center for the synthesis of nitroethenylamino compounds, also known as nitroenamines or nitroketene N,S-acetals and aminals. These compounds are valuable "push-pull" alkenes,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of nitroethenylamino compounds, also known as nitroenamines or nitroketene N,S-acetals and aminals. These compounds are valuable "push-pull" alkenes, featuring an electron-donating amino group and an electron-withdrawing nitro group, making them highly versatile building blocks in heterocyclic chemistry and drug development.[1][2][3][4] However, their inherent reactivity also makes them susceptible to a range of side reactions that can complicate synthesis, reduce yields, and lead to purification challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and preventing the most common side reactions encountered during these syntheses. The information is presented in a practical question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.

Diagram: General Synthesis Pathway

Below is a typical reaction scheme for the synthesis of a nitroethenylamino compound from a nitroketene N,S-acetal, a common and efficient precursor.[5][6]

SynthesisPathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 Nitroketene N,S-Acetal (e.g., 1,1-bis(methylthio)-2-nitroethene) Reaction Nucleophilic Substitution (Amine Addition) Reactant1->Reaction Reactant2 Primary or Secondary Amine (R¹R²NH) Reactant2->Reaction Product Desired Product (Nitroethenylamino Compound) Reaction->Product Byproduct Byproduct (Methanethiol, CH₃SH) Reaction->Byproduct Polymerization cluster_propagation Chain Propagation (Undesired) cluster_inhibition Chain Termination (Desired) M1 Monomer R_dot Radical (R●) RM_dot Growing Chain (RM●) R_dot->RM_dot + Monomer RMM_dot Longer Chain (RMM●) RM_dot->RMM_dot + Monomer Polymer Polymer RMM_dot->Polymer + n Monomers Inhibitor Inhibitor (Inh-H) e.g., Hydroquinone Stable_Radical Stable Radical (Inh●) RM_dot2 Growing Chain (RM●) Terminated Terminated Chain (RM-H) RM_dot2->Terminated + Inh-H MichaelAddition Desired vs. Undesired Reaction Pathways Start_E Electrophile (Nitroketene Acetal) Product Desired 1:1 Adduct Start_E->Product Side_Product Undesired 2:1 Adduct (Di-addition Product) Start_E->Side_Product Start_Nu Nucleophile (Amine) Start_Nu->Product Product->Side_Product + Electrophile Troubleshooting Start Low Yield or Impure Product Check_Polymer Is there insoluble gum or solid in the flask? Start->Check_Polymer Polymer_Yes Polymerization Occurred Check_Polymer->Polymer_Yes Yes Check_TLC Analyze crude mixture by TLC/LCMS Check_Polymer->Check_TLC No Polymer_Action Action: - Lower Temperature - Add Inhibitor (BHT) - Use Inert Atmosphere Polymer_Yes->Polymer_Action High_MW High MW byproduct detected? Check_TLC->High_MW High_MW_Yes Di-addition Likely High_MW->High_MW_Yes Yes Start_Material Significant starting material remains? High_MW->Start_Material No High_MW_Action Action: - Control Stoichiometry - Use Slow Addition - Increase Dilution High_MW_Yes->High_MW_Action Start_Material_Yes Incomplete Reaction or Retro-Michael Start_Material->Start_Material_Yes Yes Decomposition Multiple small, polar spots on TLC? Start_Material->Decomposition No Start_Material_Action Action: - Check Reagent Purity - Increase Reaction Time (cautiously) - Lower Temperature Start_Material_Yes->Start_Material_Action Decomposition_Yes Product Decomposition Decomposition->Decomposition_Yes Yes Decomposition_Action Action: - Use Milder Conditions - Deactivate Silica for Purification - Avoid High Temperatures Decomposition_Yes->Decomposition_Action

Sources

Optimization

Technical Support Center: Stabilizing Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-. Given its com...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-. Given its complex structure, this compound presents unique stability challenges that require careful handling to ensure its integrity over time.

Section 1: Understanding the Instability of the Compound

This section addresses the fundamental chemical properties of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- that influence its stability.

Q1: What are the primary structural features that make this compound susceptible to degradation?

The instability of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- arises from the combination of several reactive functional groups within its structure:

  • Conjugated Nitroalkene System: The -(CH=CH-NO2) group is the most significant contributor to the compound's reactivity. This system is highly electron-deficient, making the double bond extremely susceptible to nucleophilic attack, such as a Michael addition.[1][2] This inherent reactivity, while useful in synthesis, is a primary source of degradation during storage.

  • Secondary Amino Group: The (-NH-) linker can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen. This can lead to the formation of colored impurities.

  • Bromo-Substituted Aromatic Ring: While generally stable, aromatic halides can be sensitive to light. Exposure to UV radiation can potentially lead to photodebromination, cleaving the C-Br bond.[3]

  • Carboxylic Acid Group: The (-COOH) group makes the local environment acidic and can participate in intermolecular interactions. At elevated temperatures, benzoic acid derivatives can be prone to decarboxylation.

Q2: What are the main degradation pathways I should be concerned about during long-term storage?

Based on the compound's structure, you should be vigilant about four primary degradation pathways: hydrolysis, polymerization, oxidation, and photodegradation.

  • Hydrolysis: The nitroalkene moiety is vulnerable to hydrolysis, particularly in the presence of moisture and catalyzed by acidic or basic conditions.[1][4][5] This can lead to the cleavage of the nitroethenyl group.

  • Polymerization: The electron-deficient nature of the nitroalkene can induce self-polymerization, especially when initiated by heat, light, or trace nucleophilic impurities.[1] This often results in an insoluble, discolored material.

  • Oxidation: The secondary amine and the electron-rich aromatic ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce isomerization of the alkene double bond or other photochemical reactions.[1]

Caption: Potential degradation pathways for the target compound.

Section 2: Recommended Long-Term Storage Conditions

Proper storage is the most critical factor in preserving the compound's purity and viability.

Q3: What are the ideal storage conditions for the solid compound?

To mitigate the degradation pathways discussed above, we have established the following optimal storage parameters for the solid material. These recommendations are synthesized from best practices for handling nitroaromatic compounds and other sensitive organic molecules.[6][7][8]

ParameterRecommendationRationale & Key Insights
Temperature -20°C or lower (-80°C preferred) Low temperatures are essential to minimize the rate of all chemical degradation pathways, including thermal decomposition, which is a known hazard for nitro-containing species.[1][9][10]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen by blanketing the compound with an inert gas is a critical step to prevent oxidative degradation of the amino group.[6][11]
Light Complete Darkness (Amber Vial in a Dark Location) The compound's conjugated system and bromo-substituent make it photosensitive.[1][12] Storing in an amber glass vial and excluding all light prevents photochemical reactions.[13]
Humidity Dry / Desiccated Environment The compound must be protected from moisture to prevent hydrolysis of the nitroalkene group.[1] Store in a tightly sealed container, and for extra precaution, place the vial inside a desiccator.[13]
Q4: Should I store the compound as a solid or in solution?

You must store this compound as a dry solid. Storing it in solution, even for short periods, is strongly discouraged for long-term stability.

  • Causality: Solvents, particularly protic solvents like methanol or water, can facilitate degradation pathways like hydrolysis.[14] If the compound is dissolved in a solvent like DMSO, residual water can still be a problem, and the compound is more mobile to react with trace impurities or oxygen. The solid state restricts molecular mobility, significantly slowing degradation.[14]

Q5: How should I package the compound for long-term storage?

Proper packaging is a physical barrier against environmental factors.

  • Container: Use a Type 1 borosilicate amber glass vial with a PTFE-lined cap. This prevents light exposure and ensures an inert storage surface.[13]

  • Sealing: After closing the cap tightly, wrap the cap-vial interface with Parafilm® M to create an additional barrier against moisture and atmospheric oxygen.

  • Inert Atmosphere: Before sealing, purge the vial headspace with a gentle stream of argon or nitrogen for 30-60 seconds. This displaces air and creates an inert environment.[11]

Section 3: Troubleshooting Common Storage-Related Issues

Even with the best practices, issues can arise. This section provides guidance on identifying and interpreting signs of degradation.

Q6: I opened a vial of my compound and its color has changed from a yellow powder to a dark brown solid. What does this signify?

A significant color change, particularly darkening, is a strong visual indicator of degradation. This is most commonly due to:

  • Oxidation: Formation of conjugated, colored species from the oxidation of the amine.

  • Polymerization: The formation of complex, often dark-colored polymeric material.[1]

Actionable Advice: Do not assume the material is usable. You must re-analyze the compound's purity via a stability-indicating method like HPLC-UV or LC-MS before use. Compare the analytical profile to a reference standard or the initial data from when the batch was first received.

Q7: My compound's purity is significantly lower than expected upon analysis, but there's no obvious color change. What could have happened?

This scenario suggests more subtle degradation has occurred. The cause is likely a breach in one of the recommended storage conditions:

  • Temperature Fluctuation: The sample may have been stored in a freezer with an auto-defrost cycle, leading to repeated freeze-thaw cycles that can accelerate degradation.[13]

  • Micro-exposure to Air/Moisture: The vial seal may be imperfect, allowing slow ingress of air and moisture over time, leading to gradual oxidation and hydrolysis.

  • Light Exposure: The vial may have been inadvertently exposed to lab lighting for extended periods during sample weighing or handling.

Self-Validation: Review your lab's storage logs and handling procedures. Ensure freezers are manual-defrost and that handling outside of the freezer is minimized.

Q8: I noticed some fine, crystalline material around the threads of the vial cap. Is this a concern?

While not as alarming as the crystal formation seen with peroxide-forming ethers[15], this is still a sign of a potential issue. It indicates that the compound may have sublimed and re-crystallized in a cooler part of the container. This suggests two things:

  • The vial may not be perfectly sealed, allowing for mass transfer.

  • There may have been significant temperature fluctuations.

This material should be handled with care. It is best to re-qualify the entire sample for purity before use.

Section 4: Experimental Protocols

These protocols provide step-by-step instructions for key handling and analysis procedures to ensure compound integrity.

Protocol 1: Procedure for Aliquoting and Packaging for Long-Term Storage

Objective: To safely aliquot a bulk sample into smaller, single-use quantities to prevent contamination and degradation of the main stock from repeated handling.

Materials:

  • Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (main stock)

  • Analytical balance

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Argon or Nitrogen gas with a regulator and tubing

  • Parafilm® M

Methodology:

  • Pre-labeling: Clearly label all new vials with the compound name, batch number, aliquot amount, and date.

  • Environment: Perform the aliquoting in a low-humidity environment, such as a glove box or a fume hood with a dry air stream. Minimize exposure to bright overhead lighting.

  • Weighing: Tare a pre-labeled vial on the balance. Carefully transfer the desired amount of the solid compound into the vial.

  • Inert Gas Purge: Gently introduce a stream of argon or nitrogen into the vial for 30-60 seconds to displace the air in the headspace.

  • Sealing: Immediately and tightly screw on the cap.

  • Parafilm Wrapping: Wrap the cap-vial junction securely with 1-2 layers of Parafilm® M.

  • Storage: Immediately transfer the newly created aliquot to a designated, labeled box in a -80°C freezer.

  • Documentation: Record the creation of the new aliquots in your laboratory inventory system.

Protocol 2: Rapid Stability Assessment via HPLC-UV

Objective: To quickly determine if a stored sample has maintained its purity.

Methodology:

  • Prepare a Control Sample: If available, use a freshly opened vial or a trusted reference standard. If not, use the analytical data (e.g., certificate of analysis) that came with the compound as the T=0 reference.

  • Sample Preparation: Prepare a solution of the stored compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile. Prepare the control sample at the same concentration.

  • HPLC Analysis: Analyze both the stored sample and the control sample using a validated, stability-indicating HPLC method. A generic gradient method on a C18 column is often a good starting point (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Data Interpretation:

    • Compare Retention Times: The main peak in the stored sample should have the same retention time as the control.

    • Assess Purity: Calculate the peak area percentage of the main peak. A significant decrease (>2-3%) from the T=0 value indicates degradation.

    • Look for Degradation Peaks: Examine the chromatogram for the appearance of new peaks, especially early-eluting (more polar) peaks which could correspond to hydrolysis products, or broad humps which may indicate polymer formation.

StabilityWorkflow start Retrieve Aliquot from -80°C Storage visual Visual Inspection: - Color Change? - Clumping? start->visual prep Prepare Sample for HPLC (e.g., 1 mg/mL in ACN) visual->prep hplc Run Stability-Indicating HPLC-UV Method prep->hplc compare Compare Chromatogram to Reference Standard / T=0 Data hplc->compare decision Purity Acceptable? (e.g., >95% and no major degradation peaks) compare->decision pass Proceed with Experiment decision->pass Yes fail Compound has Degraded. Consider Re-purification or Disposal. decision->fail No

Caption: Workflow for assessing compound stability after storage.

Section 5: Frequently Asked Questions (FAQs)

Q9: How long can I expect the compound to remain stable under ideal conditions?

Without accelerated stability study data for this specific molecule, a precise shelf-life cannot be guaranteed. However, based on the reactive nature of the nitroalkene functional group, it should be considered a time-sensitive chemical.[15] Under the ideal storage conditions outlined above (-80°C, inert gas, dark, dry), it is reasonable to expect the compound to maintain high purity for 1-2 years. It is a critical best practice to re-analyze the purity of any vial that has been in storage for over one year before use.

Q10: What materials or chemical classes should I strictly avoid mixing with this compound?

To prevent violent reactions or rapid degradation, avoid contact with:

  • Strong Bases: Can deprotonate the carboxylic acid and catalyze nitroalkene degradation.

  • Strong Acids: Can promote hydrolysis of the nitroalkene.[1][16]

  • Strong Reducing Agents: (e.g., metal hydrides, sodium hydrosulfite) Can reduce the nitro group, which can be highly exothermic.[17]

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) Can react with the amine and aromatic ring.[17]

  • Nucleophiles: (e.g., primary/secondary amines, thiols) Can react via Michael addition to the nitroalkene.[1]

Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any new experiment.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • Mitchell, C., et al. (n.d.). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. ACS Publications. Retrieved January 5, 2026, from [Link]

  • Pradhan, P. K., et al. (2006). Fe‐HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • Stoessel, F. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved January 5, 2026, from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved January 5, 2026, from [Link]

  • Manelis, G. B. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved January 5, 2026, from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nitroalkene. Retrieved January 5, 2026, from [Link]

  • Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved January 5, 2026, from [Link]

  • Juárez, J. F., et al. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved January 5, 2026, from [Link]

  • GMP Plastics. (2024). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved January 5, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved January 5, 2026, from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). The photochemistry of halosubstituted aromatics and heteroaromatics has received considerable attention during the past several. Retrieved January 5, 2026, from [Link]

  • GenScript. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2013). Storage of Bioactive Secondary metabolites?. Retrieved January 5, 2026, from [Link]

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Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Aromatic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the unique challenges posed by aromatic compounds in biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the unique challenges posed by aromatic compounds in biological assays. The inherent hydrophobicity and electronic properties of aromatic ring structures can lead to a variety of assay artifacts, resulting in inconsistent and unreliable data. [1][2][3]This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify the root cause of your issues and implement robust solutions.

Part 1: Frequently Asked Questions (FAQs): Understanding the Core Problems

This section addresses common high-level questions about why aromatic compounds are frequent culprits for assay variability.

Q1: Why are my results so variable when working with aromatic compounds?

A1: Aromatic compounds often exhibit poor aqueous solubility due to their hydrophobic nature. [4][5]This can lead to several problems that cause result variability:

  • Precipitation: The compound may fall out of solution in your aqueous assay buffer, leading to an unknown and inconsistent concentration of the active compound. [1][6][7]

  • Aggregation: Above a certain concentration, these compounds can form aggregates that non-specifically interact with proteins and other assay components, leading to false positives or negatives. [8][9][10][11]

  • Assay Interference: The conjugated aromatic systems in these molecules can interfere with common assay detection methods, such as fluorescence or absorbance. [12][13][14]

Q2: I dissolve my aromatic compound in DMSO, but I still see precipitation when I add it to my assay buffer. Why?

A2: This is a common phenomenon known as "solvent shock." [7]While many aromatic compounds are soluble in 100% DMSO, the rapid change in solvent polarity when you dilute the DMSO stock into an aqueous buffer can cause the compound to crash out of solution. [7]Even if not visibly cloudy, microscopic precipitates can form, impacting your results. [1]

Q3: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my aromatic compound is one?

A3: PAINS are chemical structures that tend to show activity in many different assays through non-specific mechanisms. [15][16]Many PAINS contain aromatic moieties. These compounds often interfere with the assay technology itself rather than interacting with the biological target. [16][17]You can use computational tools and databases to check if your compound contains known PAINS substructures. However, experimental validation is crucial.

Q4: Can the aromatic nature of my compound directly interfere with my fluorescence-based assay readout?

A4: Yes, this is a significant issue. There are two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the same wavelengths used for your assay's excitation or emission, leading to a high background signal and false positives. [12][18][19]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, which reduces the detected signal and can lead to false negatives. [12][18][19]

Part 2: Troubleshooting Guide: From Problem to Solution

This section is structured around specific experimental problems. For each problem, potential causes are explored, and step-by-step solutions are provided.

Problem 1: High Variability Between Replicates or Poor Dose-Response Curve

This is often the first sign of a solubility or aggregation issue.

Potential Cause: Compound Precipitation or Aggregation.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting irreproducible hits.

Step-by-Step Solutions:

  • Check for Autofluorescence:

    • Action: Run your assay plates with the compound but without the biological target (e.g., enzyme or cells).

    • Rationale: Any signal detected in these wells is due to the compound's intrinsic fluorescence. T[15]his background signal must be subtracted, or alternative methods should be used.

    • Solution: If autofluorescence is high, consider switching to red-shifted fluorescent probes, as many aromatic compounds fluoresce in the blue-green spectrum. T[19][20]ime-resolved fluorescence (TR-FRET) can also mitigate this issue. [21][22]

  • Identify Fluorescence Quenching:

    • Action: In a cell-free system, mix a constant concentration of your fluorescent probe with a dilution series of your compound.

    • Rationale: A compound-dependent decrease in the fluorescent signal indicates quenching. [19] * Solution: If quenching is observed, try reducing the compound concentration. If that is not possible, an orthogonal assay with a different detection modality (e.g., absorbance, luminescence) is necessary. [14][23][24]

  • Screen for Redox Cycling:

    • Action: If your assay buffer contains reducing agents like DTT or TCEP, your compound may be redox cycling and generating hydrogen peroxide (H₂O₂). T[25][26]his can lead to non-specific protein oxidation and false-positive results. [25][26] * Rationale: Aromatic quinones and related structures are known to undergo redox cycling. [26][27][28] * Solution: Test for H₂O₂ generation using a specific assay (e.g., horseradish peroxidase-phenol red assay). I[27]f positive, remove the reducing agent from the buffer if possible or use a counter-screen to flag redox-active compounds. [29]

Problem 3: Compound is Active in a Biochemical Assay but Inactive in a Cell-Based Assay

This common discrepancy often points to issues with cell permeability or solvent toxicity.

Potential Causes: Poor Cell Permeability, Cytotoxicity of the Compound or Solvent.

Step-by-Step Solutions:

  • Assess Solvent Toxicity:

    • Action: Before testing your compound, perform a dose-response curve of your solvent (typically DMSO) on your cells.

    • Rationale: Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may be affected at lower concentrations. H[30][31][32]igh DMSO concentrations can cause cell stress or death, masking any specific effect of your compound. [33][34] * Best Practice: Always include a vehicle control (cells treated with the same final concentration of DMSO as your compound-treated cells) in all experiments. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. [30][31]

  • Determine Compound Cytotoxicity:

    • Action: Run a standard cell viability assay (e.g., MTS, MTT) with your compound across a wide concentration range.

    • Rationale: If your compound is cytotoxic at the concentrations where you expect to see a specific effect, you may be observing a non-specific toxic phenotype. [6][18] * Solution: Your functional assays should be conducted at concentrations well below the cytotoxic threshold.

Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Max ConcentrationNotes
DMSO0.1% - 0.5%Cell line dependent; always perform a toxicity curve.
Ethanol< 0.1%Can be more toxic than DMSO for some cell lines.

Part 3: Key Experimental Protocols

Here are detailed protocols for essential troubleshooting experiments.

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a rapid way to determine the concentration at which your compound begins to precipitate in assay buffer.

  • Prepare Stock Solution: Prepare a high-concentration stock of your compound (e.g., 20 mM) in 100% DMSO. [35]2. Create Dilution Series: In a 384-well plate, perform a serial dilution of your compound in DMSO.

  • Add Assay Buffer: Add your aqueous assay buffer to all wells, which will dilute the DMSO and compound to the final desired concentrations.

  • Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure Light Scatter: Read the plate on a nephelometer, which measures forward scattered light. [36]6. Analyze Data: Plot the scattered light signal against the compound concentration. The point at which the signal sharply increases indicates the onset of precipitation and defines the kinetic solubility limit. [36]

Protocol 2: Orthogonal Assay Validation for a Fluorescence "Hit"

This protocol validates a hit from a primary fluorescence-based assay using an alternative detection method.

  • Primary Assay: Determine the IC50 or EC50 of your compound using the primary fluorescence-based assay.

  • Select Orthogonal Assay: Choose an assay that measures the same biological endpoint but uses a different detection technology (e.g., an absorbance-based colorimetric assay or a luminescence-based assay). [14][19]3. Run Orthogonal Assay: Test the compound in a full dose-response curve in the orthogonal assay under conditions that are as similar as possible to the primary assay.

  • Compare Results: A true positive hit should exhibit a comparable dose-response and potency in both assays. A[19] significant discrepancy suggests the original result was an artifact of assay interference.

References

  • The Role of Nephelometry in Modern Drug Discovery. Iredell Free News.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf.
  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf.
  • Assay Interference by Aggregation. Semantic Scholar.
  • Aggregating behavior of phenolic compounds--a source of false bioassay results?. PubMed.
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  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. NIH.
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Sources

Troubleshooting

Minimizing degradation of nitro compounds during experimental procedures

< Nitro compounds are indispensable in research and development, serving as crucial intermediates in pharmaceuticals, dyes, explosives, and pesticides.[1] However, their utility is often challenged by their inherent inst...

Author: BenchChem Technical Support Team. Date: January 2026

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Nitro compounds are indispensable in research and development, serving as crucial intermediates in pharmaceuticals, dyes, explosives, and pesticides.[1] However, their utility is often challenged by their inherent instability. The electron-withdrawing nature of the nitro group, combined with the stability of an aromatic ring (in nitroaromatics), makes these molecules susceptible to various degradation pathways, including reduction, photodegradation, and hydrolysis.[1][2] This instability can compromise experimental results, reduce product yield, and generate misleading analytical data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing the degradation of nitro compounds during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my nitro compounds so prone to degradation?

A: The primary reason lies in the chemical structure of the nitro group (-NO₂). It is a strong electron-withdrawing group, which makes the rest of the molecule, particularly nitroaromatics, resistant to oxidative degradation but susceptible to reductive pathways.[1][2] Furthermore, nitro compounds can be sensitive to light (photolysis), heat (thermal decomposition), and changes in pH (hydrolysis), leading to a variety of degradation products.[3][4][5]

Q2: What are the most common visual or analytical signs of nitro compound degradation?

A: Common indicators include:

  • Color Change: A solution turning pale yellow, brown, or even reddish can indicate degradation. This is often due to the formation of nitroso or amino species.[6][7]

  • Unexpected Analytical Peaks: The appearance of new, unexpected peaks in analytical techniques like HPLC, LC-MS, or GC-MS is a clear sign of degradation product formation.[8]

  • Reduced Biological Activity or Yield: If you observe a loss of efficacy in a biological assay or lower-than-expected yield in a synthesis, degradation of the starting material or product may be the cause.

  • Gas Evolution: In some cases, particularly with heating or under strong acidic/basic conditions, the decomposition can release gaseous products like nitrous oxide (N₂O).[9]

Q3: What are the absolute best practices for storing nitro compounds to ensure long-term stability?

A: Proper storage is the first line of defense against degradation.

  • Temperature: Store compounds in a cool, dark, and well-ventilated area.[10] Avoid fluctuating temperatures, as this can promote degradation.[11]

  • Light: Protect from light by using amber vials or storing containers in the dark. UV radiation can initiate photodegradation.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-driven reactions. For solid compounds, using a desiccator can be beneficial.

  • Containers: Use tightly sealed, appropriate containers. High-density polyethylene (HDPE) is often a good choice for fuels and some solutions.[12] Ensure the container material is compatible with your compound and solvent.

Q4: How does the choice of solvent impact the stability of my nitro compound?

A: The solvent plays a critical role. Polar solvents can stabilize certain excited states of nitroaromatic compounds, potentially altering their photophysical pathways and affecting stability.[13][14][15] For instance, the photodegradation of 2,4-dinitrophenol was found to be dramatically increased in 2-propanol compared to water.[16][17] It is crucial to test the stability of your compound in your chosen experimental solvent system, especially for new assays or long-term experiments.

Section 2: Troubleshooting Guide: Diagnosing & Solving Degradation

This section addresses specific experimental problems and provides a systematic approach to identifying the cause and implementing a solution.

Problem 1: My nitro compound solution has changed color, often turning yellow or brown.

  • Potential Cause 1: Reduction of the Nitro Group. The nitro group (-NO₂) can be reduced to nitroso (-NO) or hydroxylamino (-NHOH) intermediates, which can further react to form colored azoxy or azo compounds, especially under basic conditions or in the presence of reducing agents.[18]

    • Solution:

      • Check pH: Ensure your solution pH is appropriate. For many nitroaromatics, acidifying the sample can increase stability.[19]

      • Eliminate Reductants: Scrutinize your experimental setup for any potential reducing agents (e.g., certain metal catalysts, biological media components like thiols).[20]

      • Inert Atmosphere: Prepare and run your experiment under an inert gas like argon or nitrogen to exclude oxygen, which can participate in complex redox reactions.

  • Potential Cause 2: Photodegradation. Exposure to ambient or UV light can cause photochemical reactions, leading to colored byproducts.[21]

    • Solution:

      • Protect from Light: Work in a fume hood with the sash down and the room lights dimmed. Use amber glassware or wrap your reaction vessels in aluminum foil.

      • Filter Light Sources: If a light source is required for your experiment (e.g., fluorescence microscopy), use filters to block UV wavelengths if they are not necessary for the measurement.

Problem 2: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time.

  • Potential Cause 1: Hydrolysis. The compound may be reacting with water in the solvent or from the atmosphere, especially under acidic or basic conditions. Primary nitroalkanes can be hydrolyzed by strong acids to form carboxylic acids and hydroxylamine.[5][22]

    • Solution:

      • Use Anhydrous Solvents: Employ freshly opened, anhydrous grade solvents for preparing stock solutions and reaction mixtures.

      • Control pH: Buffer your solutions to a pH where the compound is most stable. A pH stability study may be necessary. For some compounds, degradation is rapid in both strongly acidic and alkaline conditions but minimized at neutral pH.[20]

      • Test Stability in Mobile Phase: If you see degradation on the timescale of an HPLC run, your compound may be unstable in the mobile phase. Pre-screen for stability by incubating the compound in the mobile phase and analyzing it at different time points.

  • Potential Cause 2: Thermal Decomposition. If your experimental procedure involves heating, the compound may be thermally decomposing. The initial steps of thermal decomposition often involve the breaking of the C-NO₂ bond.[3][23]

    • Solution:

      • Minimize Heat Exposure: Run reactions at the lowest possible temperature required for the transformation.

      • Evaluate Analytical Method: For GC-MS analysis, high temperatures in the injection port can cause on-column degradation. Consider using a lower injection temperature or switching to a less thermally intensive method like LC-MS.[24]

Problem 3: The biological activity of my compound is inconsistent or much lower than expected.

  • Potential Cause: Degradation in Assay Media. Components in cell culture media or assay buffers (e.g., thiols like glutathione, reducing enzymes) can degrade nitro compounds, reducing the effective concentration of the active molecule.

    • Solution:

      • Perform a Stability Study in Media: Incubate your compound in the complete assay media (with and without cells, if applicable) for the duration of your experiment. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound by LC-MS.

      • Modify Dosing Schedule: If degradation is significant, consider adding the compound to the assay at multiple time points to maintain a more consistent concentration.

      • Identify and Remove Problematic Components: If a specific media component is identified as the cause, investigate whether it can be substituted or removed without compromising the assay.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Storage and Handling of Nitro Compounds
  • Receiving: Upon receipt, inspect the container for integrity. Note the arrival date.

  • Storage Location: Store in a designated, ventilated cabinet for reactive compounds, away from strong acids, bases, and oxidizing agents.[25] The storage area should be cool, dry, and dark.[26]

  • Container: Keep the compound in its original, tightly sealed container.[10] If transferring to a new container, use an amber glass vial with a PTFE-lined cap.

  • Dispensing: Weigh out the compound in a fume hood. Avoid using metal spatulas if reactivity is a concern. Clean any spills immediately by wetting the material with water and collecting it in a designated waste container.[25]

  • Solution Preparation: Prepare stock solutions using high-purity, anhydrous solvents. For long-term storage, purge the vial headspace with an inert gas (argon or nitrogen) before sealing. Store stock solutions at -20°C or -80°C, protected from light.

SOP 2: Protocol for Assessing Nitro Compound Stability in an Experimental Solvent
  • Preparation: Prepare a 100 µM solution of your nitro compound in the test solvent (e.g., cell culture medium, assay buffer, HPLC mobile phase).

  • Incubation: Aliquot the solution into multiple amber vials. Keep one vial at -80°C as the T=0 reference. Place the other vials under the exact experimental conditions (e.g., 37°C incubator, benchtop exposed to light).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove one vial from the experimental condition and immediately freeze it at -80°C to stop any further degradation.

  • Analysis: Once all time points are collected, thaw the samples and analyze them together by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A plot of % remaining vs. time will reveal the stability profile.

Section 4: Mechanistic Insights & Troubleshooting Workflow

Understanding the "how" of degradation is key to preventing it. The three primary non-biological pathways are:

  • Reduction: The nitro group is an excellent electron acceptor. This process often proceeds stepwise: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂). Intermediates can dimerize to form azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are often highly colored.[18]

  • Photodecomposition: Upon absorbing UV or even visible light, nitroaromatic compounds can be excited to a state where the C-NO₂ bond can break or undergo rearrangement, leading to complex degradation products.[13][21]

  • Hydrolysis: This typically requires strong acidic or basic conditions. For example, the Nef reaction describes the acid hydrolysis of a primary or secondary nitroalkane salt to an aldehyde or ketone and nitrous oxide.[9]

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for diagnosing the root cause of observed nitro compound degradation.

G start Problem Observed: Inconsistent Results or Unexpected Analytical Data check_storage Step 1: Verify Storage & Handling Conditions start->check_storage is_storage_ok Conditions OK? check_storage->is_storage_ok fix_storage Action: Implement SOP 1 (Cool, Dark, Inert) is_storage_ok->fix_storage No check_stability Step 2: Perform Stability Study in Experimental Media/Solvent (SOP 2) is_storage_ok->check_stability Yes fix_storage->check_storage is_stable Compound Stable? check_stability->is_stable identify_cause Step 3: Identify Degradation Pathway is_stable->identify_cause No end_ok Problem Resolved: Proceed with Experiment is_stable->end_ok Yes is_light Light Sensitivity? identify_cause->is_light is_ph pH Sensitivity? is_light->is_ph No fix_light Action: Protect from Light (Amber Vials, Foil) is_light->fix_light Yes is_reductant Presence of Reductants? is_ph->is_reductant No fix_ph Action: Use Anhydrous Solvents, Adjust/Buffer pH is_ph->fix_ph Yes fix_reductant Action: Use Inert Atmosphere, Purify Reagents is_reductant->fix_reductant Yes is_reductant->end_ok No (Re-evaluate System) fix_light->end_ok fix_ph->end_ok fix_reductant->end_ok

Caption: Troubleshooting workflow for nitro compound degradation.

Section 5: Data Summary Table

This table summarizes key stability considerations for different classes of nitro compounds. This is a generalized guide; specific stability should always be determined empirically.

Compound ClassCommon Degradation PathwaysKey Stability FactorsRecommended Actions
Nitroaromatics Reduction, PhotodegradationLight exposure, pH, presence of reducing agents (e.g., thiols, metal catalysts)Store in dark, use amber vials, work under inert atmosphere, consider acidic conditions for storage[19]
Aliphatic Nitro Hydrolysis (Nef Reaction), Thermal DecompositionStrong acid/base, high temperatureAvoid extreme pH, use buffered solutions, control reaction temperature carefully[9]
Polynitro Compounds Thermal Decomposition, ReductionHeat, shock, presence of nucleophilesFollow strict safety and storage protocols, avoid high temperatures, use selective reducing agents[23][27]
Nitrophenols Photodegradation, pH-dependent shiftsUV light, solution pH, solvent typeProtect from light, control pH carefully as stability can vary significantly between the phenol and phenolate forms[16][17]

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Optimization

Technical Support Center: Scaling Up the Synthesis of Halogenated Benzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of halogenated benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial reactions. Halogenated benzoic acids are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis can present significant challenges, from controlling regioselectivity to ensuring safety and purity on a larger scale.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the lab and during scale-up.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of halogenated benzoic acid derivatives. Each issue is presented in a question-and-answer format, providing not just a solution but the underlying scientific reasoning.

Electrophilic Aromatic Substitution (EAS) Halogenation
Question: My electrophilic halogenation of benzoic acid is resulting in a mixture of ortho, meta, and para isomers with low yield of the desired isomer. How can I improve regioselectivity?

Answer: This is a common challenge stemming from the electronic properties of the benzoic acid functional group. The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.[4][5][6] However, achieving high selectivity can be difficult. Here’s a breakdown of factors and solutions:

  • Understanding the Directing Effects: The carboxyl group deactivates the ortho and para positions more than the meta position, making meta the kinetically favored product.[5][6] To obtain ortho or para products, alternative strategies are often necessary.

  • For meta-Halogenation:

    • Lewis Acid Catalyst: Ensure you are using an appropriate Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen (e.g., Br₂ or Cl₂), making it a stronger electrophile.[7]

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.

  • For para-Halogenation:

    • Starting Material: A common strategy is to start with a para-substituted toluene derivative, perform the halogenation, and then oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[1][8]

    • Steric Hindrance: In some cases, using a bulkier halogenating agent or catalyst system can favor the para position due to steric hindrance at the ortho positions.

  • For ortho-Halogenation:

    • Directed Metalation: This is a more advanced technique where a directing group is used to guide the halogenation to the ortho position. This often involves protecting the carboxylic acid and then using a directed lithiation-halogenation sequence.[9]

Question: I am observing significant byproduct formation, and purification is proving difficult. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation in electrophilic halogenation can be a significant issue, especially during scale-up. Common side reactions include over-halogenation (di- or tri-halogenated products) and reactions with the solvent.

  • Minimizing Over-halogenation:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess is sometimes necessary for complete conversion, but a large excess will lead to multiple halogenations.

    • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help prevent multiple substitutions on the same ring.

  • Solvent Choice:

    • Inert Solvents: Use inert solvents that do not react with the halogenating agent or the Lewis acid catalyst. Common choices include chlorinated solvents like dichloromethane or carbon tetrachloride. Be aware of the safety and environmental implications of these solvents.[10]

  • Purification Strategies:

    • Recrystallization: Halogenated benzoic acid isomers often have different solubilities, making recrystallization a powerful purification technique.[11] Experiment with different solvent systems to achieve optimal separation.

    • Column Chromatography: While less ideal for large-scale production, column chromatography can be effective for separating isomers with different polarities.[12]

Sandmeyer Reaction
Question: My Sandmeyer reaction to introduce a halogen is giving a low yield and a lot of tar-like byproducts. What could be going wrong?

Answer: The Sandmeyer reaction, which converts an aryl amine to a halide via a diazonium salt intermediate, is a powerful tool but can be sensitive to reaction conditions.[13][14] Low yields and byproduct formation often point to issues with the diazotization step or decomposition of the diazonium salt.

  • Diazotization Step:

    • Temperature Control: The formation of the diazonium salt from the corresponding aniline derivative with nitrous acid (generated in situ from NaNO₂ and a strong acid) is highly exothermic and must be carried out at low temperatures (typically 0-5 °C).[15] If the temperature is too high, the diazonium salt will decompose prematurely.

    • Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl or H₂SO₄) is used to fully protonate the aniline and generate nitrous acid.

  • Decomposition of the Diazonium Salt:

    • Catalyst: The Sandmeyer reaction requires a copper(I) halide catalyst (e.g., CuCl, CuBr).[13][14] Ensure the catalyst is fresh and active. The reaction proceeds via a radical mechanism, and impurities can interfere with the catalytic cycle.

    • Slow Addition: The diazonium salt solution should be added slowly to the heated solution of the copper(I) halide. This ensures that the diazonium salt reacts as it is added, minimizing decomposition.

  • Troubleshooting Tar Formation:

    • Side Reactions: Tar formation is often due to side reactions of the diazonium salt, such as coupling with unreacted aniline or phenol formation if water is present and the temperature is not well-controlled.

    • Purity of Starting Materials: Ensure the starting aniline is pure, as impurities can lead to a host of side reactions.

Section 2: Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

Q1: What are the primary safety concerns when working with halogenating agents on a larger scale?

A1: Safety is paramount when scaling up any chemical synthesis. Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are highly corrosive, toxic, and reactive.[16] Key safety precautions include:

  • Ventilation: Always work in a well-ventilated fume hood. For larger scale reactions, consider a walk-in hood or a dedicated, well-ventilated enclosure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][17] For handling highly volatile or toxic reagents, a face shield and, in some cases, respiratory protection may be necessary.

  • Quenching: Have a quenching agent readily available to neutralize any unreacted halogenating agent. For example, a solution of sodium thiosulfate can be used to quench excess bromine or chlorine.

  • Temperature Control: Halogenation reactions can be exothermic. Ensure your reaction vessel has adequate cooling capacity to prevent thermal runaways.

Q2: How can I effectively remove the catalyst after a metal-catalyzed halogenation reaction?

A2: Removing metal catalysts, such as palladium or iridium, is crucial, especially in pharmaceutical applications.[9][18] Several methods can be employed:

  • Filtration: If the catalyst is heterogeneous (e.g., supported on carbon), it can be removed by filtration.

  • Aqueous Wash: Some metal salts can be removed by washing the organic layer with an aqueous solution.

  • Scavengers: For homogeneous catalysts, silica-based or polymer-based metal scavengers can be used to bind the metal, which can then be filtered off.

  • Activated Carbon: Treatment with activated carbon can also be effective in adsorbing residual metal catalysts.

Purification and Analysis

Q3: What is the best way to purify halogenated benzoic acid isomers on a large scale?

A3: For large-scale purification, recrystallization is often the most cost-effective and efficient method.[11] The key is to find a suitable solvent or solvent system where the solubility of the desired isomer is significantly different from that of the impurities and other isomers at different temperatures. Distillation can also be an option if the isomers have sufficiently different boiling points.

Q4: Which analytical techniques are most suitable for characterizing the final product and ensuring its purity?

A4: A combination of analytical techniques is recommended for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the isomeric ratio.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity and quantifying the amounts of different isomers and impurities.

  • Melting Point: A sharp melting point is a good indicator of purity.

Section 3: Experimental Protocols

Protocol: Synthesis of m-Bromobenzoic Acid via Electrophilic Aromatic Substitution

This protocol details the bromination of benzoic acid to form m-bromobenzoic acid.

Materials:

  • Benzoic acid

  • Liquid bromine (Br₂)

  • Iron filings (Fe) or anhydrous ferric bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve benzoic acid in dichloromethane.

  • Catalyst Addition: Add iron filings or anhydrous ferric bromide to the flask.

  • Bromine Addition: Slowly add liquid bromine from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench any unreacted bromine.

    • Separate the organic layer and wash it with water.

    • Extract the product into an aqueous sodium hydroxide solution. The benzoic acid derivatives will dissolve in the basic solution, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the m-bromobenzoic acid.

  • Purification:

    • Filter the precipitated product and wash it with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure m-bromobenzoic acid.

Protocol: Synthesis of p-Chlorobenzoic Acid from p-Chlorotoluene

This protocol outlines the synthesis of p-chlorobenzoic acid via the oxidation of p-chlorotoluene.[8]

Materials:

  • p-Chlorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium sulfite (Na₂SO₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add p-chlorotoluene, sodium carbonate, and water.

  • Oxidation: Heat the mixture to reflux and slowly add a solution of potassium permanganate in water over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue refluxing until the purple color persists, indicating that the oxidation is complete.

  • Work-up:

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • To the filtrate, add sodium sulfite to reduce any remaining potassium permanganate.

    • Acidify the solution with concentrated sulfuric acid to precipitate the p-chlorobenzoic acid.

  • Purification:

    • Filter the precipitated product and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent to obtain pure p-chlorobenzoic acid.

Section 4: Visualizations and Data

Workflow for Troubleshooting Low Yield in Electrophilic Halogenation

G start Low Yield in Electrophilic Halogenation check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvent check_reagents->purify_reagents No check_workup Is work-up procedure efficient? check_conditions->check_workup Yes optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_extraction Optimize extraction pH and solvent check_workup->optimize_extraction No yield_improved Yield Improved check_workup->yield_improved Yes purify_reagents->start Re-run reaction optimize_temp->start Re-run reaction optimize_catalyst Optimize catalyst/stoichiometry optimize_catalyst->start Re-run reaction optimize_extraction->yield_improved

Caption: Decision tree for troubleshooting low yields.

Comparison of Halogenation Methods
FeatureElectrophilic Aromatic SubstitutionSandmeyer ReactionMetal-Catalyzed Halogenation
Starting Material Benzoic Acid or derivativeAryl AmineBenzoic Acid or derivative
Common Halogens Cl, BrCl, Br, ICl, Br, I, F
Regioselectivity meta-directingPosition of amine groupCan be tuned with ligands
Key Advantages Simple reagentsAccess to diverse substitution patternsHigh selectivity, mild conditions
Common Issues Isomer separation, over-halogenationDiazonium salt instability, byproductsCatalyst cost and removal

References

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Halogenated β-Nitrostyrenes

Abstract The proliferation of multidrug-resistant pathogens constitutes a critical global health threat, demanding the urgent development of novel antimicrobial agents. Halogenated β-nitrostyrenes have emerged as a promi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The proliferation of multidrug-resistant pathogens constitutes a critical global health threat, demanding the urgent development of novel antimicrobial agents. Halogenated β-nitrostyrenes have emerged as a promising class of compounds, exhibiting potent, broad-spectrum activity. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of these molecules. We will explore the fundamental mechanism of action, present detailed, self-validating experimental protocols, and offer a comparative analysis against established antibiotics, supported by representative data. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible validation.

The Scientific Rationale: Mechanism of Action

Understanding the mechanism of action is foundational to designing effective validation studies. Halogenated β-nitrostyrenes function as potent electrophiles. The electron-withdrawing properties of the nitro group (—NO₂) and the halogen substituent activate the molecule's double bond. This renders the β-carbon highly susceptible to nucleophilic attack by functional groups within microbial proteins, primarily the thiol groups of cysteine residues.

This interaction proceeds via a Michael-type addition reaction , forming a stable, covalent bond between the compound and the protein.[1] The consequence of this irreversible binding is the inactivation of essential enzymes, such as dehydrogenases and protein-tyrosine phosphatases, which disrupts critical metabolic and signaling pathways, ultimately leading to microbial cell death.[2][3] The addition of a β-methyl group has been shown to enhance this activity, particularly against Gram-positive bacteria.[2][4]

The following diagram illustrates this pathway from molecular structure to cellular inactivation.

cluster_synthesis Compound Synthesis & Activation cluster_mechanism Mechanism of Antimicrobial Action S1 Aromatic Aldehyde + Nitroalkane S2 Henry Reaction S1->S2 S3 Halogenated β-Nitrostyrene S2->S3 M3 Michael Addition: Covalent Adduct Formation S3->M3 Cellular Uptake M1 Microbial Cell M2 Essential Protein (e.g., Cysteine Protease) M1->M2 M2->M3 M4 Enzyme Inactivation M3->M4 M5 Disruption of Cellular Pathways (Metabolism, Signaling) M4->M5 M6 Cell Death M5->M6

Figure 1. Conceptual workflow from synthesis to the mechanism of action for halogenated β-nitrostyrenes.

Experimental Validation Protocols

For data to be trustworthy, the protocols used must be standardized and include self-validating controls. The following methodologies represent the gold standard for in-vitro antimicrobial susceptibility testing.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution test is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[6][7] It is more precise than diffusion-based methods and provides a direct measure of potency.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has defined concentrations of divalent cations (Mg²⁺, Ca²⁺) which can influence the activity of some antimicrobials, ensuring inter-lab reproducibility.

  • Inoculum: Standardizing the inoculum to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) is critical. A higher bacterial density would require more compound to inhibit growth, leading to an artificially inflated MIC.[8]

  • Solvent: Dimethyl sulfoxide (DMSO) is often used to dissolve β-nitrostyrenes. Its final concentration must be kept low (typically ≤1%) as it can exhibit antimicrobial activity at higher concentrations, confounding the results.

Step-by-Step Protocol:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the halogenated β-nitrostyrene in 100% DMSO.

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

  • Serial Dilution: Add 100 µL of the compound stock (diluted in CAMHB to twice the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. This creates a gradient of compound concentrations.

  • Control Wells:

    • Column 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no drug, and must show turbidity for the test to be valid.

    • Column 12 (Sterility Control): Contains only 200 µL of CAMHB with no inoculum or drug. This well must remain clear.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in all wells is now 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] This can be read by eye or with a plate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a secondary assay that determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9][10]

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.

  • Plating: Mix the contents of each selected well. Aliquot 10 µL from each of these wells and from the growth control well, and spot-plate onto a sterile, drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the concentration that yields no colonies or only 1-2 colonies.

The logical flow of these validation experiments is depicted below.

P1 Prepare Standardized Microbial Inoculum (0.5 McFarland) P3 Inoculate & Incubate (16-20h at 37°C) P1->P3 P2 Perform 2-Fold Serial Dilution of Compound in 96-Well Plate P2->P3 P4 Determine MIC (Lowest concentration with no visible growth) P3->P4 P5 Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plate P4->P5 P6 Incubate Agar Plate (18-24h at 37°C) P5->P6 P7 Determine MBC (Lowest concentration with ≥99.9% killing) P6->P7

Figure 2. Standard experimental workflow for MIC and MBC determination.

Comparative Performance Analysis

To ascertain the potential utility of a new compound, its performance must be benchmarked against existing, clinically relevant drugs. The following table presents representative MIC data for a novel, hypothetical 4-fluoro-β-methyl-β-nitrostyrene against a panel of key pathogens, compared with standard antibiotics. Fluorine-containing β-nitrostyrenes have been shown to be highly active antimicrobial agents.[1][11]

MicroorganismPathogen Type4-Fluoro-β-methyl-β-nitrostyrene MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA, ATCC 43300)Gram-positive (Resistant)8> 321
Enterococcus faecalis (VRE, ATCC 51299)Gram-positive (Resistant)164> 256
Escherichia coli (ATCC 25922)Gram-negative16≤ 0.015N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative320.25N/A
Candida albicans (ATCC 90028)Fungus (Yeast)4N/AN/A

N/A: Not Applicable. Data are representative and for illustrative purposes.

Analysis of Results: The data illustrate the broad-spectrum nature of the halogenated β-nitrostyrene, with activity against Gram-positive and Gram-negative bacteria, as well as fungi. Critically, it retains significant activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its potential to address challenging resistant infections where conventional antibiotics like ciprofloxacin and vancomycin may fail. While its potency against susceptible Gram-negative bacteria is lower than ciprofloxacin, its value lies in its alternative mechanism of action, which may circumvent common resistance pathways.

Conclusion and Forward Outlook

The rigorous validation of halogenated β-nitrostyrenes requires a methodical approach grounded in standardized protocols and a clear understanding of their biochemical mechanism. The broth microdilution and MBC assays provide the quantitative data essential for evaluating potency and bactericidal activity. Comparative analysis against established drugs is crucial for contextualizing a new compound's potential clinical utility. The data suggest that halogenated β-nitrostyrenes are a promising avenue of research, particularly for their activity against multidrug-resistant pathogens. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-vivo efficacy and toxicology studies to translate these in-vitro findings into viable therapeutic candidates.

References

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Comparative

A Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives: A Guide for Researchers

Introduction: The Versatile Scaffold of Benzoic Acid Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a fascinating and highly versatile scaffold in the realm of biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a fascinating and highly versatile scaffold in the realm of biologically active compounds.[1][2][3] The foundational structure, consisting of a benzene ring attached to a carboxyl group, provides a template that can be extensively modified to modulate a wide spectrum of biological activities.[1] These modifications, through the addition of various functional groups at different positions on the aromatic ring, significantly influence the molecule's physicochemical properties such as electronic distribution, lipophilicity, and steric profile.[1] Consequently, these alterations directly impact the pharmacokinetic and pharmacodynamic behavior of the derivatives, leading to a diverse range of applications in medicine and beyond.[1][4] This guide provides a comparative analysis of the key biological activities of benzoic acid derivatives, with a focus on their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation.

I. Antimicrobial and Antifungal Activity: A Tale of Substituents

Benzoic acid and its derivatives have long been recognized for their potent antimicrobial and antifungal properties.[5][6][7][8] The mechanism of action is multifaceted but often involves the disruption of microbial cell membranes and the acidification of the intracellular environment, which interferes with essential metabolic processes.[6][8][9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzoic acid derivatives is intricately linked to the nature and position of substituents on the benzene ring.[1][10]

  • Hydroxyl Groups (-OH): The presence of hydroxyl groups, particularly in the ortho and para positions, can enhance antimicrobial activity.[10] For instance, salicylic acid (2-hydroxybenzoic acid) exhibits notable antibacterial effects.[11]

  • Nitro Groups (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly increase the antimicrobial potential of benzoic acid derivatives.[1]

  • Halogens (-Cl, -Br, -I): Halogenation of the aromatic ring is a common strategy to enhance antimicrobial activity. For example, 2-chlorobenzoic acid derivatives have shown considerable antibacterial potential.[12]

  • Esters and Amides: Conversion of the carboxylic acid group into esters or amides can modulate the lipophilicity and, consequently, the antimicrobial spectrum and potency of the compounds.[13][14][15]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzoic acid derivatives against common microbial strains, providing a quantitative comparison of their potency.

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Benzoic AcidParent CompoundEscherichia coli1000[10]
Salicylic AcidHydroxy derivativeEscherichia coli500[10]
4-Hydroxybenzoic AcidHydroxy derivativeStaphylococcus aureus-[14]
2-Chlorobenzoic Acid Derivative (Compound 6)Chloro derivativeEscherichia coli-[12]
Lanceaefolic acid methyl esterPrenylated derivativeCandida albicans100[16][17]

Note: MIC values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A reliable method for quantifying the antimicrobial activity of benzoic acid derivatives is the broth microdilution assay.

Materials:

  • Test compounds (benzoic acid derivatives)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each benzoic acid derivative. Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Diagram: General Workflow for Antimicrobial Susceptibility Testing

G start Start: Prepare Microbial Inoculum dilution Prepare Serial Dilutions of Benzoic Acid Derivatives in 96-well Plate start->dilution inoculation Inoculate Wells with Standardized Microbial Suspension dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate at Optimal Conditions controls->incubation readout Determine MIC (Lowest Concentration with No Visible Growth) incubation->readout end End: Record MIC Values readout->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

II. Antioxidant Activity: Scavenging Free Radicals

Many benzoic acid derivatives, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties.[18][19][20] They act by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.[18][21]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of benzoic acid derivatives is strongly influenced by the number and position of hydroxyl groups on the aromatic ring.[18][19]

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.

  • Position of Hydroxyl Groups: Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to show superior antioxidant properties compared to those with meta positioning.[18]

  • Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid group can have a negative influence on the hydrogen-donating ability of the phenolic ring.[22]

Comparative Antioxidant Activity Data

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundDerivative TypeDPPH Scavenging IC50 (µM)Reference
Gallic AcidTrihydroxy derivative-[23]
Protocatechuic AcidDihydroxy derivative-[6]
Salicylic AcidMonohydroxy derivative-[18]
Benzoic AcidParent Compound--

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of benzoic acid derivatives using the DPPH assay.[21][24][25][26]

Materials:

  • Test compounds (benzoic acid derivatives)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.[21]

  • Preparation of Test Samples: Dissolve the benzoic acid derivatives in the same solvent used for the DPPH solution to prepare various concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each test sample concentration to the wells, followed by the addition of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[24]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[21]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several benzoic acid derivatives have demonstrated promising anti-inflammatory properties, making them attractive candidates for the development of new therapeutic agents.[2][27][28][29] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways.[30][31]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzoic acid derivatives is influenced by various structural features:

  • N-Substituents: For benzamide derivatives, the nature of the substituent on the amide nitrogen plays a crucial role in determining anti-inflammatory activity.[31]

  • Linker Length: The length of an alkyl chain connecting the amide to a heterocyclic ring can impact potency, with an optimal length often observed.[31]

  • Heterocyclic Moieties: The incorporation of specific heterocyclic rings, such as substituted piperazine, can significantly enhance anti-inflammatory effects.[31]

Comparative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a common in vivo assay to evaluate the anti-inflammatory activity of compounds. The percentage inhibition of edema provides a measure of efficacy.

CompoundDerivative TypeDose (mg/kg)% Inhibition of EdemaReference
Indomethacin (Standard)--56.3[31]
Compound 3d2-hydroxymethylbenzamide derivative10052.1[31]
Compound 3e2-hydroxymethylbenzamide derivative10045.1[31]
Experimental Protocol: In Vitro Inhibition of Protein Denaturation

A simple and widely used in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[30][32][33]

Materials:

  • Test compounds (benzoic acid derivatives)

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, albumin (e.g., 0.2% w/v BSA), and PBS.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance of the test sample.

Diagram: Simplified Inflammatory Cascade and Potential Intervention by Benzoic Acid Derivatives

G stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Swelling, Redness) pgs->inflammation bad Benzoic Acid Derivatives (Potential Inhibitors) bad->cox inhibit

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Conclusion: A Promising Future for Benzoic Acid Derivatives

The diverse biological activities of benzoic acid derivatives, coupled with their synthetic tractability, make them a highly valuable class of compounds for drug discovery and development.[1][11] The structure-activity relationships discussed in this guide highlight the critical role of substituent manipulation in fine-tuning their therapeutic properties. The provided experimental protocols offer a starting point for researchers to systematically evaluate and compare the biological efficacy of novel benzoic acid derivatives. Further exploration of this versatile scaffold holds significant promise for the development of new and improved therapeutic agents to address a wide range of diseases.

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Validation

A Comparative Guide to a Novel Benzoic Acid Derivative and Established Inhibitors Targeting Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)

Introduction The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics. A key validated target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics. A key validated target in Mtb is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the type II fatty acid synthase (FAS-II) pathway responsible for the biosynthesis of mycolic acids—critical components of the mycobacterial cell wall[1][2][3]. Inhibition of InhA leads to cell lysis and has been clinically validated by the frontline drug isoniazid[4][5]. However, the efficacy of isoniazid is threatened by resistance, primarily through mutations in the catalase-peroxidase enzyme KatG, which is required to activate the isoniazid prodrug[1][6][7]. This has spurred the development of direct InhA inhibitors that bypass the need for KatG activation[2][8].

This guide provides a comparative framework for evaluating novel chemical entities as potential direct InhA inhibitors. We will focus on a specific compound, Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (henceforth referred to as Compound X), a molecule with structural motifs that suggest potential for enzyme active site interaction. While no public data currently exists on the bioactivity of Compound X, its aminobenzoic acid scaffold is a feature found in various biologically active molecules. We will therefore outline a comprehensive strategy to characterize its potential inhibitory activity against InhA, comparing it to two well-established inhibitors with distinct mechanisms of action: the prodrug Isoniazid and the direct inhibitor Triclosan .

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis for comparison and detailed experimental protocols for practical application.

Chapter 1: The Target and the Inhibitors: A Mechanistic Overview

The InhA Enzyme: A Critical Hub in Mycolic Acid Synthesis

InhA is an NADH-dependent oxidoreductase that catalyzes the final, rate-limiting step in the elongation cycle of fatty acids destined for mycolic acid synthesis[2][9]. It specifically reduces long-chain trans-2-enoyl-acyl carrier proteins (ACPs)[2][10]. The disruption of this process compromises the structural integrity of the mycobacterial cell wall, leading to bacterial death[6][11]. The enzyme's essentiality and validated druggability make it a prime target for novel antitubercular agents[3][12].

The Incumbent Inhibitors: Isoniazid and Triclosan

A meaningful evaluation of a new chemical entity requires benchmarking against established standards. We select Isoniazid and Triclosan for their distinct modes of action on the same target.

  • Isoniazid (INH): A cornerstone of tuberculosis therapy, INH is a prodrug[5]. It diffuses into the mycobacterium and is activated by the bacterial catalase-peroxidase KatG, forming a reactive isonicotinoyl radical[1][6][13]. This radical species then covalently attaches to the NAD⁺ cofactor, forming an INH-NAD adduct. This adduct is the true inhibitory molecule, binding tightly to the InhA active site and blocking the natural enoyl-ACP substrate[5][14]. The reliance on KatG for activation is its primary vulnerability; mutations in the katG gene are the most common cause of clinical INH resistance[1][7].

  • Triclosan: A broad-spectrum antimicrobial agent, Triclosan functions as a direct, non-covalent inhibitor of InhA[10][15][16]. It does not require prior activation. Triclosan binds to the enzyme's active site, specifically at the substrate-binding pocket, forming a stable ternary complex with the enzyme and the NAD⁺ cofactor[10][17]. Its mechanism circumvents KatG-mediated resistance, making it and its derivatives attractive scaffolds for developing new drugs effective against INH-resistant Mtb strains[8][17].

The diagram below illustrates the distinct activation and inhibition pathways of Isoniazid versus the direct action of Triclosan and potentially Compound X.

G cluster_prodrug Isoniazid (Prodrug) Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme (Activation) INH->KatG Activation INH_Radical Isonicotinoyl Radical KatG->INH_Radical INH_NAD INH-NAD Adduct (Active Inhibitor) INH_Radical->INH_NAD + NAD+ InhA InhA Enzyme INH_NAD->InhA Binds to InhA Triclosan Triclosan Triclosan->InhA Binds to InhA CompoundX Compound X (Hypothesized) CompoundX->InhA Binds to InhA? Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition

Caption: Mechanisms of InhA Inhibition.

Chapter 2: Comparative Performance Analysis: A Data-Driven Framework

To objectively compare Compound X with Isoniazid and Triclosan, a series of standardized biochemical and microbiological assays must be performed. The following table summarizes the key performance indicators and presents established data for our reference inhibitors. The goal would be to populate the "Compound X" column with experimentally derived values.

ParameterIsoniazid (as INH-NAD adduct)TriclosanCompound XRationale for Measurement
Target Enzyme Inhibition
IC₅₀ (InhA) ~0.75 µM (Adduct)[18]~0.05 µM[17]To be determinedMeasures the concentration required to inhibit 50% of enzyme activity. A primary indicator of potency.
Inhibition Constant (Kᵢ) < 0.4 nM (Adduct)[13]Kᵢ' ~0.21 µM[10][15]To be determinedProvides a more absolute measure of binding affinity than IC₅₀.
Mechanism of Inhibition Slow, tight-binding competitive inhibitor (of enoyl-ACP substrate)[14][18]Uncompetitive (with respect to substrate and NADH)[10][16]To be determinedElucidates how the inhibitor interacts with the enzyme and its substrates (e.g., competitive, non-competitive).
Whole-Cell Activity
MIC (Mtb H37Rv) ~0.05 µg/mL[11]~0.15 µg/mL[17]To be determinedMinimum Inhibitory Concentration against a standard drug-sensitive Mtb strain. Assesses cell permeability and efficacy in a biological context.
MIC (INH-Resistant Mtb) High (>10 µg/mL in katG mutants)[7]~0.15 µg/mL (unaffected by katG mutation)[15]To be determinedCritical test to determine if the compound bypasses common resistance mechanisms.
Safety & Selectivity
Cytotoxicity (e.g., Vero cells) High (Therapeutic Index >100)ModerateTo be determinedMeasures toxicity to mammalian cells to assess the therapeutic window.

Chapter 3: Experimental Protocols for Comparative Evaluation

Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for characterizing inhibitors of InhA.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This biochemical assay directly measures the enzymatic activity of purified InhA and its inhibition by test compounds. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Principle: InhA consumes its cofactor NADH during the reduction of its substrate (e.g., trans-2-dodecenoyl-CoA). The rate of NADH consumption is directly proportional to enzyme activity. Inhibitors will slow this rate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Dispense Assay Buffer (PIPES, NaCl) into 96-well UV-plate p2 Add varying concentrations of Compound X, Triclosan, or DMSO (control) p1->p2 p3 Add NADH (cofactor) p2->p3 p4 Add Purified InhA Enzyme p3->p4 r1 Incubate briefly at room temp p4->r1 r2 Initiate reaction by adding DD-CoA (substrate) r1->r2 r3 Immediately place plate in spectrophotometer r2->r3 r4 Monitor A₃₄₀ decrease kinetically over 10 min r3->r4 a1 Calculate initial velocity (V₀) for each well r4->a1 a2 Plot % Inhibition vs. [Inhibitor] a1->a2 a3 Determine IC₅₀ using non-linear regression a2->a3

Caption: Workflow for InhA Spectrophotometric Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8). Prepare stock solutions of NADH, trans-2-dodecenoyl-CoA (DD-CoA), and purified recombinant InhA enzyme[18]. Prepare serial dilutions of Compound X and reference inhibitors in DMSO.

  • Assay Setup: In a 96-well UV-transparent plate, add 180 µL of assay buffer to each well.

  • Add Components: Add 2 µL of inhibitor dilutions (or DMSO for control). Add 10 µL of 5 mM NADH (final concentration 250 µM).

  • Enzyme Addition: Add 10 µL of 2 µM InhA (final concentration 100 nM) to initiate a pre-incubation period[18].

  • Initiate Reaction: Start the reaction by adding 10 µL of 0.5 mM DD-CoA (final concentration 25 µM)[18].

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Principle: Mtb is cultured in liquid medium in the presence of serial dilutions of the test compound. Bacterial growth can be measured by optical density or by using a metabolic indicator dye like Resazurin, which changes color in the presence of viable cells.

Step-by-Step Protocol:

  • Inoculum Preparation: Grow Mtb H37Rv (and an INH-resistant strain) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the culture to a McFarland standard of 1.0.

  • Compound Plating: In a 96-well plate, add 100 µL of 7H9 broth to each well. Add 100 µL of the test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well. Include a "no drug" positive growth control and a "no bacteria" negative control.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Readout:

    • Visual: Determine the MIC as the lowest concentration of the compound with no visible bacterial pellet.

    • Resazurin Method: After 7 days, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours. The MIC is the lowest concentration where the well remains blue (indicating inhibition) and has not turned pink (indicating growth).

Conclusion and Forward Look

This guide establishes a rigorous, scientifically-grounded framework for the evaluation of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (Compound X) as a potential inhibitor of Mtb's InhA enzyme. By benchmarking its performance against the well-characterized inhibitors Isoniazid and Triclosan, we can rapidly ascertain its potential as a novel antitubercular lead. The proposed workflow, from direct enzyme kinetics to whole-cell activity against drug-resistant strains, provides a comprehensive and self-validating system for characterization.

The key differentiator for a promising new candidate will be potent, direct inhibition of the InhA enzyme combined with strong whole-cell activity against both drug-sensitive and, crucially, isoniazid-resistant strains of M. tuberculosis. The data generated from these experiments will be critical for making informed decisions in the early stages of the drug discovery pipeline.

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  • He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(16), 5489–5497. [Link]

  • Ali, M. S., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(19), 6566. [Link]

  • Rozwarski, D. A., et al. (1998). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. The Journal of Biological Chemistry, 273(49), 32699–32704. [Link]

  • Freundlich, J. S., et al. (2009). Triclosan derivatives: towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. ChemMedChem, 4(2), 241–248. [Link]

  • De Vleeschauwer, M., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. [Link]

  • Slideshare. (2015). INH drug 'Isoniazid'. [Link]

  • Prasad, A., et al. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242. [Link]

  • UniProt. (2024). inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium avium. [Link]

  • Proteopedia. (2023). Enoyl-Acyl-Carrier Protein Reductase. [Link]

  • Marrakchi, H., et al. (2002). Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae. Journal of Bacteriology, 184(3), 683–691. [Link]

  • Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. The Journal of Biological Chemistry, 285(19), 14330–14337. [Link]

  • Vilchèze, C., et al. (2013). Crystal structures and kinetic properties of enoyl-acyl carrier protein reductase I from Candidatus Liberibacter asiaticus. PLoS ONE, 8(12), e82834. [Link]

  • VEGPHARM. (n.d.). Benzoic acid, 5-broMo-2-[(2-nitroethenyl)aMino]-. [Link]

  • Suzhou Aobai Pharmaceutical. (n.d.). Benzoic acid, 5-broMo-2-[(2-nitroethenyl)aMino]-. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

  • Arshad, S., et al. (2015). 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E, 71(Pt 12), o1053. [Link]

  • Asghar, M. N., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5780. [Link]

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Comparative

A Comparative Efficacy Analysis: Bromo- vs. Chloro-Substituted Benzoic Acids in Contemporary Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of a project's success. Halogenation of a lead compound is a frequently em...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of a project's success. Halogenation of a lead compound is a frequently employed tactic to enhance its pharmacological profile. This guide provides an in-depth, objective comparison of bromo- and chloro-substituted benzoic acids, moving beyond rudimentary principles to offer actionable insights supported by experimental data and protocols. Our aim is to equip you with the knowledge to make discerning decisions in the design and synthesis of next-generation therapeutics.

The Physicochemical Underpinnings of Efficacy: A Tale of Two Halogens

The substitution of a hydrogen atom with either a bromine or a chlorine on a benzoic acid scaffold fundamentally alters the molecule's physicochemical properties. These modifications, while seemingly subtle, have a profound impact on a compound's pharmacokinetic and pharmacodynamic behavior.

At the heart of their differences are their intrinsic atomic properties. Bromine is larger, more polarizable, and less electronegative than chlorine. These characteristics directly influence several key parameters that govern a drug's efficacy:

  • Lipophilicity: The introduction of a halogen atom typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. Due to its larger size, bromine generally imparts a greater increase in lipophilicity compared to chlorine. This is a critical consideration for targeting intracellular proteins.

  • Electronic Effects: Both halogens are electron-withdrawing through induction, which can modulate the pKa of the benzoic acid and the reactivity of the aromatic ring. This can influence how the molecule interacts with its biological target and its metabolic stability.

  • Halogen Bonding: A key differentiator is the ability to form halogen bonds. This is a non-covalent interaction between the electrophilic region of a halogen and a nucleophilic partner, such as a carbonyl oxygen on a protein backbone. The strength of this interaction is proportional to the polarizability of the halogen, making bromine a significantly more potent halogen bond donor than chlorine. This can lead to a substantial increase in binding affinity.[1][2]

Table 1: A Comparative Overview of Physicochemical Properties

Property4-Chlorobenzoic Acid4-Bromobenzoic AcidRationale for Difference
Molecular Weight ( g/mol ) 156.57201.02Bromine has a higher atomic mass than chlorine.
pKa ~3.98~3.97Both are electron-withdrawing, leading to similar acidity, with minor variations depending on the specific isomer.
Hansch Lipophilicity (π) +0.71+0.86The larger size of bromine leads to a greater increase in lipophilicity.
Halogen Bond Donor Potential ModerateStrongBromine's higher polarizability creates a more positive σ-hole, enabling stronger halogen bonds.[1][2]

Synthetic Accessibility and Strategic Considerations

The choice between a bromo- or chloro-substituted benzoic acid is also a pragmatic one, rooted in synthetic feasibility and cost. Both classes of compounds are readily accessible through established synthetic methodologies.

A common synthetic strategy involves the electrophilic halogenation of a suitable aromatic precursor, followed by functional group manipulation to install the carboxylic acid. For instance, the halogenation of toluene followed by oxidation of the methyl group is a frequently used approach.

Diagram 1: Generalized Synthetic Pathway

Caption: A schematic illustrating the potential for a stronger halogen bond with a bromo-substituent in the EGFR active site.

Concluding Remarks for the Practicing Scientist

The choice between a bromo- and chloro-substituted benzoic acid is a strategic decision that should be guided by the specific goals of the drug discovery program. While chloro-substituted analogs offer a reliable means to enhance lipophilicity and can be more cost-effective, their bromo-substituted counterparts provide a distinct advantage in their potential for forming strong, stabilizing halogen bonds. This can translate into a significant improvement in binding affinity and, ultimately, higher efficacy. Furthermore, the greater reactivity of aryl bromides in cross-coupling reactions can streamline the synthesis of complex analogs.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitroaromatic Compounds

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds. These molecules, critical as active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds. These molecules, critical as active pharmaceutical ingredients (APIs), intermediates, and unfortunately, as environmental contaminants, present unique analytical challenges. Their inherent reactivity and thermal instability demand robust and reliable analytical methods.[1][2]

This guide is not a simple recitation of protocols. It is a distillation of field-proven insights into not only how to perform the analysis but why specific choices are made. We will delve into the primary analytical techniques, explore the nuances of sample preparation, and culminate in a detailed examination of cross-validation—the cornerstone of data integrity when methods evolve or are transferred between laboratories.

The Analytical Landscape: Core Techniques for Nitroaromatic Compound Analysis

The choice of an analytical technique is dictated by the physicochemical properties of the target analytes, the sample matrix, and the required sensitivity and selectivity. For nitroaromatics, the primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Thermally Labile Compounds

HPLC is the preeminent technique for analyzing nitroaromatics, largely because it operates at or near ambient temperature, thus preserving the integrity of thermally sensitive compounds like Tetryl and TNT.[1][2] The separation is typically governed by reversed-phase chromatography.

  • Causality Behind Experimental Choices:

    • Columns: C18 columns are the standard, leveraging hydrophobic interactions to separate analytes. However, for compounds with multiple aromatic rings, a Phenyl-based stationary phase can provide enhanced selectivity through π-π interactions between the phenyl groups in the column and the nitroaromatic rings of the analytes. U.S. EPA Method 8330B specifies a primary C18 column and a secondary Cyano (CN) column for confirmation, providing an orthogonal separation mechanism to ensure peak purity and identity.[3][4]

    • Detection: The conjugated π-systems in nitroaromatic rings make them strong UV absorbers. A UV detector, typically set at 254 nm, provides excellent sensitivity.[1][4] The use of a Diode Array Detector (DAD) is highly recommended as it provides spectral data for each peak, offering an additional layer of confirmation against a reference standard library.

    • Mobile Phase: A gradient of water and an organic modifier (acetonitrile or methanol) is used to elute compounds with varying polarities. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A small amount of formic acid is sometimes added to sharpen peak shape by ensuring acidic analytes are in a single protonation state.[4]

Gas Chromatography (GC): High Resolution for Volatile Analytes

GC offers exceptional separation efficiency and sensitivity, particularly when paired with selective detectors.[2] Its primary limitation is the high temperature required for volatilization, which can cause degradation of certain nitroaromatics.[5]

  • Causality Behind Experimental Choices:

    • Detectors: The Electron Capture Detector (ECD) is exquisitely sensitive to the highly electronegative nitro groups, making it a powerful tool for trace analysis.[2][6] A Nitrogen-Phosphorus Detector (NPD) also offers high selectivity.[6] For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing structural information that serves as a definitive fingerprint for each compound.[2][7]

    • Injection System: This is a critical control point. Analyte degradation can occur on hot metal surfaces. Therefore, the use of a deactivated glass liner in the injection port is mandatory to ensure the quantitative transfer of analytes to the column.[5]

    • Columns: Wide-bore capillary columns (e.g., 0.53 mm i.d.) are often employed as they tolerate larger injection volumes and provide robust performance.[5]

The Principle of Cross-Validation: Ensuring Method Comparability

Analytical method cross-validation is the formal process of demonstrating that two distinct methods yield comparable results.[8][9] It is not merely a suggestion but a scientific and regulatory necessity in several key scenarios.

When is Cross-Validation Required?

  • Method Transfer: When a method is transferred from a development lab to a QC lab, or between different company sites.[9][10]

  • Method Modification: When significant changes are made to a validated method (e.g., new column, different instrument).[10]

  • Bridging Studies: When data from different analytical methods must be compared or combined, for instance, in a long-term stability study where the analytical method was updated.

The process is governed by principles outlined in regulatory guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) and the U.S. Food and Drug Administration's (FDA) guidance on bioanalytical method validation.[11][12][13][14]

Workflow for a Self-Validating Cross-Validation Study

A trustworthy cross-validation study is built on a pre-defined protocol that specifies the experiments, samples, and, most importantly, the acceptance criteria.

CrossValidationWorkflow cluster_plan Phase 1: Planning & Protocol cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Methods for Comparison (e.g., HPLC-UV vs. GC-ECD) P1->P2 P3 Establish Acceptance Criteria (ICH Q2(R1) / In-House SOPs) P2->P3 P4 Write Validation Protocol P3->P4 E1 Prepare Representative Samples (Spiked Matrix & Incurred Samples) P4->E1 E2 Analyze Samples by Method A (e.g., Validated HPLC-UV) E1->E2 E3 Analyze SAME Samples by Method B (e.g., New GC-ECD) E1->E3 A1 Tabulate Results Side-by-Side E2->A1 E3->A1 A2 Perform Statistical Analysis (t-test, F-test, Regression) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Decision: Methods are Comparable? A3->A4 A5 Generate Final Validation Report A4->A5

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Halogenated Aromatic Compounds

Introduction: The Critical Role of Halogenation in Drug Design and Metabolic Stability In the landscape of modern drug discovery, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Halogenation in Drug Design and Metabolic Stability

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of medicinal chemistry. This practice is primarily driven by the profound influence of halogens on a molecule's physicochemical properties, which in turn can significantly modulate its pharmacokinetic profile, including metabolic stability. For researchers, scientists, and drug development professionals, a deep understanding of how different halogens—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—impact a compound's susceptibility to metabolic breakdown is paramount. A drug candidate that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels.[1]

This guide provides an in-depth comparison of the metabolic stability of different halogenated aromatic compounds. Moving beyond a simple recitation of facts, we will delve into the underlying mechanisms of cytochrome P450 (CYP450)-mediated metabolism, explore the steric and electronic effects of each halogen, and present supporting experimental data to inform rational drug design.

The Engine of Metabolism: Cytochrome P450 Enzymes and Halogenated Aromatics

The primary catalysts for the metabolism of most drugs are the cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[2] These enzymes facilitate a variety of oxidative transformations, with the goal of increasing a compound's hydrophilicity to promote its excretion.[3] For halogenated aromatic compounds, the primary metabolic pathways include aromatic hydroxylation and, in some cases, dehalogenation.[2][4]

The nature of the halogen substituent—its size, electronegativity, and the strength of the carbon-halogen (C-X) bond—plays a pivotal role in how the molecule interacts with the active site of CYP450 enzymes and its subsequent metabolic fate.

A Comparative Analysis of Halogen Substituents on Metabolic Stability

The choice of halogen can dramatically alter the metabolic stability of an aromatic compound. The general trend observed is that increasing the size and decreasing the electronegativity of the halogen can lead to different metabolic outcomes.

Fluorine: The Guardian of Metabolic Stability

Fluorine is the most commonly used halogen in medicinal chemistry to enhance metabolic stability.[5] Its small size and high electronegativity create a very strong C-F bond, which is highly resistant to enzymatic cleavage. Often, replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom effectively blocks this pathway, thereby increasing the compound's half-life.

However, it is a misconception that fluorinated compounds are always metabolically inert. While the C-F bond itself is rarely broken, the strong electron-withdrawing nature of fluorine can influence the reactivity of other parts of the molecule, potentially opening up alternative metabolic pathways.

Chlorine: A Balance of Stability and Reactivity

Chlorine, being larger and less electronegative than fluorine, forms a weaker C-Cl bond. Chlorinated aromatic compounds are generally more susceptible to metabolism than their fluorinated counterparts. Studies comparing the metabolism of chlorobenzene and bromobenzene in liver microsomes have shown that both are metabolized to phenolic products via epoxide intermediates, indicating that the aromatic ring is still a primary site of oxidation.[4] The rate and regioselectivity of this oxidation can be influenced by the chlorine substituent.

Bromine and Iodine: Increasing Susceptibility to Metabolism

As we move down the halogen group to bromine and iodine, the C-X bond becomes progressively weaker and the atom size increases significantly. This generally leads to an increased rate of metabolism. For instance, studies on 3-halo-fluorobenzenes have shown that the metabolic profile of the resulting 2-fluoro-4-halophenols is influenced by the halogen, with the ratio of sulfation to glucuronidation decreasing as the halogen changes from fluorine to chlorine to bromine.[6] This suggests that the larger halogens can influence the activity of downstream metabolizing enzymes.

Furthermore, iodinated aromatic compounds can be susceptible to deiodination by CYP450 enzymes, a metabolic pathway that is less common for the lighter halogens.[7]

The Influence of Halogen Position

The position of the halogen on the aromatic ring is also a critical determinant of metabolic stability. A study on bromo-, chloro-, and fluorobiphenyls found that para-substituted isomers were metabolized more rapidly than ortho- or meta-substituted isomers.[8][9] This is likely due to the para position being more sterically accessible to the active site of CYP450 enzymes. This highlights the importance of considering not just the type of halogen, but also its placement on the aromatic scaffold.

Quantitative Comparison of Metabolic Stability

Halogen SubstituentRelative Metabolic StabilityKey Mechanistic Considerations
Fluorine (F) HighStrong C-F bond resists direct cleavage; blocks metabolic "soft spots".
Chlorine (Cl) ModerateWeaker C-Cl bond; aromatic hydroxylation is a common metabolic pathway.
Bromine (Br) Moderate to LowWeaker C-Br bond; increased susceptibility to oxidation and conjugation.
Iodine (I) LowWeakest C-I bond; prone to oxidative metabolism and deiodination.

Experimental Workflow: Assessing Metabolic Stability Using a Liver Microsomal Assay

To empirically determine and compare the metabolic stability of different halogenated aromatic compounds, a liver microsomal stability assay is a standard and robust in vitro method. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.

Below is a detailed, step-by-step protocol for a typical liver microsomal stability assay.

Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is accurately adjusted to 7.4.

    • Test Compound Stock Solutions (10 mM in DMSO): Prepare stock solutions of the halogenated aromatic compounds to be tested.

    • Working Solutions (1 µM in buffer): Dilute the stock solutions in the phosphate buffer to the final desired concentration.

    • Liver Microsomes (e.g., human, rat): Thaw cryopreserved liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the NADPH cofactor required for CYP450 activity.

    • Quenching Solution (Acetonitrile with Internal Standard): Prepare cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis. The internal standard helps to correct for variations in sample processing and analysis.

  • Incubation:

    • Pre-warm the test compound working solutions, microsomal suspension, and NRS to 37°C in a water bath.

    • In a 96-well plate, combine the test compound working solution and the microsomal suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NRS to each well. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from each well and add it to a separate 96-well plate containing the cold quenching solution (e.g., 100 µL). The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Centrifuge the plate with the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A Prepare Buffers & Reagents B Thaw & Dilute Microsomes A->B C Prepare Test Compounds B->C D Pre-warm Reagents to 37°C C->D E Combine Compounds & Microsomes D->E F Initiate Reaction with NADPH E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at Time Points (0, 5, 15, 30, 60 min) G->H I Add to Cold Acetonitrile with Internal Standard H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant J->K L LC-MS/MS Quantification K->L M Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint L->M

Caption: Workflow for the in vitro liver microsomal stability assay.

Mechanistic Insights: How Halogens Influence CYP450 Interactions

The metabolic stability of a halogenated aromatic compound is ultimately determined by its interaction with the active site of CYP450 enzymes. This interaction is governed by a combination of steric and electronic factors.

  • Steric Effects: The size of the halogen atom can influence how the substrate fits into the enzyme's active site. Larger halogens like bromine and iodine may cause steric hindrance, potentially leading to a less favorable binding orientation for metabolism or, conversely, positioning a different part of the molecule for oxidation.

  • Electronic Effects: The electronegativity of the halogen influences the electron density of the aromatic ring. Highly electronegative halogens like fluorine withdraw electron density, making the ring less susceptible to electrophilic attack by the activated oxygen species of the CYP450 enzyme. Conversely, less electronegative halogens may have a smaller deactivating effect.

Visualizing the Halogen-CYP450 Interaction

G cluster_cyp CYP450 Active Site cluster_binding_pocket Binding Pocket cluster_substrates Halogenated Aromatic Substrates heme Heme Iron (Active Oxidant) hydrophobic Hydrophobic Residues polar Polar Residues F_sub Fluoro-Aromatic F_sub->heme Strong C-F bond Electron-withdrawing Blocks oxidation F_sub->hydrophobic Cl_sub Chloro-Aromatic Cl_sub->heme Weaker C-Cl bond Susceptible to hydroxylation Cl_sub->hydrophobic Br_sub Bromo-Aromatic Br_sub->heme Larger size Alters binding orientation Br_sub->hydrophobic I_sub Iodo-Aromatic I_sub->heme Weakest C-I bond Prone to deiodination I_sub->hydrophobic

Caption: Influence of different halogens on CYP450 interactions.

Conclusion: A Rational Approach to Halogenation in Drug Design

The selection of a halogen substituent is a critical decision in the design of aromatic drug candidates. While fluorine is a powerful tool for enhancing metabolic stability, it is not a universal solution. A nuanced understanding of the interplay between the steric and electronic properties of each halogen and the specific CYP450 enzymes involved in a compound's metabolism is essential. The general trend of F > Cl > Br > I in terms of conferring metabolic stability provides a useful starting point, but empirical testing using in vitro assays such as the liver microsomal stability assay remains the gold standard for confirming these properties. By integrating these principles and experimental approaches, drug development professionals can make more informed decisions, leading to the design of safer and more effective medicines.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. [Link]

  • Microsomal oxidation of bromo-, chloro- and fluorobiphenyls. (n.d.). PubMed. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (n.d.). PubMed Central. [Link]

  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. (n.d.). EPA NEPAL. [Link]

  • Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols. (1988). Drug Metabolism and Disposition. [Link]

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Comparative

A Comprehensive Guide to the Therapeutic Potential of Nitro Compounds: From Vasodilators to Hypoxia-Activated Prodrugs

Abstract The nitro group (–NO2), a simple yet potent functional moiety, occupies a unique and often paradoxical position in medicinal chemistry. Long regarded with suspicion as a potential toxicophore, it is simultaneous...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitro group (–NO2), a simple yet potent functional moiety, occupies a unique and often paradoxical position in medicinal chemistry. Long regarded with suspicion as a potential toxicophore, it is simultaneously the cornerstone of numerous life-saving therapeutics.[1][2] This duality stems from its rich redox chemistry; the bioreduction of the nitro group can release therapeutic mediators like nitric oxide (NO) or generate cytotoxic reactive intermediates, a property masterfully exploited in various drug classes.[3][4] This guide provides a comprehensive comparison of nitro compounds' therapeutic applications, delving into the causal mechanisms that dictate their efficacy and toxicity. We will explore the well-established role of organic nitrates in cardiovascular medicine, the targeted cytotoxicity of nitroheterocycles in infectious disease, and the innovative use of nitroaromatics as hypoxia-activated anticancer prodrugs.[5][6][7] Supported by comparative data and detailed experimental protocols, this review serves as an essential resource for researchers and drug development professionals seeking to navigate the challenges and harness the immense potential of nitro-based pharmaceuticals.

The Central Paradigm: Bioreduction as a Therapeutic Switch

The therapeutic activity—and toxicity—of most nitro compounds is contingent upon the enzymatic reduction of the nitro group within the body.[4] This process is not a simple "on/off" switch but a nuanced cascade that can proceed through different pathways, yielding distinct biological outcomes. The local cellular environment, particularly oxygen concentration and the presence of specific nitroreductase enzymes, dictates the ultimate fate of the drug.[3][8]

The reduction can occur via two primary mechanisms:

  • Two-Electron Reduction: Catalyzed by oxygen-insensitive Type I nitroreductases, this pathway sequentially reduces the nitro group to nitroso (R-NO), hydroxylamine (R-NHOH), and finally the amine (R-NH2) derivative.[9] The hydroxylamine intermediate is often a highly reactive, electrophilic species responsible for the cytotoxic effects seen in antimicrobial and some anticancer agents.[2][8]

  • One-Electron Reduction: Mediated by oxygen-sensitive Type II nitroreductases (e.g., cytochrome P450 reductase), this process forms an unstable nitro radical anion (R-NO2•−).[4][10] Under normal oxygen (normoxic) conditions, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, contributing to oxidative stress.[10] However, under low oxygen (hypoxic) conditions, this radical can proceed to the therapeutically active downstream intermediates.[8][11]

This differential activation is the key to the selective toxicity of many nitro drugs.

G cluster_0 A Nitro Compound (R-NO₂) B Nitro Radical Anion (R-NO₂⁻) A->B 1e⁻ Reduction (Type II NTR) C Nitroso (R-NO) A->C 2e⁻ Reduction (Type I NTR) B->A Re-oxidation (Normoxia) B->C Hypoxia F Superoxide (O₂⁻) (Oxidative Stress) B->F O₂ D Hydroxylamine (R-NHOH) C->D 2e⁻ E Amine (R-NH₂) D->E 2e⁻

Caption: General bioreduction pathway of nitro compounds.

Comparative Analysis of Nitro-Based Therapeutics

The diverse applications of nitro compounds can be best understood by comparing their mechanisms across different therapeutic areas.

Class I: Nitrovasodilators - The Nitric Oxide Donors

Organic nitrates are prodrugs that release nitric oxide (NO), a potent endogenous vasodilator.[12][13] They are a cornerstone therapy for angina pectoris and acute heart failure.[5][14]

Mechanism of Action: The primary mechanism involves the enzymatic release of NO, which activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[12] This leads to increased levels of cyclic guanosine monophosphate (cGMP), which triggers a cascade resulting in muscle relaxation and vasodilation.[15][16] The predominant effect is venodilation, which reduces cardiac preload and myocardial oxygen demand.[16]

G NTG Organic Nitrate (e.g., Nitroglycerin) NO Nitric Oxide (NO) NTG->NO Bioactivation (e.g., ALDH2) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca ↓ Intracellular Ca²⁺ PKG->Ca Vaso Smooth Muscle Relaxation (Vasodilation) Ca->Vaso

Caption: Signaling pathway of nitrovasodilators.

Comparative Data: Different nitrovasodilators offer distinct pharmacokinetic profiles, making them suitable for different clinical scenarios.

Compound Primary Use Route of Administration Onset of Action Key Limitation
Nitroglycerin Acute angina relief; Acute heart failure[12][14]Sublingual, IV, Transdermal1-3 minutes (Sublingual)[15]Tolerance with continuous use[14]
Isosorbide Dinitrate Angina prophylaxis; Heart failureOral, Sublingual2-5 minutes (Sublingual)Requires denitration to active mononitrate form
Isosorbide Mononitrate Angina prophylaxis[12]Oral30-60 minutesSlower onset, not for acute attacks
Sodium Nitroprusside Hypertensive emergencies[12]IV Infusion< 1 minuteRisk of cyanide toxicity with prolonged use[17]

Causality Behind Choices: The choice between nitroglycerin for acute attacks and isosorbide mononitrate for prophylaxis is driven entirely by their onset of action and duration. The need for a "nitrate-free" interval of 8-10 hours when using long-acting nitrates is a clinical strategy to circumvent the development of tolerance, a phenomenon linked to depletion of sulfhydryl groups and oxidative stress.[12]

Class II: Nitroaromatics/Nitroheterocycles - Targeted Cytotoxicity

This class includes vital antibiotics and antiparasitics, such as metronidazole and benznidazole.[6][18] Their efficacy relies on the presence of Type I nitroreductases in anaerobic bacteria and protozoa, enzymes that are absent or have low activity in mammalian host cells.[4][19]

Mechanism of Action: These drugs are selectively activated within the target pathogen. The nitroreductases reduce the nitro group to generate cytotoxic nitroso and hydroxylamine intermediates.[20] These reactive species can then bind covalently to microbial DNA and proteins, causing lethal damage.[21]

Compound Class Primary Indication(s) Mechanism of Activation & Action
Metronidazole 5-NitroimidazoleAnaerobic bacterial and protozoal infections (e.g., Giardia, Trichomonas)[18]Reductive activation by pyruvate-ferredoxin oxidoreductase (PFOR) system; reactive intermediates damage DNA.[21]
Benznidazole 2-NitroimidazoleChagas disease (Trypanosoma cruzi)[22]Activation by parasitic Type I nitroreductase (NTR); metabolites cause oxidative stress and bind to macromolecules.[4]
Nifurtimox 5-NitrofuranChagas disease; Sleeping sickness (Trypanosoma brucei)[6]Activation by parasitic Type I NTR; generates a cytotoxic open-chain nitrile metabolite and oxidative stress.[6][19]
Pretomanid NitroimidazooxazineMultidrug-resistant tuberculosis (Mycobacterium tuberculosis)[20]Activated by mycobacterial enzyme Ddn; acts as a respiratory poison and NO donor.[22]
Class III: Nitroaromatics in Oncology - Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of severe hypoxia (low oxygen), a feature that correlates with resistance to radiation and conventional chemotherapy.[8] Nitroaromatic compounds can be designed as HAPs to exploit this tumor-specific feature.

Mechanism of Action: In well-oxygenated normal tissues, these drugs undergo futile one-electron cycling with minimal activation.[10] However, in the hypoxic tumor microenvironment, the one-electron reduction product is not re-oxidized and can be further reduced to release a potent cytotoxic effector, such as a DNA-alkylating agent.[8] This creates a high therapeutic window, concentrating the drug's toxicity within the tumor while sparing healthy tissue.

Experimental Protocols for Evaluation

Evaluating the therapeutic potential of novel nitro compounds requires specialized assays that probe their mechanism of action. The protocols described below are designed to be self-validating systems.

Protocol: Assessing Hypoxia-Selective Cytotoxicity

Rationale: This experiment is fundamental to validating a compound as a potential HAP. The causality is direct: if the compound is activated by hypoxia-specific cellular machinery (e.g., nitroreductases), it will exhibit significantly greater potency (a lower IC50 value) under hypoxic conditions compared to normoxic conditions. The ratio of normoxic to hypoxic IC50 is a key metric for selectivity.

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HT-29 colon cancer) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a standard CO2 incubator (normoxic, ~21% O2).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test nitro compound in cell culture medium, covering a range from 0.01 µM to 100 µM.

  • Treatment: Add the compound dilutions to the plates. Prepare two identical sets of plates.

  • Incubation:

    • Place one set of plates in a standard CO2 incubator (Normoxic Control ).

    • Place the second set of plates in a specialized hypoxic incubator or chamber flushed with a gas mixture of 1% O2, 5% CO2, and balanced N2 (Hypoxic Condition ).

    • Incubate both sets for 72 hours.

  • Viability Assessment: After incubation, add a cell viability reagent (e.g., PrestoBlue™ or MTT) to all wells according to the manufacturer's instructions. Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Convert readings to percent viability relative to untreated controls. Plot viability versus drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for both normoxic and hypoxic conditions.

Expected Outcome (Table):

Condition IC50 (µM) Hypoxic Selectivity Ratio (Normo IC50 / Hypo IC50)
Normoxia (21% O₂)85.6\multirow{2}{*}{171.2 }
Hypoxia (1% O₂)0.5

A high selectivity ratio (>10) provides strong evidence of hypoxia-dependent activation.

G cluster_workflow Experimental Workflow cluster_conditions A Seed Cancer Cells in 96-well plates B Add Serial Dilutions of Nitro Compound A->B C Incubate 72h B->C D Add Viability Reagent (e.g., PrestoBlue™) C->D Normoxia Normoxic Condition (21% O₂) Hypoxia Hypoxic Condition (1% O₂) Point1 C->Point1 E Measure Signal (Plate Reader) D->E F Calculate IC₅₀ Values & Selectivity Ratio E->F Point1->Normoxia Point1->Hypoxia

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Challenges and Future Directions

Despite their successes, nitro drugs face significant challenges:

  • Toxicity: The potential for mutagenicity, genotoxicity, and carcinogenicity due to the reactive intermediates of bioreduction remains a primary concern.[3][19] This necessitates careful toxicological screening.

  • Drug Resistance: For antimicrobial agents, resistance can emerge through downregulation or mutation of the activating nitroreductase enzymes.[10]

  • Nitrate Tolerance: In cardiovascular therapy, the efficacy of organic nitrates wanes with continuous exposure, requiring specific dosing strategies to overcome.[5][12]

Future research is focused on designing safer and more effective nitro compounds. This includes the development of hybrid molecules that combine a nitro moiety with another pharmacophore, and advanced drug delivery systems that can specifically target the drug to the site of action (e.g., a tumor or pathogen), thereby minimizing systemic exposure and toxicity.[20]

Conclusion

The therapeutic potential of nitro compounds is a testament to the power of medicinal chemistry to turn a potential liability into a targeted asset. By understanding and exploiting the nuanced biochemistry of the nitro group—from controlled NO release for vasodilation to selective bioreductive activation in pathogens and hypoxic tumors—scientists have developed a remarkably diverse and effective class of drugs. The key to future success lies in enhancing this selectivity, designing novel activation strategies, and mitigating off-target toxicity to continue unlocking the full therapeutic promise of this unique functional group.

References

  • Olender, D., Łukawska, M., & Rowiński, R. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3267. [Link]

  • Parker, J. D., & Parker, J. O. (2004). The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics. The Journal of Clinical Hypertension, 6(11), 649-656. [Link]

  • Denny, W. A. (1999). Nitro reduction as an electronic switch for bioreductive drug activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 443(1-2), 1-12. [Link]

  • Olender, D., Łukawska, M., & Rowiński, R. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • de Oliveira, R. B., & Goulart, M. O. F. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • López-Jácome, L. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3650. [Link]

  • Fuhst, J., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. Frontiers in Pharmacology, 11, 1269. [Link]

  • Klabunde, R. E. (n.d.). Nitrodilators and Soluble Guanylyl Cyclase Activators. Cardiovascular Pharmacology Concepts. [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • López-Jácome, L. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • ScienceDirect. (n.d.). Nitrovasodilator. Topics in Current Chemistry. [Link]

  • Fesenko, A. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7352. [Link]

  • Wikipedia. (n.d.). Nitroglycerin (medication). [Link]

  • López-Jácome, L. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Wikipedia. (n.d.). Nitrovasodilator. [Link]

  • Miller, A. R., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • Nepali, K., et al. (2019). Nitro Group Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials. [Link]

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology, 30(6), 289-298. [Link]

  • ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. [Link]

  • Sukhorukov, A. Y. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 650293. [Link]

  • U.S. Food and Drug Administration. (n.d.). Nitrostat® (Nitroglycerin Sublingual Tablets, USP) Prescribing Information. [Link]

  • Tenny, S., & Varacallo, M. (2023). Nitroglycerin. StatPearls. [Link]

  • Patterson, S., & Fairlamb, A. H. (2019). Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Current Medicinal Chemistry. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzoic Acid, 5-bromo-2-[(2-nitroethenyl)amino]-

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-, a compound characterized by its halogenated and nitro-functionalized aromatic structure. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazards: A Cautious Approach

Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- should be treated as a hazardous substance due to its chemical structure. The presence of a bromine atom categorizes it as a halogenated organic compound, while the nitro group suggests potential reactivity and toxicity. Although a specific, comprehensive toxicological profile may not be readily available for this novel compound, the constituent functional groups necessitate a cautious approach.

Key Hazard Considerations:

  • Toxicity: Halogenated and nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a risk to aquatic life and ecosystems.

  • Reactivity: Nitro compounds can be reactive and may have the potential to be unstable under certain conditions.

A thorough risk assessment should be conducted before handling this compound, and all personnel must be trained on its potential hazards.

Hazard Classification Summary

For clear and immediate reference, the anticipated hazard classifications for Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- are summarized below. Note that in the absence of specific experimental data, these classifications are based on the hazardous characteristics of structurally similar compounds.

Hazard CategoryClassificationRationale
Acute Toxicity Category 4 (Harmful)Potential for harm if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Category 2 (Irritant)Halogenated and nitro compounds can cause skin irritation.
Serious Eye Damage/Irritation Category 2A (Irritant)Potential to cause serious eye irritation.
Specific Target Organ Toxicity Category 3May cause respiratory irritation.
(Single Exposure)
Hazardous to the Aquatic Chronic 2Halogenated organic compounds are often persistent and toxic to aquatic life.
Environment

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-.

A Start: Waste Generation (Solid or in Solution) B Hazard Assessment: Treat as Halogenated & Nitro Compound Waste A->B C Segregate Waste: Keep in a dedicated, labeled, and compatible container. B->C D Is the waste solid? C->D E Package in a sealed, labeled container. D->E Yes F Is the waste in a solvent? D->F No H Store in a designated Satellite Accumulation Area (SAA). E->H G Segregate as 'Halogenated Organic Waste'. Do not mix with non-halogenated solvents. F->G Yes G->H I Complete Hazardous Waste Tag with full chemical name and concentration. H->I J Arrange for pickup by certified hazardous waste disposal service. I->J K End: Compliant Disposal J->K

Caption: Disposal workflow for Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step methodology for the safe disposal of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety goggles and a face shield.

    • A flame-resistant laboratory coat.

  • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.

2. Waste Segregation and Collection:

  • Causality: The principle of waste segregation is fundamental to preventing unintended chemical reactions and ensuring proper disposal routes. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

  • Procedure:

    • Designate a specific, leak-proof, and chemically compatible container for the collection of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-," and the date accumulation begins. Do not use abbreviations or chemical formulas on the primary label.

    • Solid Waste: Collect any solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable equipment, directly into the designated waste container.

    • Liquid Waste: If the compound is in a solvent, it must be collected as halogenated organic waste.[1] Do not mix this waste stream with non-halogenated solvents, as this complicates and increases the cost of disposal. The container should be clearly labeled as "Halogenated Organic Waste."[2]

3. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of generation and under the control of the laboratory personnel.

    • Away from sources of ignition and incompatible chemicals.

    • In a well-ventilated area, such as a designated cabinet within the laboratory.

  • Ensure the container is kept tightly closed except when adding waste.[1]

4. Final Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policy (typically 90 to 180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3]

  • Complete a hazardous waste tag with all required information, including the full chemical name, concentration (if in solution), and any other components of the waste stream.

  • Never dispose of this chemical down the drain or in the regular trash.[4]

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For decontamination of laboratory equipment, rinse with a suitable solvent that will dissolve the compound. Collect the rinsate as halogenated organic waste. Follow this with a thorough cleaning with soap and water.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Pharma Guideline. (2024). Decontamination in Pharma. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Ministry for the Environment. (2013). Managing waste that may contain brominated flame retardants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Removal of Pharmaceutical Residues from Water and Wastewater Using Dielectric Barrier Discharge Methods—A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Operating Procedure. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Biodegradation of Pharmaceutical Waste,4- Nitrophenol by Pseudumonas Putida. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Review on Drug Waste Management. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 5-Bromo-2-[(2-nitroethenyl)amino]benzoic Acid: Personal Protective Equipment (PPE) Protocols

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate, and logistical information for the safe handling of Benzoic acid, 5-bromo-2-[(2-nitroethe...

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate, and logistical information for the safe handling of Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- (CAS No. 853908-49-3).[][2] This document is intended for researchers, scientists, and drug development professionals, providing procedural, step-by-step guidance to ensure personal safety and experimental integrity.

The following protocols are designed to be a self-validating system, grounded in established safety principles and data from authoritative sources. Understanding the why behind each step is as critical as the step itself.

Immediate Hazard Assessment and Core Principles

While a comprehensive Safety Data Sheet (SDS) for every novel compound may not always be readily available, a precautionary approach based on the known hazards of structurally similar compounds is a cornerstone of laboratory safety. For "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-," we can infer potential hazards from related brominated and nitrated benzoic acid derivatives.

Analogous compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6][7][8][9] Some may also be harmful if swallowed.[3][6][7][9] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Safety Principle: Treat this compound as, at minimum, an irritant to the skin, eyes, and respiratory tract. Engineering controls, such as fume hoods, are the first line of defense, supplemented by appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to mitigate risks that cannot be eliminated through engineering and administrative controls. The selection of appropriate PPE is a critical decision-making process based on the specific tasks being performed.

Hazard and PPE Summary
Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment
Skin Contact Skin Corrosion/Irritation (Category 2)[3][4][5][9]Chemical-resistant gloves (Nitrile), Lab coat or chemical-resistant coveralls.[3]
Eye Contact Serious Eye Damage/Eye Irritation (Category 2/2A)[3][4][5][9]Safety glasses with side shields or chemical splash goggles.[3] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[10]
Inhalation Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)[3][4][5][7][9]Work in a certified chemical fume hood. For situations where a fume hood is not feasible (e.g., cleaning spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.
Ingestion Acute Toxicity, Oral (Category 3 or 4)[6][7][9]Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after handling.[3][4][5][8][9]
Detailed PPE Protocols

A. Hand Protection:

  • Selection: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure. Thicker gloves generally offer better protection.[11]

  • Procedure:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Don gloves over the cuffs of your lab coat.

    • When handling the compound, use a double-gloving technique for added protection, especially during weighing and transfer operations.

    • Change gloves immediately if they become contaminated. It is good practice to change gloves regularly, approximately every 30 to 60 minutes, during extended procedures.[11]

    • Remove gloves without touching the outside with your bare hands and dispose of them in the appropriate chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

B. Eye and Face Protection:

  • Selection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. For procedures with a higher risk of splashing (e.g., dissolving the solid, liquid transfers), chemical splash goggles are necessary. A face shield worn over safety glasses or goggles provides the highest level of protection.[10]

  • Procedure:

    • Ensure eye protection fits properly and provides a secure seal around the eyes.

    • Keep eye and face protection on at all times when in the laboratory, especially when handling the compound.

    • In case of eye contact, immediately use an eyewash station for at least 15 minutes and seek medical attention.[3][4][5][8][9]

C. Body Protection:

  • Selection: A standard flame-resistant lab coat is required. For tasks with a higher potential for contamination, consider using chemical-resistant coveralls or a chemical-resistant apron over your lab coat.[12]

  • Procedure:

    • Ensure your lab coat is fully buttoned.

    • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

    • If your lab coat becomes contaminated, remove it immediately and decontaminate it or dispose of it as hazardous waste, following your institution's guidelines.

D. Respiratory Protection:

  • Primary Control: All manipulations of "Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-" that could generate dust or aerosols must be performed in a certified chemical fume hood.[3]

  • Secondary Control: In the event of a spill or when engineering controls are not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used by trained personnel. A dust mask is a suitable option for handling the solid form.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]- fume_hood Work in a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses fume_hood->base_ppe Yes spill_cleanup Spill Cleanup (outside fume hood) fume_hood->spill_cleanup No splash_risk Significant splash risk? base_ppe->splash_risk goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes aerosol_risk High aerosolization potential (e.g., sonication)? splash_risk->aerosol_risk No face_shield Upgrade to: Face Shield over Goggles goggles->face_shield  Large Volume?   goggles->aerosol_risk face_shield->aerosol_risk respirator Consider: NIOSH-approved Respirator (consult EHS) aerosol_risk->respirator Yes end Proceed with Task aerosol_risk->end No respirator->end spill_cleanup->respirator

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

A. Handling and Storage:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[13]

  • Avoid the formation of dust and aerosols.[3][13]

  • Use non-sparking tools and avoid sources of ignition.[13]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5][8][9]

  • Avoid contact with skin, eyes, and clothing.[3][13]

B. Spill Management:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for chemical waste disposal.[3][5][8]

  • Clean the spill area with a suitable solvent, followed by soap and water.

C. Disposal:

  • All waste, including contaminated PPE and absorbed spill material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][4][5][8][9]

  • Do not dispose of this chemical down the drain.

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5][8][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5][8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

References

  • Suzhou Aobai Pharmaceutical Co., Ltd. Benzoic acid, 5-broMo-2-[(2-nitroethenyl)aMino]-. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • PubChem. 2-Amino-5-bromobenzoic acid. [Link]

  • Chemsrc. 5-Amino-2-bromobenzoic acid Safety Data Sheet. [Link]

  • Chemical Cloud Database. BENZOIC ACID, 5-BROMO-2-[(2-NITROETHENYL)AMINO]- MSDS. [Link]

  • Redox. Safety Data Sheet Benzoic acid. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]

  • CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
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